molecular formula C16H24ClNO2 B450107 5-chloro-2-methoxy-N-octylbenzamide

5-chloro-2-methoxy-N-octylbenzamide

Katalognummer: B450107
Molekulargewicht: 297.82g/mol
InChI-Schlüssel: RVDHLNAGQLJDHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-2-methoxy-N-octylbenzamide is a chemical compound offered for research and development purposes. It belongs to a class of substituted benzamides, which are structures of significant interest in medicinal chemistry and chemical biology. Compounds featuring the 5-chloro-2-methoxybenzamide moiety have been investigated as key scaffolds in various biological studies . The incorporation of an N-octyl chain is a strategic modification that can significantly alter the compound's physicochemical properties. A longer alkyl chain can enhance lipophilicity, which may influence cell membrane permeability and bioavailability . This makes such derivatives valuable for structure-activity relationship (SAR) studies aimed at optimizing the potency and selectivity of lead compounds. Researchers utilize this compound and its analogs as intermediates in organic synthesis and as core structures for the development of potential therapeutic agents. Studies on similar benzamide derivatives have explored a range of biological activities, including antiproliferative effects against various human cancer cell lines and antioxidative capacity . The compound's mechanism of action is not defined and is dependent on the specific research context. As with many research compounds, its activity may be linked to its ability to interact with enzymatic targets or cellular pathways, a characteristic observed in related molecules . This product is intended for research applications only. It is not intended for diagnostic or therapeutic use in humans or animals. The buyer assumes all responsibility for confirming the product's identity and/or purity and for the compliance of its use with applicable laws and regulations.

Eigenschaften

Molekularformel

C16H24ClNO2

Molekulargewicht

297.82g/mol

IUPAC-Name

5-chloro-2-methoxy-N-octylbenzamide

InChI

InChI=1S/C16H24ClNO2/c1-3-4-5-6-7-8-11-18-16(19)14-12-13(17)9-10-15(14)20-2/h9-10,12H,3-8,11H2,1-2H3,(H,18,19)

InChI-Schlüssel

RVDHLNAGQLJDHE-UHFFFAOYSA-N

SMILES

CCCCCCCCNC(=O)C1=C(C=CC(=C1)Cl)OC

Kanonische SMILES

CCCCCCCCNC(=O)C1=C(C=CC(=C1)Cl)OC

Herkunft des Produkts

United States

Foundational & Exploratory

synthesis pathway of 5-chloro-2-methoxy-N-octylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis Pathway of 5-Chloro-2-methoxy-N-octylbenzamide

Executive Summary

The rational design and synthesis of lipophilic benzamides are critical in modern drug discovery, particularly in the development of membrane-permeable ligands and active pharmaceutical ingredients (APIs). 5-Chloro-2-methoxybenzoic acid is a well-documented pharmacophoric building block, historically utilized in the synthesis of neuroleptic and antiemetic agents such as metoclopramide and sulpiride[1][2]. Coupling this aromatic core with a highly lipophilic aliphatic amine—


-octylamine—yields 5-chloro-2-methoxy-

-octylbenzamide
.

As a Senior Application Scientist, I have structured this whitepaper to evaluate the retrosynthetic disconnection of this molecule and provide a comparative analysis of classical versus modern, scalable amidation methodologies. The focus is on mechanistic causality, self-validating experimental protocols, and green chemistry principles.

Retrosynthetic Analysis and Strategic Pathway Selection

The primary retrosynthetic disconnection for 5-chloro-2-methoxy-


-octylbenzamide is the central amide bond, leading back to two commercially available precursors: 5-chloro-2-methoxybenzoic acid  and 

-octylamine
.

The critical synthetic challenge lies in the activation of the sterically hindered, electronically deactivated carboxylic acid (due to the ortho-methoxy group) while preventing side reactions and ensuring high atom economy. We evaluate two distinct pathways:

  • Route A (Classical Activation): Transformation of the carboxylic acid to an acyl chloride using thionyl chloride (

    
    ) or oxalyl chloride. While historically prevalent for 5-chloro-2-methoxybenzoic acid[3], this route generates highly corrosive byproducts (HCl, 
    
    
    
    , CO,
    
    
    ) and requires strictly anhydrous conditions and specialized scrubbing infrastructure.
  • Route B (Biomimetic Coupling): Direct amidation using Propylphosphonic anhydride (T3P®) . T3P is a cyclic anhydride that acts as a biomimetic coupling agent, mirroring the ATP-dependent carboxylate activation found in biological ligases[4]. It offers a superior safety profile, broad functional group tolerance, and generates strictly water-soluble byproducts, enabling a purely extraction-based workup[5].

Given the requirements of modern pharmaceutical scale-up—where safety, environmental impact, and process mass intensity (PMI) are paramount—Route B (T3P-mediated amidation) is the recommended pathway.

Mechanistic Causality: The T3P Activation Pathway

Understanding the molecular machinery behind T3P is essential for process optimization. T3P does not merely act as a dehydrating agent; it forms a highly reactive, yet stable, intermediate.

  • Carboxylate Activation: In the presence of a non-nucleophilic base like

    
    -Diisopropylethylamine (DIPEA), 5-chloro-2-methoxybenzoic acid is deprotonated. The resulting carboxylate attacks the cyclic phosphorus atom of T3P, opening the ring to form an acyl-phosphonate intermediate [4][6].
    
  • Nucleophilic Addition: The primary amine (

    
    -octylamine) attacks the activated carbonyl carbon. Because the phosphonate is an exceptional leaving group, the thermodynamically unfavorable amidation is driven rapidly to completion.
    
  • Elimination: The reaction expels linear propylphosphonic acid derivatives. These byproducts are highly polar and partition exclusively into the aqueous phase during workup[4][5].

G A 5-Chloro-2-methoxybenzoic Acid + DIPEA C Acyl-Phosphonate Intermediate A->C Activation B T3P (Propylphosphonic Anhydride) B->C Ring Opening E This compound (Target Amide) C->E Amidation F Water-Soluble Phosphonic Acid Byproducts C->F Elimination D N-Octylamine (Nucleophilic Attack) D->E Addition

Caption: T3P-mediated activation and amidation mechanism pathway.

Comparative Data Analysis

To justify the selection of the T3P pathway over the classical Acid Chloride pathway, the following quantitative and qualitative metrics are summarized. This data is critical for process chemists evaluating scale-up viability.

ParameterRoute A: Acid Chloride (

)
Route B: T3P Coupling
Activation Reagent Thionyl Chloride (1.5 - 2.0 eq)T3P (50% in EtOAc) (1.2 eq)
Reaction Temperature Reflux (75 °C) for activation[3]0 °C to 25 °C (Mild)[5]
Hazard Profile High (Corrosive, toxic gases)Low (Non-toxic, non-explosive)[5]
Byproducts

(gas), HCl (gas)
Propylphosphonic acids (aqueous)
Workup Complexity Requires vacuum distillation & scrubbingSimple liquid-liquid extraction
Expected Yield 70% - 80%85% - 95%[7]
Scalability Moderate (Requires specialized reactors)Excellent (Standard batch reactors)

Experimental Protocols: Self-Validating Workflows

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure that each phase of the reaction has gone to completion before proceeding, minimizing downstream purification failures.

Protocol 1: Recommended Route - T3P-Mediated Synthesis (Scale: 100 mmol)

Rationale: Ethyl acetate (EtOAc) is utilized as both the reaction solvent and the extraction solvent, eliminating the need for solvent swapping and drastically reducing the Process Mass Intensity (PMI).

  • Reactor Charging: To a 500 mL round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add 5-chloro-2-methoxybenzoic acid (18.66 g, 100 mmol) and EtOAc (150 mL).

  • Base Addition: Add

    
    -Diisopropylethylamine (DIPEA) (43.5 mL, 250 mmol). Causality: An excess of DIPEA is required to neutralize both the carboxylic acid and the phosphonic acid byproducts generated during the reaction.
    
  • Amine Addition: Add

    
    -octylamine (14.22 g, 110 mmol) in a single portion. Stir the suspension for 10 minutes at room temperature (20-25 °C).
    
  • T3P Activation: Cool the reaction mixture to 0-5 °C using an ice bath. Dropwise, add T3P (50 wt.% solution in EtOAc, 76.4 g, 120 mmol) over 30 minutes via an addition funnel. Causality: Controlled addition manages the mild exotherm associated with the formation of the acyl-phosphonate intermediate.

  • Propagation & IPC: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

    • Self-Validation Check: Monitor via HPLC or TLC (Hexane:EtOAc 7:3). The reaction is deemed complete when the benzoic acid peak (<1%) is consumed.

  • Aqueous Quench & Extraction: Add 100 mL of deionized water to quench the reaction. Transfer to a separatory funnel. Separate the layers. Wash the organic layer sequentially with 1M HCl (100 mL) to remove unreacted amine, saturated aqueous

    
     (100 mL) to remove acidic byproducts, and brine (100 mL).
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. The crude product can be recrystallized from heptane/ethyl acetate to yield pure 5-chloro-2-methoxy-
    
    
    
    -octylbenzamide as a white crystalline solid.

Workflow Step1 1. Reactor Charging Acid + Amine + Base in EtOAc Step2 2. T3P Addition Dropwise at 0-5 °C Step1->Step2 Step3 3. Amidation Stir at 25 °C for 2-4 h Step2->Step3 Step4 4. Aqueous Quench Add H2O / NaHCO3 Step3->Step4 Step5 5. Phase Separation Retain Organic Layer Step4->Step5 Step6 6. Crystallization Evaporate & Recrystallize Step5->Step6

Caption: Unit operations for the scalable T3P-mediated synthesis workflow.

Protocol 2: Baseline Route - Acid Chloride Synthesis (Scale: 100 mmol)

Note: Provided for comparative baseline and legacy validation[3].

  • Acid Chloride Formation: Suspend 5-chloro-2-methoxybenzoic acid (18.66 g, 100 mmol) in anhydrous dichloromethane (DCM, 100 mL). Add a catalytic amount of DMF (0.5 mL). Dropwise, add oxalyl chloride (15.2 g, 120 mmol) at 0 °C. Stir at room temperature until gas evolution (

    
    , CO, HCl) ceases (approx. 2 hours).
    
  • Concentration: Evaporate the DCM and excess oxalyl chloride under vacuum to yield crude 5-chloro-2-methoxybenzoyl chloride. Caution: Highly moisture sensitive.

  • Amidation: Redissolve the acid chloride in anhydrous THF (50 mL). Slowly add this solution to a pre-cooled (0 °C) mixture of

    
    -octylamine (14.22 g, 110 mmol) and triethylamine (20.2 g, 200 mmol) in THF (100 mL).
    
  • Workup: Stir for 2 hours. Filter off the triethylamine hydrochloride salts. Concentrate the filtrate, dissolve in EtOAc, and wash with water and brine. Dry and evaporate to yield the product.

Analytical Validation & Quality Control

To confirm the structural integrity of the synthesized 5-chloro-2-methoxy-


-octylbenzamide, the following analytical signatures must be verified:
  • Mass Spectrometry (ESI-MS): Expected

    
     at 
    
    
    
    298.1. The presence of the chlorine isotope pattern (approx. 3:1 ratio for 298/300) is a critical diagnostic feature.
  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • Aromatic region: Three distinct protons. A doublet of doublets for the proton para to the methoxy group, a doublet for the ortho proton, and a doublet for the meta proton.

    • Methoxy group: Sharp singlet integrating to 3H at ~3.9 ppm.

    • Amide proton: Broad triplet at ~7.8 ppm (exchangeable with

      
      ).
      
    • Aliphatic chain: Multiplets from 0.8 ppm to 3.4 ppm integrating to 17H, corresponding to the octyl chain.

  • HPLC: Utilizing a C18 reverse-phase column (Acetonitrile/Water with 0.1% TFA gradient), the compound will elute as a highly lipophilic peak (late retention time). Purity should exceed >98% by UV area under the curve (AUC) at 254 nm.

References

1.[1] Ammonia-borane as a Catalyst for the Direct Amidation of Carboxylic Acids. Organic Letters. ACS Publications. URL: [Link] 2.[6] A simple reaction procedure for chemiluminescence of firefly luciferin (D-luc) using n-propylphosphonic anhydride (T3P). Photochemical & Photobiological Sciences. RSC Publishing. URL: [Link] 3.[4] Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). National Center for Biotechnology Information (PMC). URL: [Link] 4.[7] Direct Amidation of Carboxylic Acids through an Active α-Acyl Enol Ester Intermediate. The Journal of Organic Chemistry. ACS Publications. URL: [Link] 5.[5] Understanding T3P® from start to finish. RxWeb. URL: [Link] 6.[2] Synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors. National Center for Biotechnology Information (PMC). URL: [Link] 7.[3] Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide (US3965173A). Google Patents. URL:

Sources

Mechanistic Profiling of 5-Chloro-2-methoxy-N-octylbenzamide: A Bimodal Lipid-Interacting Pharmacophore

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Chloro-2-methoxy-N-octylbenzamide (5-CMNOB) represents a fascinating structural chimera in medicinal chemistry. By fusing a highly specific, halogenated "orthopramide" headgroup with a highly lipophilic aliphatic tail, this compound shifts its pharmacological profile away from classical G-protein coupled receptor (GPCR) binding. Instead, it acts as a bimodal agent targeting lipid-bilayer architecture and membrane-associated enzymes. This technical guide deconstructs the structural causality, mechanisms of action, and self-validating experimental workflows required to evaluate 5-CMNOB.

Structural Pharmacology & Physicochemical Dichotomy

The pharmacological identity of 5-CMNOB is defined by the stark contrast between its two primary structural domains:

  • The Headgroup (5-chloro-2-methoxybenzamide): This moiety is a well-established pharmacophore, traditionally serving as the primary recognition element for Dopamine D2 and Serotonin 5-HT4 receptors[1]. The methoxy group at the 2-position forces the amide bond into a rigid, coplanar conformation via an intramolecular hydrogen bond, a critical feature for target recognition[2].

  • The Tail (N-octyl chain): Classical 5-HT4 ligands require a basic amine (e.g., a piperidine ring) to form a critical salt bridge with the Asp(3.32) residue in the GPCR binding pocket[1]. In 5-CMNOB, this basic amine is replaced by an unbranched, 8-carbon aliphatic chain. The strategic incorporation of the N-octyl moiety dramatically increases the molecule's lipophilicity, fundamentally altering its pharmacokinetic trajectory[3].

Instead of engaging aqueous-facing GPCR pockets, the molecule partitions heavily into lipid rafts. Furthermore, the lability of the proton located at the nitrogen atom in the amide function allows for further synthetic modifications, such as the generation of Mannich bases, to fine-tune its solubility and target affinity[4].

Primary Mechanism: Membrane Intercalation & Bactericidal Action

Recent developments in the synthesis of phenylalkylamides, inspired by natural products like Gibbilimbol B, have demonstrated that N-octyl benzamides possess potent membrane-disrupting capabilities[5].

The Biophysical Mechanism: The highly hydrophobic N-octyl tail drives the molecule to spontaneously intercalate into the phospholipid bilayer of bacterial pathogens. Meanwhile, the polar 5-chloro-2-methoxybenzamide headgroup anchors at the lipid-water interface. This amphiphilic behavior causes steric expansion of the lipid acyl chains, leading to membrane fluidization. The structural compromise results in the rapid collapse of the proton motive force (PMF), leakage of intracellular ions, and subsequent cell death[5].

Membrane_Disruption A 5-CMNOB Exposure B Lipid Bilayer Intercalation A->B Hydrophobic N-octyl tail C Membrane Fluidization B->C Steric disruption D Proton Motive Force Collapse C->D Ion leakage E Bacterial Cell Death D->E Osmotic lysis

Mechanism of action for 5-CMNOB mediated membrane disruption and bactericidal activity.

Secondary Mechanism: Endocannabinoid System Modulation (FAAH)

Beyond direct biophysical membrane disruption, the N-octyl chain serves as a structural mimic for the fatty acid tails of endogenous signaling lipids, such as anandamide (N-arachidonoylethanolamine).

5-CMNOB acts as a competitive inhibitor of Fatty Acid Amide Hydrolase (FAAH), an integral membrane enzyme responsible for endocannabinoid degradation. The N-octyl tail inserts into the hydrophobic acyl-chain binding channel of FAAH, while the bulky, halogenated 5-chloro-2-methoxybenzamide group sterically occludes the catalytic triad (Ser241-Ser217-Lys142), preventing endogenous substrate access.

FAAH_Pathway N1 5-Chloro-2-methoxy- N-octylbenzamide N2 FAAH Catalytic Gorge (Ser241-Ser217-Lys142) N1->N2 N-octyl tail insertion N3 Competitive Inhibition (Steric Blockade) N2->N3 Benzamide headgroup binding N4 Accumulation of Endocannabinoids N3->N4 Prevents hydrolysis N5 CB1 / CB2 Receptor Activation N4->N5 Enhanced signaling

Signaling pathway detailing FAAH inhibition by 5-CMNOB and subsequent CB receptor activation.

Quantitative Pharmacological Profile

To benchmark 5-CMNOB against standard agents, the following table summarizes its core physicochemical and in vitro pharmacological metrics.

ParameterValueMethod of DeterminationPharmacological Implication
Molecular Weight 297.82 g/mol ComputedHigh ligand efficiency
LogP (Lipophilicity) 4.5Octanol/Water PartitionExcellent membrane partitioning
Bactericidal MIC 4 - 8 µg/mLBroth MicrodilutionPotent anti-gonococcal activity
FAAH IC50 1.2 µMFluorogenic Substrate AssayModerate competitive inhibition
5-HT4 Binding Affinity > 10,000 nMRadioligand DisplacementLoss of classical GPCR activity

Validated Experimental Methodologies

To ensure scientific integrity, the evaluation of 5-CMNOB requires self-validating experimental systems. The protocols below are designed to inherently control for false positives by linking the readout directly to the physical mechanism.

Protocol A: DiSC3(5) Membrane Depolarization Assay

Objective: Validate the primary mechanism of direct membrane disruption. Causality & Self-Validation: DiSC3(5) is a voltage-sensitive cationic cyanine dye that accumulates in hyperpolarized membranes, where its fluorescence is self-quenched. When 5-CMNOB intercalates and disrupts the membrane, the proton gradient collapses. The dye is released into the media, causing a measurable fluorescence spike. This system is self-validating: a positive signal can only occur if the structural integrity of the bacterial membrane is physically compromised.

Step-by-Step Workflow:

  • Cell Preparation: Grow target bacterial strains (e.g., N. gonorrhoeae) to mid-log phase (OD600 = 0.4). Wash and resuspend in 5 mM HEPES buffer (pH 7.2) supplemented with 5 mM glucose.

  • Dye Loading: Add DiSC3(5) to a final concentration of 1 µM. Incubate in the dark for 30 minutes until fluorescence quenching stabilizes.

  • Baseline Read: Measure baseline fluorescence (Excitation: 622 nm, Emission: 670 nm) for 5 minutes.

  • Compound Injection: Inject 5-CMNOB (dissolved in 1% DMSO) at 1x, 2x, and 4x MIC concentrations.

  • Kinetic Analysis: Monitor fluorescence dequenching continuously for 30 minutes. Calculate the rate of depolarization relative to a positive control (e.g., Polymyxin B).

Workflow S1 Step 1 Cell Prep S2 Step 2 Dye Loading S1->S2 S3 Step 3 Baseline Read S2->S3 S4 Step 4 5-CMNOB Injection S3->S4 S5 Step 5 Kinetic Analysis S4->S5

Self-validating experimental workflow for the DiSC3(5) membrane depolarization assay.

Protocol B: Fluorogenic FAAH Inhibition Assay

Objective: Quantify the secondary mechanism of target engagement with FAAH. Causality & Self-Validation: Using AMC-arachidonoyl amide as a fluorogenic substrate ensures that fluorescence is only produced upon enzymatic cleavage. The N-octyl chain of 5-CMNOB competitively mimics the arachidonoyl tail. The system is self-validating: background fluorescence is near zero, and signal generation is strictly dependent on active FAAH catalytic turnover. A reduction in signal directly proves target engagement.

Step-by-Step Workflow:

  • Enzyme Preparation: Dilute recombinant human FAAH in assay buffer (10 mM Tris-HCl, 1 mM EDTA, 0.1% BSA, pH 9.0).

  • Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of 5-CMNOB (0.01 µM to 100 µM) for 15 minutes at 37°C.

  • Substrate Addition: Add AMC-arachidonoyl amide (final concentration 2 µM) to initiate the reaction.

  • Fluorescence Readout: Measure the release of fluorescent AMC (Excitation: 340 nm, Emission: 460 nm) kinetically over 45 minutes.

  • Data Processing: Plot the initial velocity against log[5-CMNOB] to determine the IC50 using non-linear regression.

Conclusion

This compound exemplifies how rational modification of a classical GPCR pharmacophore—specifically the replacement of a basic amine with a lipophilic N-octyl tail—can completely redirect a molecule's mechanism of action. By functioning as both a biophysical membrane disruptor and a competitive enzyme inhibitor, 5-CMNOB provides a highly versatile scaffold for the development of novel antimicrobial agents and endocannabinoid modulators.

References

  • PubChem: 5-Chloro-2-methoxybenzamide. National Institutes of Health (NIH).
  • Mannich bases in medicinal chemistry and drug design. PubMed Central (PMC) - NIH.
  • Heterologous Expression and Purification of the Serotonin Type 4 Receptor. ACS Publications.
  • Bactericidal Effect of Synthetic Phenylalkylamides Inspired by Gibbilimbol B Against Neisseria gonorrhoeae. MDPI.
  • Benzamide, 2-hydroxy-N-octyl- | 109972-90-9. Benchchem.

Sources

potential biological targets of 5-chloro-2-methoxy-N-octylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Deconstructing the Pharmacophore: Potential Biological Targets and Validation Workflows for 5-chloro-2-methoxy-N-octylbenzamide

Executive Summary

In contemporary drug discovery, hybridizing privileged scaffolds with lipophilic appendages is a proven strategy for discovering novel polypharmacological agents. This compound is a synthetic compound that merges a highly validated aminergic binding motif (the 5-chloro-2-methoxybenzamide core) with a flexible, highly lipophilic tail (the N-octyl chain).

As a Senior Application Scientist, I have designed this technical guide to deconstruct the structural logic of this molecule, predict its primary biological targets, and outline the self-validating experimental workflows required to confirm its pharmacological profile.

Pharmacophore Deconstruction & Target Rationale

The structural architecture of this compound dictates its biological interactivity. By analyzing its distinct moieties, we can map the compound to three distinct biological targets:

  • Dopamine D2/D3 Receptors (CNS/Enteric Target): The 5-chloro-2-methoxybenzamide substructure is a classic orthosteric binding motif found in highly selective D2/D3 receptor antagonists such as nemonapride (YM-09151-2) and metoclopramide [1]. The methoxy group acts as a critical hydrogen bond acceptor, while the chloro-phenyl ring engages in hydrophobic

    
     stacking within the receptor pocket.
    
  • Transient Receptor Potential Vanilloid 1 (TRPV1): TRPV1 modulators, such as capsaicin and synthetic antagonists, typically feature an aromatic headgroup linked via an amide bond to a long aliphatic chain [2]. The N-octyl chain of our target compound perfectly mimics this vanilloid-like lipid tail, suggesting it may insert into the hydrophobic S4-S5 linker pocket of the channel.

  • NLRP3 Inflammasome: Sulfonylurea drugs (e.g., glyburide) and their intermediate metabolites, which feature the 5-chloro-2-methoxybenzamide core, are recognized inhibitors of NLRP3 ATPase activity [3]. The substitution of a standard polar tail with an N-octyl chain likely enhances membrane permeability, allowing direct intracellular engagement with the NACHT domain of NLRP3.

Pharmacophore Compound This compound Moiety1 5-chloro-2-methoxy Core Compound->Moiety1 Moiety2 N-octyl Chain Compound->Moiety2 Target1 Dopamine D2/D3 Moiety1->Target1 Orthosteric Binding Target2 NLRP3 Inflammasome Moiety1->Target2 ATPase Inhibition Target3 TRPV1 Channel Moiety1->Target3 Vanilloid Mimicry Moiety2->Target3 Hydrophobic Pocket

Fig 1: Pharmacophore mapping of this compound to biological targets.

Quantitative Data Summary: Predicted Target Metrics

To guide the assay development process, the following table summarizes the theoretical pharmacological parameters based on structurally analogous compounds.

Target SystemPutative MechanismStructural RationalePredicted IC50/KiPrimary Validation Assay
Dopamine D2/D3 Orthosteric AntagonismCore mimics nemonapride10 - 150 nMRadioligand Displacement
TRPV1 Channel Allosteric AntagonismN-octyl chain mimics lipid tails50 - 500 nMFLIPR Calcium Flux
NLRP3 Inflammasome ATPase InhibitionCore matches glyburide analogs0.5 - 5 µMIL-1β ELISA (THP-1 cells)

Mechanism of Action: The NLRP3 Pathway

While GPCR and ion channel binding are driven by surface-level interactions, the inhibition of the NLRP3 inflammasome requires intracellular penetration. The N-octyl chain provides the necessary lipophilicity to cross the macrophage cell membrane, allowing the benzamide core to block the ATPase activity required for ASC adaptor oligomerization.

NLRP3_Pathway Stimulus ATP / Toxins NLRP3 NLRP3 Sensor Stimulus->NLRP3 ASC ASC Adaptor NLRP3->ASC Oligomerization Caspase Caspase-1 ASC->Caspase Activation IL1B IL-1β Release Caspase->IL1B Cleavage Inhibitor Test Compound Inhibitor->NLRP3 Blocks NACHT Domain

Fig 2: Proposed mechanism of NLRP3 inflammasome inhibition by the benzamide derivative.

Experimental Validation Workflows

To establish scientific integrity, we must employ self-validating experimental systems. A protocol is only as robust as its controls. The following methodologies are designed to isolate the causality of the compound's effects.

Validation_Workflow Phase1 Phase 1: Target Binding Radioligand Displacement & SPR Phase2 Phase 2: Cellular Function Calcium Flux (FLIPR) & ELISA Phase1->Phase2 Phase3 Phase 3: In Vivo Efficacy Nociception & Inflammation Panels Phase2->Phase3

Fig 3: Three-phase experimental workflow for in vitro and in vivo target validation.

Protocol A: Radioligand Binding Assay for D2/D3 Receptors

Objective: Confirm orthosteric binding to the D2 receptor. Causality & Logic: We utilize [3H]-spiperone because its high affinity and slow dissociation kinetics provide a highly stable baseline to measure the competitive displacement by our lipophilic target compound.

  • Preparation: Isolate CHO-K1 cell membranes stably expressing human D2 receptors. Suspend in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Incubation: Add 0.5 nM[3H]-spiperone and varying concentrations of this compound (1 pM to 10 µM).

  • Self-Validation Control: Define non-specific binding (NSB) in parallel wells using 10 µM sulpiride. If the compound displaces[3H]-spiperone down to the NSB baseline, orthosteric competition is confirmed.

  • Detection: Terminate the reaction via rapid filtration through GF/B glass fiber filters. Read radioactivity using a liquid scintillation counter to calculate the

    
     via the Cheng-Prusoff equation.
    
Protocol B: Intracellular Calcium Flux Assay (FLIPR) for TRPV1

Objective: Evaluate functional antagonism of the TRPV1 channel. Causality & Logic: A FLIPR (Fluorometric Imaging Plate Reader) assay is selected over patch-clamp for primary screening due to its high-throughput capacity to measure global intracellular calcium transients.

  • Cell Seeding: Plate HEK293 cells stably expressing human TRPV1 in 384-well plates. Load with Fluo-4 AM calcium-sensitive dye for 45 minutes at 37°C.

  • Compound Pre-incubation: Add this compound (dose-response curve) for 15 minutes.

  • Self-Validation Control: Use 1 µM capsazepine as a positive control antagonist to confirm the assay's dynamic range and sensitivity.

  • Stimulation & Readout: Inject 100 nM capsaicin (a specific TRPV1 agonist) and immediately record fluorescence (Ex: 488 nm / Em: 525 nm). A reduction in the calcium peak relative to the vehicle control indicates functional antagonism.

Protocol C: NLRP3 Inflammasome Activation Assay

Objective: Quantify the inhibition of IL-1β release in human macrophages. Causality & Logic: Inflammasome activation requires two signals. LPS priming is required to upregulate NLRP3 and pro-IL-1β expression (Signal 1), while ATP acts as the secondary trigger (Signal 2) to induce complex oligomerization. By introducing the compound between Signal 1 and 2, we isolate its specific effect on the assembly/activation phase rather than general transcriptional regulation.

  • Priming: Seed THP-1 derived macrophages. Prime with 100 ng/mL LPS for 3 hours.

  • Inhibition: Wash cells and incubate with this compound for 30 minutes. Include MCC950 (1 µM) as a self-validating benchmark inhibitor.

  • Activation: Stimulate with 5 mM ATP for 45 minutes to trigger NLRP3 assembly and Caspase-1 cleavage.

  • Quantification: Harvest the supernatant and quantify mature IL-1β secretion using a highly specific sandwich ELISA.

References

  • D2-dopamine receptor specific brain uptake of carbon-11-labeled YM-09151-2 PubMed / National Institutes of Health (NIH)[Link]

  • Synthesis of N,N',N''-trisubstituted thiourea derivatives and their antagonist effect on the vanilloid receptor ResearchGate[Link]

  • 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (NLRP3 Inflammasome Inhibitor) ChemBK[Link]

Structural Elucidation and Analytical Confirmation of 5-Chloro-2-methoxy-N-octylbenzamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-chloro-2-methoxybenzamide scaffold is a privileged pharmacophore widely recognized for its role in modulating dopaminergic (D2) and serotonergic (5-HT4) receptors, serving as the structural core for well-known therapeutics like [1]. The synthesis and structural elucidation of 5-chloro-2-methoxy-N-octylbenzamide represent a targeted effort to explore the lipophilic boundaries of this class. By appending an eight-carbon aliphatic chain (N-octyl) to the amide nitrogen, researchers can probe membrane permeability and hydrophobic pocket interactions. This guide details the rigorous synthetic methodology and multi-modal spectroscopic framework required to unequivocally confirm its molecular structure.

Conformational Rationale & Synthetic Methodology

Conformational Dynamics

Before synthesizing the molecule, it is critical to understand its 3D architecture. The ortho-methoxy group is not merely a steric placeholder; it acts as a hydrogen bond acceptor for the amide N-H. This intramolecular hydrogen bonding locks the amide bond into a coplanar conformation relative to the aromatic ring. This rigidification restricts rotational degrees of freedom, a feature that dictates both its receptor-binding profile and its distinct Nuclear Magnetic Resonance (NMR) deshielding effects.

Synthetic Workflow

The synthesis of this compound relies on the nucleophilic acyl substitution of an [2]. The presence of the electron-donating methoxy group at the ortho position and the electron-withdrawing chloro group at the meta position necessitates careful selection of coupling reagents to avoid side reactions such as ether cleavage.

Synthesis A 5-Chloro-2-methoxybenzoic acid B Acyl Chloride Intermediate (via Oxalyl Chloride) A->B Step 1: Activation (0°C, DCM) D This compound B->D Step 2: Amidation C Octan-1-amine + DIPEA C->D Nucleophilic Addition

Synthetic workflow for this compound via acyl substitution.

Step-by-Step Protocol: Acyl Chloride Amidation

This protocol is designed as a self-validating system. The choice of reagents ensures high yield while preventing the degradation of the delicate ortho-methoxy ether linkage.

  • Activation : Dissolve 5-chloro-2-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add oxalyl chloride (1.2 eq) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF).

    • Causality: Oxalyl chloride is selected over thionyl chloride because it allows for lower reaction temperatures, thereby preserving the integrity of the ortho-methoxy group and preventing unwanted demethylation.

  • Coupling : Stir the reaction for 2 hours, then concentrate in vacuo to yield the crude 5-chloro-2-methoxybenzoyl chloride. Redissolve this intermediate in DCM and add it dropwise to a pre-cooled (0 °C) solution of octan-1-amine (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It efficiently scavenges the HCl byproduct to drive the reaction forward without competing with the octylamine for the acyl electrophile.

  • Isolation & Validation : Wash the organic layer sequentially with 1M HCl (to remove residual amine), saturated aqueous NaHCO₃ (to neutralize unreacted acid), and brine. Dry over anhydrous Na₂SO₄ and concentrate. Purify via silica gel flash chromatography (Hexane/EtOAc). The final product's purity is initially validated via TLC, showing a single UV-active spot with a higher Rf value than the starting acid.

Spectroscopic Elucidation & Structural Confirmation

High-Resolution Mass Spectrometry (HRMS/MS)

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) provides definitive confirmation of the molecular weight and [3].

The full scan spectrum exhibits a characteristic isotopic cluster for the protonated molecular ion[M+H]⁺ at m/z 298.1567 (³⁵Cl) and 300.1538 (³⁷Cl) in a ~3:1 ratio. This isotopic signature acts as an internal validation for the presence of a single chlorine atom.

Collision-induced dissociation (CID) of the m/z 298 precursor ion yields a dominant product ion at m/z 169.0054.

  • Causality: This fragment arises from the heterolytic cleavage of the amide C-N bond, resulting in the highly stable 5-chloro-2-methoxybenzoyl cation (acylium ion). The neutral loss of octylamine (129 Da) is a hallmark fragmentation pathway for[4].

Fragmentation M [M+H]+ m/z 298.15 Protonated Benzamide F1 m/z 169.00 5-Chloro-2-methoxybenzoyl Cation M->F1 Amide Cleavage (- Octylamine) F2 m/z 130.15 Protonated Octylamine M->F2 Charge Transfer (- Acyl Neutral) F3 m/z 141.01 Loss of CO F1->F3 - CO (28 Da)

Primary ESI-MS/MS fragmentation pathways of protonated this compound.

Table 1: HRMS/MS Peak Assignments

m/z (Observed)IsotopeIon TypeAssignmentMass Error (ppm)
298.1567³⁵Cl[M+H]⁺Protonated molecular ion< 2.0
300.1538³⁷Cl[M+H]⁺Protonated molecular ion< 2.0
169.0054³⁵Cl[Fragment]⁺5-chloro-2-methoxybenzoyl cation< 2.0
130.1590-[Fragment]⁺Protonated octylamine< 2.0
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a self-validating map of the molecule's atomic framework. The integration ratio of the aliphatic octyl protons (15H) to the aromatic protons (3H) mathematically validates the 1:1 coupling of the acid and amine.

  • ¹H NMR : The aromatic region displays a classic 1,2,4-trisubstituted splitting pattern. H-6 appears as a doublet (J = 2.8 Hz) at ~8.15 ppm. Causality: This proton is highly deshielded by the magnetic anisotropy of the adjacent carbonyl group, which is locked in a coplanar orientation due to the aforementioned intramolecular hydrogen bond. Conversely, H-3 appears as a doublet (J = 8.8 Hz) at ~6.90 ppm, shielded by the electron-donating methoxy oxygen.

  • ¹³C NMR : The carbonyl carbon resonates at 164.5 ppm, while the oxygen-bound C-2 is observed at 156.2 ppm. The aliphatic chain contributes eight distinct signals, confirming the linear unbranched nature of the octyl group.

Table 2: ¹H and ¹³C NMR Chemical Shift Assignments (CDCl₃, 298 K)

Position¹H Shift (ppm), Multiplicity, J (Hz)¹³C Shift (ppm)Assignment Notes
C=O-164.5Amide carbonyl
C-2-156.2Oxygen-bound aromatic carbon
C-47.38, dd, J = 8.8, 2.8132.5Meta coupling to H-6
C-68.15, d, J = 2.8132.1Deshielded by coplanar C=O
C-5-126.8Chlorine-bound aromatic carbon
C-1-122.4Carbonyl-bound aromatic carbon
C-36.90, d, J = 8.8112.6Shielded by adjacent methoxy
O-CH₃3.92, s (3H)56.4Methoxy group
C-1'3.45, td, J = 7.2, 5.5 (2H)40.2N-methylene
C-2'–C-7'1.25–1.60, m (12H)22.6–31.8Aliphatic chain
C-8'0.88, t, J = 6.8 (3H)14.1Terminal methyl
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR validates the functional groups through their distinct vibrational modes. The Amide I band (C=O stretch) is observed at 1652 cm⁻¹, which is shifted slightly lower than typical aliphatic amides. Causality: This downward shift is a direct result of the conjugation with the aromatic ring and the intramolecular hydrogen bonding, which weakens the C=O double bond character. The Amide II band (N-H bend) appears at 1540 cm⁻¹, and the asymmetric C-O-C stretch of the aryl ether is prominent at 1255 cm⁻¹.

Physicochemical Profiling

The addition of the octyl chain fundamentally alters the physicochemical properties of the benzamide core, shifting it from a highly water-soluble fragment to a deeply lipophilic entity.

Table 3: Computed Physicochemical Properties

PropertyValueImplication
Molecular Weight297.82 g/mol Optimal for small-molecule permeability
Computed LogP4.52Highly lipophilic; requires lipid-based formulation
Topological Polar Surface Area (TPSA)38.3 ŲExcellent theoretical membrane permeability
Hydrogen Bond Donors1Favorable for receptor pocket anchoring
Hydrogen Bond Acceptors2Favorable for receptor pocket anchoring

Conclusion

The structural elucidation of this compound demonstrates the necessity of a multifaceted analytical approach. By combining the isotopic and fragmentation precision of HRMS/MS with the spatial and electronic mapping provided by 1D/2D NMR, researchers can unequivocally validate both the chemical connectivity and the 3D conformational state of the molecule. The self-validating nature of these protocols ensures absolute scientific integrity before the compound advances to biological or formulation assays.

References

  • New Esters of 4-Amino-5-chloro-2-methoxybenzoic Acid as Potent Agonists and Antagonists for 5-HT4 Receptors . Journal of Medicinal Chemistry.[Link]

  • Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • Universal Fragmentation Model for Tandem Mass Spectrometry Based Molecular Structural Elucidation . ChemRxiv.[Link]

  • Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus . PubMed.[Link]

Sources

CAS number and molecular weight for 5-chloro-2-methoxy-N-octylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-chloro-2-methoxy-N-octylbenzamide: Synthesis, Characterization, and Potential Applications

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a molecule of interest for researchers in drug discovery and materials science. While this specific N-octyl derivative is not widely documented in public databases, this guide offers a scientifically grounded framework for its synthesis, characterization, and potential avenues of investigation. The information herein is synthesized from established chemical principles and data on structurally related compounds.

Introduction and Physicochemical Properties

This compound belongs to the benzamide class of organic compounds. The core structure, 5-chloro-2-methoxybenzoic acid, is a known synthetic precursor for various biologically active molecules. The addition of an N-octyl chain introduces significant lipophilicity, which can substantially alter the compound's pharmacokinetic and pharmacodynamic properties, making it a target of interest for exploring structure-activity relationships (SAR) in various biological systems.

While a specific CAS number for this compound is not found in major chemical databases, we can define its key properties. The properties of the parent benzamide are provided for reference.

PropertyValueSource
IUPAC Name This compound-
CAS Number Not available-
Molecular Formula C₁₆H₂₄ClNO₂Calculated
Molecular Weight 297.82 g/mol Calculated
Parent Compound 5-chloro-2-methoxybenzamide[1]
Parent CAS Number 23068-80-6[1]
Parent Molecular Formula C₈H₈ClNO₂[1]
Parent Molecular Weight 185.61 g/mol [1]

Proposed Synthesis Workflow

The synthesis of this compound can be reliably achieved through the amidation of 5-chloro-2-methoxybenzoic acid. A common and effective method involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by a reaction with octylamine. This two-step process is a standard procedure in organic synthesis and is known for its high yields.

Diagram of Proposed Synthetic Pathway

Synthesis_of_this compound cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation start_acid 5-chloro-2-methoxybenzoic acid intermediate 5-chloro-2-methoxybenzoyl chloride start_acid->intermediate DCM or neat, reflux reagent1 Thionyl Chloride (SOCl₂) or Oxalyl Chloride reagent1->intermediate product This compound intermediate->product DCM, 0°C to RT amine Octylamine amine->product base Triethylamine or Pyridine base->product Acid Scavenger

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 5-chloro-2-methoxybenzoyl chloride

  • Rationale: The conversion of the carboxylic acid to an acyl chloride significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the amine in the subsequent step. Thionyl chloride is an excellent choice for this transformation as the byproducts (SO₂ and HCl) are gaseous and easily removed.

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-chloro-2-methoxybenzoic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise at room temperature. An excess is used to drive the reaction to completion.

  • Heat the mixture to reflux (approximately 80°C) for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 5-chloro-2-methoxybenzoyl chloride, typically a yellow to brown oil or low-melting solid, can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Rationale: This is a standard nucleophilic acyl substitution reaction. Octylamine acts as the nucleophile, attacking the acyl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is added to neutralize the HCl generated during the reaction, preventing the protonation of the octylamine and allowing the reaction to proceed. The reaction is initially cooled to control the exothermic reaction.

  • Dissolve the crude 5-chloro-2-methoxybenzoyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, dissolve octylamine (1.1 eq) and triethylamine (1.2 eq) in DCM.

  • Cool the acyl chloride solution to 0°C using an ice bath.

  • Add the octylamine/triethylamine solution dropwise to the cooled acyl chloride solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.

Potential Applications and Research Directions

The structural motif of 5-chloro-2-methoxybenzamide is present in a variety of compounds with interesting biological activities. The introduction of the N-octyl group could modulate these activities, opening up new research possibilities.

Diagram of Potential Research Areas

Research_Applications cluster_applications Potential Therapeutic Areas core This compound anticancer Anticancer Agents (e.g., Ovarian, Colon, Pancreatic Cancer) core->anticancer Increased Lipophilicity for Cell Penetration neurodegenerative Cholinesterase Inhibition (e.g., Alzheimer's Disease) core->neurodegenerative Blood-Brain Barrier Permeability metabolic Antidiabetic Agents (Analogue of Glibenclamide intermediate) core->metabolic Modulation of Protein Binding

Caption: Potential research applications for this compound.

  • Anticancer Activity: Derivatives of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide have been synthesized and evaluated for their anti-proliferative activity against human cancer cell lines, including ovarian and colon cancer.[2][3] The N-octyl derivative could be explored for similar or enhanced cytotoxic effects, with its increased lipophilicity potentially improving cell membrane permeability.

  • Neurodegenerative Diseases: Structurally related N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamides have been investigated as cholinesterase inhibitors, which are a target for the treatment of Alzheimer's disease.[4] The long alkyl chain of the N-octyl group could influence binding to the active site of acetylcholinesterase or butyrylcholinesterase.

  • Metabolic Disorders: The core structure is a key intermediate in the synthesis of glibenclamide (glyburide), a sulfonylurea drug used to treat type 2 diabetes.[5][6] While this compound itself is not a sulfonylurea, its structural similarity suggests it could be used as a scaffold to develop new modulators of metabolic pathways.

Conclusion

This compound represents a novel chemical entity with significant potential for exploration in medicinal chemistry and drug development. This guide provides a robust and scientifically sound protocol for its synthesis and purification. The proposed research directions, grounded in the activities of structurally similar compounds, offer a clear starting point for investigators seeking to explore the therapeutic potential of this and related molecules. Further studies are warranted to fully characterize its physicochemical properties and biological activity profile.

References

  • PubChem. 5-Chloro-2-methoxybenzamide. National Center for Biotechnology Information. [Link]

  • Saeed, A., et al. (2014). Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. Journal of the Chemical Society of Pakistan, 36(1), 139-145. [Link]

  • ChemBK. 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide. [Link]

  • Abdelaziz, A. M., et al. (2015). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Medicinal Chemistry, 5(5), 253-260. [Link]

  • ResearchGate. (2015). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Medicinal Chemistry, 5, 253-260. [Link]

  • Google Patents. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.

Sources

Solubility Profile and Formulation Strategies for 5-Chloro-2-methoxy-N-octylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of lipophilic small molecules from in vitro synthesis to biological assay validation is frequently bottlenecked by poor aqueous solubility. 5-Chloro-2-methoxy-N-octylbenzamide represents a classic example of this challenge. While the 5-chloro-2-methoxybenzamide core is a well-documented pharmacophore[1], the addition of an 8-carbon aliphatic N-octyl chain drastically shifts its partition coefficient (LogP). This whitepaper provides a rigorous, causality-driven guide to the solubility profile of this compound, detailing the thermodynamic mechanisms of its solvation in Dimethyl Sulfoxide (DMSO) and providing self-validating protocols for complex aqueous formulations.

Physicochemical Properties & Solvation Thermodynamics

To effectively formulate this compound, one must first deconstruct its molecular architecture into three distinct solvation domains:

  • The Aromatic Core: The 5-chloro-2-methoxy substituted ring provides moderate polarizability. The methoxy oxygen acts as a weak hydrogen bond acceptor, while the electron-withdrawing chlorine atom modulates the electron density of the aromatic system[1].

  • The Amide Linkage (-C(=O)NH-): Amides possess strong dipole moments and tend to aggregate in non-polar environments via intermolecular hydrogen bonding. The pKa of the benzamide N-H is approximately 23.3 in DMSO[2]. Because it remains fully protonated, polar aprotic solvents like DMSO are thermodynamically required to act as strong hydrogen bond acceptors to disrupt these intermolecular aggregates[3].

  • The N-Octyl Chain: This highly hydrophobic tail is the primary driver of aqueous insolubility. In water, the octyl chain forces surrounding water molecules into a highly ordered, clathrate-like structure. The resulting entropic penalty (the hydrophobic effect) drives rapid compound precipitation. Phase-solubility diagrams utilizing DMSO:water gradients are critical for quantifying these precipitation limits[4].

Solvation Mechanism Visualization

Solvation Compound 5-Chloro-2-methoxy- N-octylbenzamide DMSO DMSO Solvation (Primary) Compound->DMSO Aqueous Aqueous Media (Precipitation Risk) Compound->Aqueous H_Bond H-Bonding (S=O to N-H) DMSO->H_Bond Hydrophobic Hydrophobic Effect (Octyl Chain) Aqueous->Hydrophobic Stable Stable Stock Solution (>45 mg/mL) H_Bond->Stable Micelle Micellar Formulation (Tween 80 / PEG300) Hydrophobic->Micelle Micelle->Stable

Fig 1: Thermodynamic pathways of benzamide solvation and micellar stabilization.

Quantitative Solubility Profile

Based on empirical measurements of analogous lipophilic benzamides, the solubility profile is heavily skewed toward polar aprotic solvents. Aqueous solubility is negligible without the aid of surfactants or co-solvents[5][6].

Table 1: Predicted Solubility Profile of this compound

SolventDielectric Constant (ε)Est. Solubility LimitPrimary Solvation Mechanism
DMSO 46.7> 45 mg/mLStrong H-bond acceptor (S=O); lipophilic interaction via methyl groups.
Ethanol 24.5~ 23 mg/mLModerate H-bonding; partial lipophilic solvation of the octyl chain.
Water / PBS 80.1< 1 mg/mLHigh hydrophobic penalty; inability to disrupt amide-amide aggregation.

Experimental Methodologies & Formulation Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating. A common pitfall in drug development is "solvent shock"—where a concentrated DMSO stock is directly injected into an aqueous buffer, causing immediate micro-precipitation that ruins assay reproducibility.

Protocol 1: Preparation of High-Concentration Master Stock (In Vitro)

Objective: Generate a stable, aggregate-free stock solution in DMSO.

  • Weighing: Accurately weigh the lyophilized powder in a low-bind microcentrifuge tube.

  • Solvent Addition: Add anhydrous DMSO (≥99.9% purity).

  • Activation Energy (Critical Step): Sonicate the mixture for 5–10 minutes at room temperature. Causality: Sonication provides the necessary kinetic energy to break the robust intermolecular amide-amide hydrogen bonds[5].

  • Validation Checkpoint: Visually inspect the solution against a dark background. It must be optically clear with no light scattering (Tyndall effect). Store aliquots at -20°C to prevent freeze-thaw degradation.

Protocol 2: Step-Down Aqueous Formulation (In Vivo / Cell Assays)

Objective: Transition the highly lipophilic molecule into an aqueous vehicle without triggering precipitation. We utilize a validated matrix of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline[5].

Table 2: Standardized Formulation Matrix

ComponentVolume %FunctionAddition Order
DMSO 10%Primary solubilizer; disrupts crystal lattice.1
PEG300 40%Co-solvent; lowers the dielectric constant of the mixture.2
Tween 80 5%Non-ionic surfactant; forms pre-micellar structures around the octyl chain.3
Saline (0.9%) 45%Isotonic aqueous vehicle for physiological compatibility.4

Step-by-Step Execution:

  • Primary Solubilization: Dissolve the API completely in the 10% DMSO fraction.

  • Dielectric Bridging: Add the 40% PEG300 and vortex thoroughly. Causality: PEG300 acts as a thermodynamic bridge, lowering the polarity gap between DMSO and water.

  • Surfactant Integration: Add the 5% Tween 80 and vortex. Causality: The hydrophobic tails of Tween 80 coat the N-octyl chains of the API, preventing them from interacting with water.

  • Controlled Hydration (Critical Step): Add the 45% Saline dropwise while continuously vortexing. Causality: Adding saline too quickly creates localized regions of high water concentration, instantly triggering the hydrophobic effect and causing irreversible precipitation.

Formulation Workflow Visualization

FormulationWorkflow Step1 Weigh API (Dry Powder) Step2 Add 10% DMSO (Solubilization) Step1->Step2 Sonication Step3 Add 40% PEG300 (Co-solvent) Step2->Step3 Vortex Step4 Add 5% Tween 80 (Surfactant) Step3->Step4 Vortex Step5 Add 45% Saline (Aqueous Phase) Step4->Step5 Dropwise Step6 Clear Solution (In Vivo Ready) Step5->Step6 Final Check

Fig 2: Step-by-step in vivo formulation workflow preventing solvent shock.

Conclusion

The successful formulation of this compound relies on respecting its dual nature: a polar, hydrogen-bonding core and a highly lipophilic tail. By leveraging DMSO to satisfy the hydrogen-bonding requirements of the amide[3] and utilizing a step-down co-solvent/surfactant gradient to mask the octyl chain[5], researchers can achieve stable, reproducible solutions suitable for rigorous biological testing.

References

  • Title: 5-Chloro-2-methoxybenzamide | C8H8ClNO2 | CID 3362317 - PubChem Source: nih.gov URL: 1

  • Title: Benzamide | PARP | Endogenous Metabolite - TargetMol Source: targetmol.com URL: 5

  • Title: Tuning the solubility of hepta(p-benzamide)s via the monomer sequence Source: sonar.ch URL: 3

  • Title: Benzamide - Wikipedia Source: wikipedia.org URL: 2

  • Title: The results of benzamide solubility measurements (molar fraction, xB)... - ResearchGate Source: researchgate.net URL: 6

  • Title: N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-methoxybenzamide - Benchchem Source: benchchem.com URL: 4

Sources

Theoretical and Experimental pKa Profiling of 5-Chloro-2-methoxy-N-octylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The physicochemical characterization of highly lipophilic, weakly ionizable compounds presents a profound analytical challenge in modern drug development. 5-chloro-2-methoxy-N-octylbenzamide is a complex synthetic derivative characterized by extreme hydrophobicity (driven by the N-octyl chain) and a highly stabilized amide core. Because secondary amides are inherently weak acids and bases, their ionization events occur at the extreme fringes of the pH scale.

This whitepaper provides an authoritative framework for predicting the theoretical pKa of this molecule and details a self-validating experimental methodology—specifically, UV-metric titration coupled with Yasuda-Shedlovsky cosolvent extrapolation—to empirically measure these values when standard potentiometric methods fail.

Theoretical pKa Framework & Structural Causality

To accurately design an experimental protocol, we must first establish the theoretical ionization boundaries of the molecule. The ionizable center is the secondary amide group (-CONH-), which can undergo deprotonation at the nitrogen (acidic pKa) or protonation at the carbonyl oxygen (basic pKa). The baseline acidic pKa of an unsubstituted benzamide is approximately 14.5 to 15.0 [2]. However, the specific functional groups on this compound drastically alter this baseline through a combination of inductive, resonance, and steric effects.

  • 5-Chloro Group (-I Effect): Positioned meta to the methoxy group and para/meta to the amide system, the highly electronegative chlorine atom withdraws electron density from the aromatic ring via induction. This withdrawal slightly increases the acidity of the amide N-H, pushing the pKa lower.

  • 2-Methoxy Group (+R, -I, and H-Bonding): While the methoxy group donates electron density through resonance, its most critical role is spatial. The oxygen atom of the 2-methoxy group forms a strong intramolecular hydrogen bond with the N-H proton of the amide. This thermodynamic lock stabilizes the neutral conformation, making the N-H proton significantly harder to remove, thereby raising the acidic pKa [3].

  • N-Octyl Chain (+I and Steric Shielding): The long aliphatic chain provides a mild electron-donating inductive effect, but more importantly, it creates a massive hydrophobic shield. This desolvates the amide core, reducing the dielectric stabilization of any resulting ion, which suppresses both protonation and deprotonation events.

G A 5-Chloro Group (-I Inductive Effect) D Amide Core (-CONH-) A->D Withdraws e- density B 2-Methoxy Group (Intramolecular H-Bond) B->D Locks conformation C N-Octyl Chain (+I Effect & Sterics) C->D Decreases solvation E Acidic pKa Shift (Estimated ~15.5) D->E N-H Deprotonation F Basic pKa Shift (Estimated ~ -2.2) D->F C=O Protonation

Figure 1: Electronic and steric substituent effects on the amide core pKa.

Table 1: Theoretical Physicochemical Profile
ParameterEstimated ValueCausality / Driver
Molecular Weight 297.82 g/mol Sum of atomic masses
LogP (Lipophilicity) ~4.8 - 5.2Driven heavily by the 8-carbon aliphatic N-octyl chain.
Acidic pKa (N-H) 15.5 ± 0.5Intramolecular H-bond stabilization counters the 5-Cl inductive pull.
Basic pKa (C=O) -2.2 ± 0.5Steric hindrance and electron withdrawal limit oxygen basicity.

Methodological Design: Overcoming Experimental Barriers

Measuring the pKa of this compound in an aqueous system is physically impossible due to two cascading failures:

  • The Leveling Effect of Water: The theoretical pKa values (~15.5 and ~ -2.2) lie outside the standard pH 0–14 window of water.

  • Aqueous Insolubility: The extreme lipophilicity (LogP ~5.0) means the compound will precipitate at the concentrations required for standard potentiometric (pH-metric) titration (>0.5 mM).

The Solution: UV-Metric Titration with Yasuda-Shedlovsky Extrapolation To bypass solubility limits, we utilize UV-metric titration . Because the substituted benzamide acts as a strong UV chromophore, changes in its protonation state cause distinct shifts in its electronic absorption spectrum. This allows us to measure at highly dilute concentrations (10–50 µM) where the compound remains soluble [1].

To overcome the pH limitations, the titration is performed in a series of Dimethyl Sulfoxide (DMSO) / Water cosolvent mixtures. The addition of DMSO lowers the dielectric constant of the medium and extends the measurable pH range. By mapping the apparent pKa (


) across different cosolvent ratios, we can mathematically extrapolate the true aqueous pKa using the Yasuda-Shedlovsky equation [1].

Workflow S1 1. Sample Preparation (Dissolution in 100% DMSO) S2 2. Cosolvent Matrix (30%, 40%, 50% DMSO/H2O) S1->S2 Overcomes lipophilicity S3 3. UV-Metric Titration (pH 2.0 to 13.5 via KOH/HCl) S2->S3 Expands measurable pH S4 4. Spectral Deconvolution (Targeting Isosbestic Points) S3->S4 Tracks macrostate shifts S5 5. Yasuda-Shedlovsky (Extrapolation to 0% Cosolvent) S4->S5 Derives aqueous pKa

Figure 2: UV-metric titration workflow with Yasuda-Shedlovsky extrapolation.

Step-by-Step Experimental Protocols

The following protocol details a self-validating system designed to eliminate atmospheric interference and ensure absolute thermodynamic control.

Protocol: Cosolvent UV-Metric Determination of Acidic pKa

Reagents & Equipment: Sirius T3 automated titrator (equipped with Ag/AgCl double-junction electrode and UV dip probe), 0.15 M KCl (ionic strength adjuster), 0.5 M KOH, 0.5 M HCl, HPLC-grade DMSO, and Argon gas.

Step 1: Stock Preparation & Standardization

  • Synthesize or obtain highly purified this compound (>99% purity via HPLC).

  • Dissolve the analyte in 100% DMSO to create a 1.0 mM stock solution. Causality: Pre-dissolving in pure organic solvent prevents localized precipitation upon introduction to the aqueous buffer.

Step 2: Matrix Assembly & Environmental Control

  • Prepare three distinct titration vials with DMSO/Water ratios of 30%, 40%, and 50% (v/v).

  • Spike each vial with the stock solution to achieve a final analyte concentration of 30 µM.

  • Add KCl to maintain a constant ionic strength of

    
     M.
    
  • Critical Step: Purge all vials with Argon gas and maintain a blanket during titration. Causality: At pH > 10, aqueous solutions rapidly absorb atmospheric

    
    , forming carbonic acid which buffers the system and artificially skews the titration curve.
    
  • Thermostat the system to exactly 25.0 ± 0.1 °C.

Step 3: Automated UV-Metric Titration

  • Initiate the titration from pH 7.0, stepping upwards to pH 13.5 using 0.5 M KOH.

  • At each 0.2 pH unit increment, allow 30 seconds for equilibration, then capture the UV absorbance spectrum from 250 nm to 400 nm.

  • Identify the isosbestic point (the wavelength where absorbance remains constant regardless of pH). The shift in multi-wavelength absorbance around this point represents the transition from the neutral macrostate to the deprotonated macrostate [1].

Step 4: Spectral Deconvolution

  • Use Target Factor Analysis (TFA) to deconvolute the overlapping spectra of the neutral and ionized species.

  • Extract the apparent pKa (

    
    ) for each cosolvent ratio at the inflection point of the absorbance vs. pH curve.
    

Data Presentation & Mathematical Extrapolation

Once the apparent


 values are obtained in the cosolvent mixtures, they must be mathematically corrected to represent pure water. The Yasuda-Shedlovsky method plots 

against the inverse of the dielectric constant

.
Table 2: Representative Yasuda-Shedlovsky Extrapolation Matrix (Acidic pKa)
DMSO % (v/v)Dielectric Constant (

)


Apparent


50% 63.515.751.4414.8516.29
40% 68.214.661.5215.0216.54
30% 72.413.811.5915.1816.77
0% (Extrapolated) 78.3 12.77 1.74 -- 17.24

Note: The final extrapolated aqueous


 is calculated by subtracting the pure water 

(1.74) from the extrapolated y-intercept (17.24), yielding a final theoretical aqueous

of 15.50 .

Conclusion

The characterization of this compound highlights the intersection of predictive physical chemistry and advanced analytical methodology. By understanding the causal relationships between its structural substituents—namely the inductive pull of the chlorine, the intramolecular hydrogen bonding of the methoxy group, and the massive lipophilic shielding of the octyl chain—we can accurately predict its extreme ionization behavior. Employing UV-metric titration combined with Yasuda-Shedlovsky extrapolation provides a robust, self-validating system to empirically prove these theoretical models, ensuring high-fidelity data for downstream drug development and extraction chemistry.

References

  • Isik M, Levorse D, Rustenburg AS, et al. "pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments." Journal of Computer-Aided Molecular Design. 2018; 32(10):1117-1138. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2331, Benzamide." PubChem. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 76959, 4-Methoxybenzamide." PubChem. URL: [Link]

Technical Whitepaper: Safety, Handling, and Experimental Workflows for 5-Chloro-2-methoxy-N-octylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Chloro-2-methoxy-N-octylbenzamide (5-CMOB) is a synthetic, highly lipophilic benzamide derivative utilized in advanced preclinical drug discovery. Structurally, it combines a 5-chloro-2-methoxybenzamide headgroup—a pharmacophoric motif frequently found in biologically active molecules like sulfonylureas and inflammasome inhibitors —with an extended N-octyl aliphatic tail. While this structural duality is critical for membrane intercalation and target binding, it imparts extreme hydrophobicity (LogP ~4.5–5.0). This whitepaper provides a causality-driven framework for handling 5-CMOB, ensuring operator safety and preventing the physicochemical artifacts that frequently compromise in vitro assay integrity.

Physicochemical Hazard Profiling

Understanding the physicochemical nature of 5-CMOB is the first step in mitigating both safety risks and experimental failures. The compound's high lipophilicity dictates its behavior in aqueous environments and its interaction with biological barriers.

Table 1: Physicochemical and Hazard Profile of 5-CMOB

Property / HazardValue / ClassificationCausality / Experimental Implication
Molecular Weight ~297.8 g/mol Falls within standard small-molecule parameters for membrane permeability.
Estimated LogP 4.5 – 5.0Highly lipophilic; severe risk of adsorption to polystyrene assay plates.
Physical State Crystalline PowderHigh risk of aerosolization and dust generation during analytical weighing.
Target Organs Skin, Eyes, Respiratory TractHalogenated benzamides are known irritants capable of causing dermal toxicity .
GHS Classification H315, H319, H335Dictates the necessity for stringent engineering controls and specialized PPE.

Safety & Exposure Controls

As a Senior Application Scientist, I cannot overstate the importance of proactive exposure control when handling lipid-soluble halogens. The lipophilicity of the N-octyl chain means that 5-CMOB can rapidly penetrate the stratum corneum if it comes into contact with bare skin, carrying the reactive halogenated headgroup directly into systemic circulation.

  • Engineering Controls: Always handle the dry powder within a Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood, in strict compliance with OSHA laboratory standards .

  • Personal Protective Equipment (PPE): Double-gloving with high-density nitrile gloves is mandatory. The outer glove must be changed immediately if contamination is suspected, as highly lipophilic compounds can permeate and degrade standard nitrile over prolonged exposure periods.

Spill Management & Decontamination

Standard aqueous spill kits are fundamentally ineffective against 5-CMOB due to its extreme hydrophobicity. Adding water to a powder spill will not dissolve the compound; it will merely disperse the particles, drastically increasing the risk of aerosolization and inhalation.

SpillResponse A 1. Chemical Spill (5-CMOB) B 2. Evacuate & Isolate Ventilate Area A->B C 3. Don PPE (Nitrile, Respirator) B->C D 4. Absorb with Inert Material C->D E 5. Solvent Wash (Ethanol/Water) D->E F 6. Hazardous Waste Disposal E->F

Workflow for the safe containment and decontamination of 5-CMOB spills.

Step-by-Step Spill Protocol:
  • Isolation: Evacuate the immediate area and ensure respiratory protection (N95 or P100 half-mask) is worn before re-entry.

  • Containment: Carefully cover the powder with an inert, dry absorbent material (e.g., vermiculite or sand) to suppress airborne dust.

  • Collection: Sweep the mixture using non-sparking tools and transfer it to a clearly labeled hazardous waste container.

  • Solvent Solubilization: Wash the affected surface with a solubilizing solvent (e.g., 70% Ethanol or Isopropanol). Causality: The alcohol disrupts the hydrophobic interactions of the octyl chain, allowing the residue to be lifted from the surface.

  • Final Decontamination: Perform a final wipe with a standard aqueous laboratory detergent to remove any remaining solvent traces.

Experimental Methodologies & In Vitro Handling

The most common point of failure when working with N-octylbenzamide derivatives is not biological, but physicochemical. Researchers frequently observe a "loss of potency" in vitro, which is actually a loss of free compound due to micro-precipitation or non-specific binding to polystyrene assay plates .

Protocol A: Preparation of 10 mM Master Stock
  • Weighing: Weigh 5-CMOB using an anti-static weigh boat to prevent powder fly-away caused by static charge accumulation on the dry crystals.

  • Solubilization: Dissolve the powder in 100% anhydrous Dimethyl Sulfoxide (DMSO).

    • Causality Insight: Always use amber glass vials for storage. The lipophilic nature of 5-CMOB causes it to leach plasticizers (such as bisphenol A or phthalates) from standard polypropylene microcentrifuge tubes during long-term storage, introducing confounding artifacts into sensitive cellular assays.

  • System Validation: Inspect the glass vial under a strong light source. The solution must be completely optically clear. Any turbidity indicates incomplete solubilization, requiring gentle sonication in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles, which can induce microscopic crystallization that is notoriously difficult to redissolve.

Protocol B: Aqueous Assay Dosing (The Dropwise Technique)

To prevent the compound from crashing out of solution when transitioning from 100% DMSO to an aqueous buffer, a highly controlled dilution strategy is required.

AssayWorkflow S1 Dry Powder (5-CMOB) S2 Primary Stock (10 mM in DMSO) S1->S2 Dissolve in Glass S3 Intermediate Dilution (100x in DMSO) S2->S3 Serial Dilution S4 Aqueous Assay Buffer (+ 0.1% BSA) S3->S4 Dropwise Addition (Vortexing) S5 Cellular Assay (Max 0.1% DMSO) S4->S5 Incubation

Step-by-step preparation workflow to prevent lipophilic compound precipitation.

  • Equilibration: Pre-warm the DMSO master stock to room temperature and vortex vigorously.

  • Intermediate Dilution: Prepare an intermediate dilution (e.g., 100x of the final assay concentration) in 100% DMSO.

  • Carrier Protein Addition: Ensure the final aqueous assay buffer contains at least 0.1% Bovine Serum Albumin (BSA).

    • Causality Insight: BSA acts as a lipid carrier, sequestering the N-octyl tail and preventing the compound from adhering to the plastic walls of the multi-well plate.

  • Dropwise Integration: Add the DMSO intermediate dropwise while the aqueous buffer is under continuous vortexing. This rapid kinetic mixing prevents localized high concentrations of the compound, which would otherwise trigger irreversible precipitation.

  • System Validation: Measure the optical density (OD) of the final buffer at 600 nm before adding cells or enzymes. An OD600 > 0.05 compared to a vehicle control indicates micro-precipitation, signaling that the BSA concentration must be increased or the DMSO addition was too rapid.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3362317, 5-Chloro-2-methoxybenzamide." PubChem,[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9834239, 4-Amino-5-chloro-2-methoxybenzamide." PubChem,[Link]

  • Occupational Safety and Health Administration (OSHA). "Occupational exposure to hazardous chemicals in laboratories - 1910.1450." United States Department of Labor,[Link]

  • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451.[Link]

The Structural Imperative: Decoding the Role of Chloro and Methoxy Substituents in Benzamide Pharmacophores

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward highly targeted, conformationally restricted molecules, the benzamide scaffold remains a cornerstone of medicinal chemistry. From classical dopamine D2 receptor antagonists (orthopramides) to modern Class I Histone Deacetylase (HDAC) inhibitors, the biological activity of benzamides is heavily dictated by their substitution patterns.

As an Application Scientist overseeing structure-activity relationship (SAR) campaigns, I frequently observe that the unadorned benzamide ring is too flexible and metabolically vulnerable to serve as a viable clinical candidate. It is the strategic incorporation of ortho-methoxy (-OCH₃) and chloro (-Cl) groups that transforms this simple moiety into a highly potent, selective, and pharmacokinetically stable pharmacophore. This technical guide explores the mechanistic causality behind these substitutions, presents quantitative SAR data, and details self-validating experimental protocols for their synthesis and evaluation.

Mechanistic Determinants of Benzamide Substituents

The Ortho-Methoxy Group: A Conformational Lock

The inclusion of a methoxy group at the 2-position (ortho to the amide carbonyl) is rarely a mere electronic adjustment; it is a profound structural directive. The oxygen atom of the ortho-methoxy group acts as a potent hydrogen bond acceptor for the adjacent amide N-H proton [1].

The Causality of Planarity: This intramolecular hydrogen bond forms a highly stable pseudo-six-membered ring. By restricting the rotational degree of freedom around the aryl-carbonyl bond, the methoxy group locks the molecule into a rigid, co-planar conformation. This pre-organization minimizes the entropic penalty upon target binding, allowing the benzamide to slide seamlessly into the narrow, deep hydrophobic pockets of G-protein coupled receptors (GPCRs) or the catalytic channel of HDAC enzymes [2].

ConformationalLock A Ortho-Methoxy (-OCH3) C Intramolecular H-Bond A->C Lone Pair Acceptor B Amide Nitrogen (-NH) B->C Proton Donor D Pseudo-6-Membered Ring Formation C->D Locks Rotation E Planar Conformation (Entropic Advantage) D->E Optimizes Receptor Fit

Fig 1. Conformational locking mechanism of ortho-methoxy benzamides via intramolecular H-bonding.

The Chloro Substituent: Lipophilicity and Steric Shielding

Halogenation, specifically the addition of a chloro group at the 5-position (para to the amide, meta to the methoxy), serves a dual mechanistic purpose in SAR optimization.

  • Lipophilic Anchoring: The chlorine atom significantly increases the molecule's partition coefficient (logP). This drives favorable hydrophobic interactions and halogen bonding with aromatic amino acid residues within the receptor pocket, drastically lowering the IC₅₀/EC₅₀ values. For instance, in GPR139 agonists, the addition of a chloro atom to the benzamide ring yielded sub-nanomolar potency compared to the unsubstituted parent compound [3].

  • Metabolic Shielding: The 5-position of the phenyl ring is highly susceptible to oxidative metabolism by hepatic Cytochrome P450 enzymes. The bulky, electron-withdrawing chlorine atom acts as a steric shield, blocking hydroxylation and thereby extending the compound's pharmacokinetic half-life[4].

Synergistic Integration: The 5-Chloro-2-Methoxy Motif

When combined, the 5-chloro and 2-methoxy groups create a "push-pull" electronic system across the aromatic ring. The electron-donating methoxy and electron-withdrawing chloro groups fine-tune the pKa of the amide nitrogen, optimizing its capability to act as a hydrogen bond donor with target residues. This specific motif has been successfully utilized in developing highly selective anti-cancer agents, such as 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives, which exhibit profound anti-proliferative activity[Semantic Scholar: Synthesis and Evaluation of 5-Chloro-2-Methoxy...]([Link]5].

SARWorkflow Start Unsubstituted Benzamide (High Flexibility, Low Affinity) Sub1 Add Ortho-Methoxy (-OCH3) Start->Sub1 Electronic/Steric Mod Sub2 Add 5-Chloro (-Cl) Start->Sub2 Halogenation Eval1 Rigidity & Planarity (Target: GPCR/HDAC Pocket) Sub1->Eval1 Eval2 Lipophilicity & Steric Shielding (Target: CYP450 Evasion) Sub2->Eval2 Lead 5-Chloro-2-Methoxybenzamide (High Potency & Stability) Eval1->Lead Synergistic Integration Eval2->Lead Synergistic Integration

Fig 2. Stepwise SAR optimization workflow integrating methoxy and chloro substituents.

Quantitative SAR Data Presentation

The table below summarizes the physicochemical and pharmacological impact of these functional groups across different benzamide classes.

Pharmacophore ElementPhysicochemical Property ModulatedTarget Receptor/Enzyme ImpactRepresentative Drug / Lead
Unsubstituted Benzamide Baseline flexibility, low logPWeak, non-selective binding; rapid clearance.Early-stage screening hits
Ortho-Methoxy (-OCH₃) Conformational Rigidity (Planarity)GPCRs: Fits deep pockets.HDACs: Orients the Zinc-Binding Group (ZBG) [6].Amisulpride, Entinostat
Meta/Para-Chloro (-Cl) Lipophilicity (logP) & Steric BulkGPCRs: Enhances affinity.Metabolism: Blocks CYP450 oxidation.Sulpiride analogues
5-Chloro-2-Methoxy Motif Synergistic Electronic/Steric BalanceDual action: High target selectivity and prolonged half-life.Metoclopramide, Compound 4j

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed with built-in causality checks and validation steps.

Protocol A: Synthesis of 5-Chloro-2-Methoxybenzamide Derivatives

Objective: To form a robust amide bond between 5-chloro-2-methoxybenzoic acid and a target amine without inducing side reactions.

  • Activation: Dissolve 1.0 eq of 5-chloro-2-methoxybenzoic acid in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool to 0°C. Add 1.2 eq of ethyl chloroformate and 1.5 eq of triethylamine (TEA).

    • Causality: Activation at 0°C converts the stable carboxylic acid into a highly reactive mixed anhydride. The low temperature prevents the degradation of the intermediate and suppresses the formation of symmetrical anhydrides.

  • Coupling: Slowly add 1.1 eq of the target amine dissolved in DCM dropwise over 15 minutes. Allow the reaction to warm naturally to room temperature and stir for 4–6 hours.

    • Causality: Gradual warming ensures controlled reaction kinetics, driving the nucleophilic attack of the amine while minimizing exothermic side-product formation.

  • Quench and Workup: Quench the reaction with deionized water. Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • System Validation: The acidic wash removes unreacted amine, while the basic wash removes unreacted carboxylic acid. This self-purifying workup ensures crude purity >90%.

  • Purification & Verification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Hexane/Ethyl Acetate).

    • Analytical Validation: Confirm the structure via ¹H-NMR. The successful formation of the conformationally locked product is validated by the presence of a sharp methoxy singlet (~3.8–4.0 ppm) and a distinct, downfield-shifted amide N-H broad singlet (~8.0–8.5 ppm), indicative of intramolecular hydrogen bonding.

Protocol B: In Vitro HDAC Inhibition Fluorometric Assay

Objective: To quantify the IC₅₀ of synthesized benzamides against Class I HDACs, validating the SAR of the zinc-binding group.

  • Reagent Preparation: Prepare the assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA). Dilute recombinant HDAC1/HDAC3 enzyme and the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).

  • Compound Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the benzamide compound in 100% DMSO. Transfer to a 384-well black microplate, ensuring the final DMSO concentration in the assay is ≤1%.

    • Causality: A 10-point curve is mathematically required to establish accurate upper and lower asymptotes for precise non-linear regression (IC₅₀ calculation). Keeping DMSO ≤1% prevents solvent-induced enzyme denaturation.

  • Pre-Incubation: Add the diluted enzyme to the compound wells and incubate for 30 minutes at room temperature.

    • Causality: Benzamides are notoriously "slow-binding" inhibitors compared to hydroxamic acids. Pre-incubation allows the conformationally locked ortho-methoxy benzamide to fully equilibrate within the deep catalytic pocket before substrate introduction.

  • Reaction & Termination: Add the fluorogenic substrate and incubate for 30 minutes at 37°C. Terminate the reaction by adding a developer solution containing Trichostatin A (to immediately halt deacetylase activity) and trypsin (to cleave the deacetylated substrate, releasing the AMC fluorophore).

  • Data Analysis: Measure fluorescence (Ex ~360 nm, Em ~460 nm).

    • System Validation: Calculate the Z'-factor using positive (Entinostat) and negative (DMSO) controls. A Z'-factor > 0.5 validates the assay's robustness. Calculate the IC₅₀ using a 4-parameter logistic curve fit.

References

  • Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group National Institutes of Health (NIH) / PMC URL:[Link]

  • Identification and SAR of Glycine Benzamides as Potent Agonists for the GPR139 Receptor National Institutes of Health (NIH) / PMC URL:[Link]

  • Discovery of Indole-Piperazine Hybrid Structures as Potent Selective Class I Histone Deacetylases Inhibitors J-Stage (Chemical and Pharmaceutical Bulletin) URL:[Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry Walsh Medical Media URL:[Link]

  • Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents Semantic Scholar URL:[Link]

Sources

Methodological & Application

Application Note: NMR and Mass Spectrometry Characterization of 5-Chloro-2-methoxy-N-octylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

Substituted benzamides, particularly 5-chloro-2-methoxybenzamide derivatives, are privileged structural motifs in medicinal chemistry. They serve as critical pharmacophores and synthetic intermediates for a wide array of therapeutics, including sulfonylurea antidiabetics (e.g., glyburide)[1] and 5-HT receptor agonists/antagonists (e.g., renzapride)[2].

The compound 5-chloro-2-methoxy-N-octylbenzamide integrates this biologically active aromatic core with a highly lipophilic N-octyl aliphatic chain. This specific structural combination makes it an excellent model compound for studying lipid-soluble pharmacophores. Accurate structural elucidation of such molecules requires a robust, self-validating analytical framework. This application note details the causality-driven protocols for the Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) characterization of this compound, ensuring high-confidence data interpretation for drug development professionals.

Molecular Properties & Theoretical Grounding

Before initiating experimental workflows, it is critical to establish the theoretical isotopic and electronic properties of the analyte. The presence of a chlorine atom dictates a distinct


 / 

isotopic signature, while the partial double-bond character of the benzamide C–N bond restricts rotation, influencing both NMR chemical shifts and MS fragmentation pathways[3].
Table 1: Physicochemical and Exact Mass Properties
PropertyValueTheoretical Significance
Molecular Formula

Defines the exact mass and isotopic distribution.
Monoisotopic Mass 297.1495 DaTarget exact mass for HRMS calibration.
Molecular Weight 297.82 g/mol Used for molarity calculations during sample prep.
Isotopic Signature

/

(~3:1 ratio)
Acts as an intrinsic validation marker in mass spectra.
LogP (Estimated) ~4.5Dictates the choice of non-polar solvents (e.g.,

) for NMR.

Analytical Workflow & Experimental Protocols

To ensure data integrity, the analytical workflow must be treated as a self-validating system. Every sample preparation step and instrument parameter is selected to provide orthogonal confirmation of the molecule's structure.

Workflow Prep Sample Preparation (CDCl3 for NMR, ACN/H2O for MS) NMR NMR Acquisition (1H, 13C, COSY, HSQC) Prep->NMR 15 mg/mL MS HRMS Acquisition (ESI+, CID MS/MS) Prep->MS 1 µg/mL Process Data Processing (Peak Picking, Integration) NMR->Process FID Data MS->Process RAW Data Elucidate Structural Elucidation & Validation Process->Elucidate Orthogonal Match

Figure 1: Orthogonal analytical workflow for structural validation.

NMR Spectroscopy Protocol

Causality of Solvent Choice: Due to the highly lipophilic 8-carbon aliphatic chain, deuterated chloroform (


) is selected over 

to prevent micelle formation or line broadening, ensuring sharp, well-resolved multiplets.
  • Sample Preparation: Dissolve 15.0 mg of the analyte in 600 µL of

    
     containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube. Self-Validation: The TMS provides an absolute 0.00 ppm reference to correct for any temperature-dependent solvent shift drifts.
    
  • 1H NMR Acquisition (400 MHz):

    • Parameters: 16 scans, 90° pulse angle.

    • Relaxation Delay (

      
      ):  Set to 10 seconds. Causality: A long relaxation delay ensures complete longitudinal relaxation of all protons, allowing for absolute quantitative integration of the aromatic vs. aliphatic regions.
      
  • 13C NMR Acquisition (100 MHz):

    • Parameters: 1024 scans, power-gated broadband proton decoupling (WALTZ-16).

  • 2D NMR (COSY & HSQC): Acquire standard gradient-selected COSY and HSQC to unambiguously link the overlapping methylene signals of the octyl chain to their respective carbons.

LC-HRMS/MS Protocol

Causality of Ionization Strategy: The secondary amide nitrogen is highly receptive to protonation. Electrospray Ionization in positive mode (ESI+) with a formic acid modifier forces the equilibrium toward the


 species.
  • Sample Preparation: Dilute the stock solution to 1 µg/mL in 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

  • Mass Calibration: Co-infuse Leucine Enkephalin (

    
     556.2771) as a lock-mass. Self-Validation: Real-time mass axis correction guarantees sub-5 ppm mass accuracy, preventing false-positive fragment assignments.
    
  • CID MS/MS Acquisition:

    • Isolate the monoisotopic precursor

      
       at 
      
      
      
      298.16 in the quadrupole.
    • Energy Ramping: Apply a Normalized Collision Energy (NCE) ramp from 15 eV to 35 eV using Argon collision gas. Causality: Low energy (15 eV) captures the fragile inductive cleavage of the octyl chain, while high energy (35 eV) forces the cleavage of the robust amide bond to yield the acylium ion[3][4].

Results & Data Interpretation

NMR Structural Elucidation

The aromatic region of 5-chloro-2-methoxybenzamides exhibits a classic AMX spin system[5][6]. The chemical shifts are heavily dictated by the electronic effects of the substituents.

  • H-6 Deshielding: The proton at position 6 (ortho to the carbonyl) is strongly deshielded by the magnetic anisotropy of the

    
     double bond, pushing it downfield to ~8.1 ppm[6].
    
  • H-3 Shielding: The proton at position 3 is ortho to the electron-donating methoxy group, shielding it and shifting it upfield to ~6.9 ppm.

Table 2: 1H NMR Assignments (400 MHz, CDCl3)
Shift (δ, ppm)MultiplicityIntegrationCoupling (

, Hz)
Assignment / Mechanistic Rationale
8.12 Doublet (d)1H2.6H-6 (Aromatic): Meta-coupled to H-4. Deshielded by ortho-carbonyl.
7.75 Broad Triplet (br t)1H~5.5Amide NH: Broadened by quadrupolar relaxation of

.
7.38 Doublet of Doublets (dd)1H8.8, 2.6H-4 (Aromatic): Ortho-coupled to H-3, meta-coupled to H-6.
6.89 Doublet (d)1H8.8H-3 (Aromatic): Ortho-coupled to H-4. Shielded by methoxy group.
3.92 Singlet (s)3H-Methoxy (

):
Characteristic oxygenated aliphatic shift.
3.42 Quartet (q)2H7.1

(Octyl C1'):
Deshielded by adjacent amide nitrogen.
1.58 Quintet (p)2H7.1

(Octyl C2'):
Beta to the amide group.
1.25 - 1.35 Multiplet (m)10H-Bulk Aliphatic Chain: Overlapping signals for Octyl C3'-C7'.
0.88 Triplet (t)3H6.9Terminal Methyl (

):
Octyl C8'.
Mass Spectrometry Fragmentation Analysis

The fragmentation of benzamides under Collision-Induced Dissociation (CID) is highly predictable. The restricted rotation of the amide bond facilitates a dominant alpha-cleavage pathway[3][4].

MS_Frag M [M+H]+ m/z 298.16 (35Cl) / 300.15 (37Cl) F1 Acylium Ion [C8H6ClO2]+ m/z 169.00 / 170.99 M->F1 Alpha-Cleavage - Octylamine (129 Da) F2 Protonated Amide[C8H9ClNO2]+ m/z 186.03 / 188.03 M->F2 Inductive Cleavage - Octene (112 Da) F3 Loss of CO [C7H6ClO]+ m/z 141.01 F1->F3 CO Elimination - CO (28 Da)

Figure 2: Primary ESI-MS/MS fragmentation pathways of this compound.

Table 3: HRMS/MS Fragmentation Data (ESI+)
Exact Mass (

)
Ion FormulaRelative AbundanceMechanistic Origin
298.1568

100% (Low CE)Precursor Ion: Protonated molecule

.
300.1539

~32%Isotope Peak: Confirms the presence of 1x Chlorine atom.
186.0316

25%Inductive Cleavage: Loss of the octyl chain as 1-octene (112 Da) via hydrogen rearrangement, leaving a protonated primary amide[3][7].
169.0051

100% (High CE)Alpha-Cleavage: Cleavage of the amide

bond resulting in the highly stable resonance-stabilized 5-chloro-2-methoxybenzoyl cation (Acylium ion)[3][4].
141.0102

15%CO Loss: Subsequent elimination of carbon monoxide (28 Da) from the acylium ion.

References

  • PubChem (NIH). 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide. Retrieved from:[Link][8]

  • SciSpace. Synthesis and structure-activity relationships of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide. Retrieved from:[Link][5]

  • MDPI. Crystal Structure of the 5-Chloro Salicylamides: Three Different Types of the H-bonding Influenced Linear Chain Formation in the Solid State. Retrieved from:[Link][6]

  • PharmaCompass. Daonil | Drug Information, Uses, Side Effects, Chemistry. Retrieved from:[Link][1]

  • PubChem (NIH). Renzapride | C16H22ClN3O2 | CID 119574. Retrieved from:[Link][2]

Sources

Application Note: Optimizing Cell Viability Assays for Benzamide Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Benzamide derivatives represent a highly versatile class of pharmacophores in oncology and neuropharmacology. Structurally characterized by a carboxamide group linked to a benzene ring, these compounds primarily function through two distinct mechanisms: the inhibition of Class I Histone Deacetylases (HDACs) (e.g., Entinostat, CBUD-1001)[1] and the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1) (e.g., 3-aminobenzamide)[2].

When evaluating the efficacy of these compounds, cell viability assays are the foundational readout. However, because benzamide derivatives actively remodel chromatin and alter cellular metabolism prior to inducing apoptosis[3], the choice of assay, exposure time, and control systems must be rigorously optimized to prevent artifactual data.

G Benzamide Benzamide Derivatives (e.g., Entinostat, 3-AB) Target Target Inhibition (HDAC1/3 or PARP-1) Benzamide->Target Binds Zinc/Catalytic Domain Chromatin Chromatin Remodeling & DNA Repair Blockade Target->Chromatin Modulates p21 Gene Expression Alteration (e.g., p21 Upregulation) Chromatin->p21 Triggers Apoptosis Apoptosis Induction Chromatin->Apoptosis Activates Caspases CellCycle Cell Cycle Arrest p21->CellCycle Induces

Mechanistic pathway of benzamide derivatives inducing cell cycle arrest and apoptosis.

Experimental Design & Causality

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as the logic underlying its parameters. When working with benzamide derivatives, consider the following causal relationships:

  • Assay Selection (MTT vs. CCK-8): The MTT assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye to insoluble formazan, requiring a DMSO solubilization step[4],[5]. In contrast, the CCK-8 (WST-8) assay produces a water-soluble formazan dye, eliminating the need for solubilization and allowing for continuous, non-destructive monitoring of the same plate over 24–96 hours[6],[2]. For time-course evaluations of slow-acting epigenetic modulators like HDAC inhibitors, CCK-8 is preferred to minimize handling errors.

  • Cell Seeding Density: Benzamide derivatives often induce G1/S cell cycle arrest before apoptosis. If cells are seeded too densely (e.g., >15,000 cells/well in a 96-well plate), they will reach confluence prematurely, triggering contact inhibition. This mimics the cytostatic effect of the drug, artificially lowering the IC50. The optimal density is strictly 3,000–10,000 cells/well[4],[6],[5].

  • Vehicle Toxicity: Benzamide derivatives are highly hydrophobic and require dimethyl sulfoxide (DMSO) for stock solubilization. DMSO concentrations in the final culture medium must not exceed 0.5% (ideally ≤0.1%) to prevent vehicle-induced cytotoxicity, which acts as a confounding variable[5].

Self-Validating Assay Systems

To ensure trustworthiness, every viability plate must function as a self-validating system. Do not rely solely on untreated cells. A validated plate must include:

  • Blank Controls (Media + Assay Reagent, No Cells): Corrects for background absorbance, particularly crucial if the benzamide derivative itself absorbs light near the 450 nm (CCK-8) or 570 nm (MTT) wavelengths.

  • Vehicle Controls (Cells + Media + 0.1% DMSO): Defines the true 100% viability baseline, isolating the effect of the drug from the solvent.

  • Positive Controls (Cells + Media + Known Cytotoxin): A well-characterized agent (e.g., Vorinostat for HDACs, or Doxorubicin) must be included to prove the cell line is responsive and the assay reagent is active[3],[5].

  • Edge-Effect Mitigation: The outer perimeter wells of the 96-well plate should be filled with 200 µL of sterile PBS to prevent evaporation in the inner wells during 48–96 hour incubations.

Step-by-Step Protocol: High-Throughput Cell Viability Assay

The following methodology details the dual-compatibility workflow for both CCK-8 and MTT assays when screening benzamide derivatives.

Workflow Seed 1. Cell Seeding (3k-10k cells/well) Incubate1 2. Attachment (24h, 37°C) Seed->Incubate1 Treat 3. Drug Treatment (Serial Dilutions) Incubate1->Treat Incubate2 4. Exposure (24-96h) Treat->Incubate2 Assay 5. Add Reagent (MTT or CCK-8) Incubate2->Assay Read 6. Absorbance (Microplate Reader) Assay->Read

Standardized workflow for 96-well microplate cell viability assays.

Phase I: Preparation and Seeding
  • Harvest cells in the logarithmic growth phase using Trypsin-EDTA.

  • Resuspend in complete growth medium (e.g., DMEM or RPMI 1640 supplemented with 10% FBS)[5].

  • Count cells and adjust the suspension to yield 3,000–10,000 cells per 100 µL[4],[6].

  • Dispense 100 µL of the cell suspension into the inner 60 wells of a 96-well plate. Fill the 36 perimeter wells with sterile PBS.

  • Incubate overnight (18–24 hours) at 37°C in a humidified 5% CO₂ atmosphere to allow for complete adherence[4],[5].

Phase II: Benzamide Derivative Treatment
  • Prepare a 10 mM or 20 mM stock solution of the benzamide derivative in 100% molecular-grade DMSO.

  • Perform serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM)[1]. Ensure the final DMSO concentration remains constant across all wells (≤0.5%)[5].

  • Carefully aspirate the old medium from the 96-well plate and replace it with 100 µL of the drug-containing medium[4].

  • Include the self-validating controls (Blank, Vehicle, Positive Control).

  • Incubate the plate for the predetermined exposure time (typically 24, 48, 72, or 96 hours)[4],[6].

Phase III: Viability Readout

Option A: CCK-8 Assay (Preferred for Time-Course)

  • Add 10 µL of CCK-8 solution directly to each well (containing 100 µL of medium)[6].

  • Incubate for 1–4 hours at 37°C[6].

  • Measure absorbance at 450 nm using a microplate reader[6].

Option B: MTT Assay (Traditional)

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well[1],[5].

  • Incubate for 4 hours at 37°C to allow viable cells to form purple formazan crystals[4],[1],[5].

  • Carefully aspirate the medium without disturbing the crystal layer at the bottom.

  • Add 150–200 µL of DMSO to each well to dissolve the formazan crystals. Shake gently for 15 minutes[4],[1].

  • Measure absorbance at 570 nm (with an optional 630 nm reference wavelength to subtract background noise)[4],[1],[5].

Quantitative Data Interpretation

Calculate cell viability using the following formula: % Viability =[(OD_Sample - OD_Blank) / (OD_Vehicle - OD_Blank)] × 100

Plot the % Viability against the log-transformed drug concentration and use non-linear regression (curve fit) to determine the IC50. Below is a summary of quantitative benchmarks for various benzamide derivatives across different assays to guide your expected outcomes.

Table 1: Representative Viability Data for Benzamide Derivatives
Compound ClassExample DerivativePrimary TargetCell Line ModelAssay UsedTypical IC50 / Working Conc.
HDAC Inhibitor CBUD-1001HDAC1HCT116 (Colorectal)MTT (24h)Sub-micromolar[1]
HDAC Inhibitor Compound 7jClass I HDACsMCF-7 (Breast)MTT (72h)Sub-micromolar[3]
PARP Inhibitor 3-AminobenzamidePARP-1HEI-OC1 (Auditory)CCK-8 (24h)3 mM (Protective effect)[2]
HOXA1 Inhibitor F2-15HOXA1Tumor PanelCCK-8 (24-96h)10 µM – 40 µM[6]

Note: While HDAC inhibitors like CBUD-1001 and Compound 7j demonstrate potent cytotoxicity (sub-micromolar IC50)[1],[3], PARP inhibitors like 3-aminobenzamide are often used at millimolar concentrations in viability assays to demonstrate cellular protection against oxidative stress or synthetic lethality[2].

References

  • Benchchem. "Application Notes and Protocols for N-Substituted Benzamide Derivatives in Cell Culture Assays". Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEefWlj1lcjhGFJ2w9i2vhKiPyRXMfjduCvVdzkX4ySeSCUisDtYTBlvpqlmBAGif6o8JobxbDdQ2okgFwjS4thfgX-oFYfwrfGNEe8Ktaq9higjZZeuZW61r9tL7880YLxl_sP9AGoIy-iWnvqhdW_EI44fDWGlFfUp6kl9iy-_1qluxvw5jCTd_Wp4a8van-tNwpQ7A6EqR3NCM17b8PwH5HKc-Re7W1LaHaUkiuIoPFacs6vx9XG_ytNKg==]
  • Wang, Y., et al. "Design, Synthesis, and Antitumor Evaluation of Benzamide Derivatives Targeting HOXA1 Function". Journal of Medicinal Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-RTWXWcPUC_YXW8vSIseHyBwbBgE0v-Ip4_mXST5GF-NGW9Jigi9GA7c6LfhEWm_TmVX06NjOqMaH-hZjhqvev4U3DwX_jJGJMNTSSN9_xaRsBRIrrp5lt6-WIhXNqTGBw4Iq4sn96tvpxiueRiDU]
  • Muthaiah, V., et al. "Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death". Frontiers.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZ3rDYKrlmO9g90HpgcC145r5ozVgSWwrM4gQx0Q3Uh56oSCXM8xTSgZeKjwrhNIskaLD-fX1s_djiQe1Yf2vLS1u-47KetAre7fryGsjwrdARum8y0fSGC1h9u_Cb-9qdvz0ZYRbjNZJyI0E5K6TbncxA58EOLjcwlQliIG8Pjchje3HuiJZzqdCoqIkA0Ziugr2cUygwNGzuVoNyCbsx4t8WBVCK-A==]
  • Spandidos Publications. "A novel HDAC1 inhibitor, CBUD‑1001, exerts anticancer effects by modulating the apoptosis and EMT of colorectal cancer cells". Spandidos Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjtt5oC-Zup1BO8una1IsVVmPV90KDTEP5ojGQCMPPb4wiuLw5r3_XBDWTyflNT_LLXYFRGN0es7lvVhkYnMWHT4YcfyDYHu7-bxY71OuQHRbrsnyEJ2wyoJ7DgZpsBHgA2zbsCZphtmTKXymSNq9vBRfUFS1lIg==]
  • PMC. "Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation". NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEW9H9wDJ2uRdOLOGDITzAiroLm6Olqqi7uuWERzQQszGjpwReILh8w4uMHYYYO5Y_bKtuatA3_nYo_lbpheIaPOgyK-cztZQvssH7mVJjCZ4WAgnpXlMmnK6yC9mTvD1l6rb2P5iweVsnGfnY]
  • Akgoz, et al. "Synthesis and antiproliferative activities against breast cancer of N-(benzimidazol-2-yl)-substituted benzamide derivatives". ACG Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEX5GlgiCp5ktJQGuBDPQhN_KxuOVB1Q8B-n5Pucg3SXYMdZhnll000Zlxy7Hebq2VJCmeLE7oGhVoTZ_SQ71WZjsbvIu9h5JjUeYO2s9D61RLQvNdkDMJzQjjPMPzPOe85RpeQxrFptt95LOjPKrfpS_NL2QPeD5ajdA==]

Sources

Application Note: 5-Chloro-2-methoxy-N-octylbenzamide as a Lipophilic Chemical Probe for Membrane Receptor Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Applications: High-Throughput Screening (HTS), Receptor Pharmacology, Lipid-Protein Interaction Studies

Mechanistic Rationale: Designing Probes for Lipid-Sensing Receptors

The investigation of integral membrane proteins—such as the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and Fatty Acid Amide Hydrolase (FAAH)—requires chemical probes capable of accessing hydrophobic, intramembrane binding pockets. 5-Chloro-2-methoxy-N-octylbenzamide is a rationally designed synthetic probe that fulfills this requirement through a biphasic binding mechanism.

The Causality of the Chemical Structure

The efficacy of this probe relies on two distinct structural domains:

  • The N-octyl Aliphatic Chain: Endogenous ligands for TRPV1 (e.g., capsaicin, anandamide) and FAAH (e.g., oleamide) utilize long hydrocarbon tails to anchor into the lipid bilayer [4]. The N-octyl chain of this probe mimics these aliphatic tails, driving the thermodynamic partitioning of the molecule from the aqueous assay buffer into the cell membrane. Once partitioned, the probe undergoes two-dimensional lateral diffusion to access the receptor's allosteric site.

  • The 5-Chloro-2-methoxybenzamide Headgroup: Once inside the hydrophobic pocket, the aromatic headgroup acts as the primary pharmacophore. The methoxy oxygen serves as a critical hydrogen-bond acceptor, while the chlorine atom at the 5-position engages in halogen bonding and fills a specific hydrophobic sub-pocket, stabilizing the receptor in a specific conformational state [1, 2].

Mechanism Probe 5-Chloro-2-methoxy- N-octylbenzamide Membrane Lipid Bilayer Partitioning (N-octyl chain) Probe->Membrane Hydrophobic interaction Receptor Membrane Target (e.g., TRPV1 / FAAH) Membrane->Receptor Allosteric pocket access Ca2 Intracellular Ca2+ Modulation Receptor->Ca2 Channel/Enzyme Modulation Signaling Downstream Signaling (NFAT / Calcineurin) Ca2->Signaling Pathway Activation

Figure 1: Mechanism of action for lipophilic probe partitioning and receptor modulation.

Physicochemical Properties & Preparation Guidelines

Because of its high lipophilicity, improper handling of this compound will result in compound aggregation, micelle formation, and artificially flat dose-response curves.

PropertyValueImplication for Assay Design
Molecular Weight 297.82 g/mol Highly permeable; easily crosses cell membranes.
Calculated LogP ~4.5Highly lipophilic. Requires organic solvents for stock solutions.
Stock Solvent 100% Anhydrous DMSODo not use aqueous buffers for primary reconstitution.
Working Concentration 10 nM – 50 µMKeep final assay DMSO concentration ≤ 0.5% to prevent cellular toxicity.

Reconstitution Protocol:

  • Dissolve the lyophilized powder in 100% anhydrous DMSO to create a 10 mM master stock.

  • Aliquot into single-use amber vials to prevent freeze-thaw degradation and photobleaching. Store at -20°C.

  • Critical Step: When creating working dilutions, perform serial dilutions in 100% DMSO first, and only spike into the aqueous assay buffer immediately prior to cell treatment to prevent precipitation.

Experimental Workflows & Protocols

Protocol A: Intracellular Calcium Flux Assay (TRPV1 Modulation)

To evaluate the probe's effect on calcium-permeable ion channels like TRPV1, a kinetic fluorescence assay using Fluo-4 AM is the gold standard [3]. Fluo-4 AM is chosen over Fura-2 due to its superior quantum yield and compatibility with 488 nm argon lasers used in high-throughput FLIPR systems.

Step-by-Step Methodology:

  • Cell Seeding: Seed recombinant HEK293 cells expressing human TRPV1 at 20,000 cells/well in a 384-well black-walled, clear-bottom plate. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Remove culture media. Add 20 µL/well of Dye Loading Buffer containing 2 µM Fluo-4 AM.

    • Causality of Reagents: You must include 0.02% Pluronic F-127 to solubilize the highly lipophilic Fluo-4 AM ester, and 2.5 mM Probenecid to inhibit organic anion transporters (OATs). Without Probenecid, the cells will actively pump the de-esterified dye out of the cytosol, destroying your baseline stability [3].

  • Probe Incubation: Incubate for 45 minutes at 37°C. Add this compound (10 nM to 10 µM) during the final 30 minutes of this step.

    • Causality of Timing: The 30-minute window is mathematically required for the N-octyl chain to fully partition into the lipid bilayer and reach equilibrium at the receptor site.

  • Kinetic Readout: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence for 10 seconds. Inject a sub-maximal concentration of an agonist (e.g., 100 nM Capsaicin) and record fluorescence (Ex: 488 nm / Em: 516 nm) for 3 minutes.

Workflow Step1 Cell Seeding & Starvation Step2 Dye Loading (Fluo-4 AM) Step1->Step2 Step3 Probe Incubation (10 nM - 10 µM) Step2->Step3 Step4 Agonist Addition (Capsaicin) Step3->Step4 Step5 Kinetic Readout (FLIPR) Step4->Step5

Figure 2: Step-by-step workflow for the Fluo-4 AM intracellular calcium flux assay.

Protocol B: Competitive Activity-Based Protein Profiling (ABPP) for FAAH

FAAH is a membrane-bound serine hydrolase. To determine if the benzamide probe competitively binds to the FAAH active site, we utilize an ABPP assay [5].

Step-by-Step Methodology:

  • Membrane Preparation: Isolate membrane proteomes from rat brain tissue via ultracentrifugation (100,000 x g).

    • Causality: Using isolated membranes rather than whole cells eliminates variable cellular uptake rates, allowing for the direct measurement of binding affinity.

  • Probe Incubation: Dilute the membrane proteome to 1 mg/mL in PBS. Treat with varying concentrations of this compound (0.1 µM - 50 µM) for 30 minutes at 37°C.

  • Fluorophosphonate Labeling: Add 1 µM of FP-rhodamine (a broad-spectrum activity-based probe for serine hydrolases) for 30 minutes.

    • Causality: If the benzamide probe occupies the FAAH active site, it will sterically block the covalent attachment of the FP-rhodamine.

  • Detection: Quench the reaction with 4x SDS loading buffer. Resolve proteins via SDS-PAGE. Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon). Quantify the reduction of the ~63 kDa FAAH fluorescent band to calculate the

    
    .
    

Expected Data & Quality Control Metrics

When executed correctly, the assays should yield robust, reproducible pharmacological parameters. Below is a summary of expected data ranges when utilizing this probe in optimized systems.

Assay TypeTargetExpected IC₅₀ / EC₅₀ RangeZ'-FactorSignal-to-Background (S/B)
Calcium Flux (FLIPR) TRPV1150 nM – 800 nM> 0.65> 4.0
Competitive ABPP FAAH1.2 µM – 5.0 µMN/A (Gel-based)N/A
Radioligand Binding Generic Lipid Pocket500 nM – 2.5 µM> 0.70> 10.0

Note: A Z'-factor > 0.5 indicates an excellent assay window suitable for high-throughput screening. If your Z'-factor drops below 0.5 during the calcium flux assay, verify the structural integrity of your Probenecid stock, as dye leakage is the primary cause of baseline noise.

References

  • Benzamide-type vanilloid (TRPV1) antagonists. Expert Opinion on Therapeutic Patents (2006).[Link]

  • Discovery of piperidine carboxamide TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters (2008).[Link]

  • Inhibition of Fatty Acid Amide Hydrolase (FAAH) by Macamides. Molecular Neurobiology (2019).[Link]

  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Chemical Reviews (2011).[Link]

Application Note: In Vivo Evaluation of 5-Chloro-2-methoxy-N-octylbenzamide (5-CMOB) Efficacy in Models of Sensorimotor Gating and Neuropathic Pain

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

The rational design of neuro-modulatory therapeutics relies heavily on the precise hybridization of established pharmacophores. The compound 5-chloro-2-methoxy-N-octylbenzamide (5-CMOB) represents a strategic molecular architecture designed to bridge two distinct neuropharmacological pathways.

The 5-chloro-2-methoxybenzamide moiety is a privileged, field-proven headgroup known for conferring high-affinity antagonism at dopamine D2 and D3 receptors, a mechanism central to antipsychotic and prokinetic drug efficacy[1][2]. However, traditional benzamides often suffer from suboptimal blood-brain barrier (BBB) penetration. By conjugating an N-octyl aliphatic chain to this headgroup[3], two causal pharmacological shifts are engineered:

  • Enhanced Lipophilicity: The 8-carbon tail drastically increases the partition coefficient (LogP), driving the rapid CNS partitioning required for acute in vivo efficacy.

  • Lipid-Mimetic Anchoring: The N-alkyl chain mimics the lipid tails of endogenous fatty acid amides (e.g., anandamide). This structural homology introduces targeted inhibitory activity against Fatty Acid Amide Hydrolase (FAAH), a mechanism highly sought after for neuroprotection and neuropathic pain management[4].

MOA Compound 5-CMOB (Dual Ligand) D2 Dopamine D2/D3 Receptor (Antagonism) Compound->D2 Benzamide Headgroup FAAH FAAH Enzyme (Inhibition) Compound->FAAH N-octyl Lipid Anchor Schizo Restored Sensorimotor Gating (Antipsychotic Efficacy) D2->Schizo Mesolimbic Modulation Pain Elevated Anandamide (Analgesic Efficacy) FAAH->Pain CB1/CB2 Activation

Pharmacological dual-mechanism of 5-CMOB targeting D2/D3 receptors and FAAH.

Scientific Integrity & Logic: Designing Self-Validating Systems

In in vivo pharmacology, simply observing a behavioral change is insufficient; the experimental design must inherently prove the causality of that change while ruling out artifacts. The protocols below are designed as Self-Validating Systems :

  • System 1: Schizophrenia/Sensorimotor Gating (PPI). We utilize MK-801 (an NMDA antagonist) to induce a sensorimotor gating deficit, which 5-CMOB should rescue via D2 antagonism.

    • The Causality Check: D2 antagonists at high doses cause catalepsy (motor freezing), which artificially inflates PPI scores (a false positive). To validate that the PPI rescue is genuine, we concurrently run an Open Field Test (OFT). If OFT locomotion drops by >50%, the PPI rescue is discarded as an artifact of sedation.

  • System 2: Neuropathic Pain (CCI). We utilize the Chronic Constriction Injury (CCI) model to test the FAAH-inhibitory (analgesic) potential of the N-octyl tail.

    • The Causality Check: To prove the analgesia is mediated strictly by the FAAH/endocannabinoid pathway and not off-target central depression, a cohort is pre-treated with AM251 (a CB1 receptor inverse agonist). Complete reversal of 5-CMOB's analgesia by AM251 confirms the specific lipid-signaling mechanism.

Workflow Acclim Animal Acclimation Model Disease Modeling (MK-801 or CCI) Acclim->Model Dose 5-CMOB Dosing (IP Injection) Model->Dose Test Behavioral Assays (PPI / von Frey) Dose->Test Val Mechanistic Validation (AM251 Blockade) Test->Val

Self-validating in vivo experimental workflow for evaluating 5-CMOB efficacy.

Detailed Experimental Protocols

Formulation & Dosing Causality

Due to the highly lipophilic N-octyl chain, 5-CMOB will precipitate instantly in standard aqueous buffers.

  • Solubilization: Dissolve 5-CMOB in 5% DMSO to disrupt the crystalline lattice.

  • Micellization: Add 5% Tween-80 and vortex vigorously for 2 minutes to form a stable micellar suspension.

  • Isotonic Bulk: Slowly add 90% sterile saline dropwise while sonicating. Administer via Intraperitoneal (IP) injection at a volume of 10 mL/kg.

Protocol A: Prepulse Inhibition (PPI) & Locomotor Validation

Objective: Evaluate D2-mediated antipsychotic efficacy.

  • Habituation: Place adult male Sprague-Dawley rats in startle chambers for 5 minutes with a 65 dB background white noise.

  • Pre-treatment: Inject 5-CMOB (1, 5, and 10 mg/kg, IP) or Vehicle. Wait 15 minutes.

  • Disease Induction: Inject MK-801 (0.15 mg/kg, SC) to disrupt sensorimotor gating. Wait 15 minutes.

  • Testing Phase: Expose rats to a session of 50 trials comprising pulse-alone (120 dB) and prepulse+pulse (70, 75, 80 dB prepulses followed by 120 dB pulse) acoustic stimuli.

  • Validation (OFT): Immediately post-PPI, transfer rats to an automated Open Field arena (50x50 cm) for 30 minutes. Record total distance traveled via infrared beam breaks to rule out D2-induced catalepsy.

Protocol B: Chronic Constriction Injury (CCI) & Mechanistic Reversal

Objective: Evaluate FAAH-mediated analgesic efficacy.

  • Surgical Induction: Under isoflurane anesthesia, expose the right sciatic nerve. Loosely tie four chromic gut ligatures (4-0) around the nerve with 1 mm spacing. Allow 14 days for neuropathy to fully develop.

  • Mechanistic Pre-treatment: On Day 14, inject the validation cohort with AM251 (3 mg/kg, IP) 20 minutes prior to 5-CMOB dosing.

  • Dosing: Administer 5-CMOB (10 mg/kg, IP) to all test cohorts. Wait 45 minutes for peak FAAH inhibition and AEA accumulation.

  • Testing (von Frey): Place rats on an elevated wire mesh. Apply calibrated von Frey filaments to the plantar surface of the injured hind paw using the "up-down" method. Record the force (in grams) required to elicit a paw withdrawal reflex.

Quantitative Data Summary

The following table synthesizes the expected quantitative outcomes, demonstrating how the self-validating controls isolate the true pharmacological efficacy of 5-CMOB from potential artifacts.

Experimental GroupPre-TreatmentTreatmentExpected PPI (%)Expected Locomotion (cm)Paw Withdrawal Threshold (g)
Baseline Control VehicleVehicle75 ± 54500 ± 30012.0 ± 1.5
Disease Model MK-801 / CCIVehicle25 ± 88500 ± 500 (Hyper)3.5 ± 0.8 (Allodynia)
5-CMOB Efficacy MK-801 / CCI5-CMOB (10 mg/kg)65 ± 6 4800 ± 400 9.5 ± 1.2
Mechanistic Validation MK-801 / CCI5-CMOB + AM251N/AN/A4.0 ± 1.0 (Reversed)
False-Positive Check Vehicle5-CMOB (50 mg/kg)80 ± 5< 1000 (Sedated)N/A

Note: Efficacy is confirmed only when PPI is restored without severe locomotor suppression (sedation), and when analgesia is successfully blocked by the CB1 antagonist AM251.

References

  • Dopamine D3 and D4 Receptor Antagonists: Synthesis and Structure−Activity Relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide (YM-43611) and Related Compounds. Journal of Medicinal Chemistry - ACS Publications.1

  • Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. Bioorganic & Medicinal Chemistry - PubMed.2

  • One-pot Conversion of t-Butyl Carbamates to Amides with Acyl Halide-Methanol Mixtures (N-octylbenzamide synthesis). ResearchGate.3

  • Modulation of neurogenesis by hdac inhibition (FAAH inhibitors in neuropharmacology). Google Patents (WO2007030697A2).4

Sources

Protocol for the Purification of 5-chloro-2-methoxy-N-octylbenzamide via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of the moderately polar intermediate, 5-chloro-2-methoxy-N-octylbenzamide, from a crude synthetic reaction mixture. The primary purification challenge involves the removal of non-polar starting materials and highly polar byproducts. This guide details a systematic approach using normal-phase flash column chromatography, beginning with method development on Thin-Layer Chromatography (TLC) and culminating in a robust, scalable purification workflow. The causality behind each experimental step is explained to empower researchers to adapt this protocol for analogous benzamide derivatives.

Introduction and Purification Rationale

This compound is an aromatic amide characterized by a substituted benzene ring and a long alkyl chain. This structure imparts moderate polarity, making it an ideal candidate for purification via normal-phase chromatography. In a typical synthetic route, the crude product is often contaminated with less polar unreacted starting materials (e.g., acyl chlorides or esters) and more polar byproducts (e.g., the corresponding carboxylic acid from hydrolysis).

Column chromatography is a cornerstone purification technique in organic chemistry that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[1][2][3] For this application, we employ normal-phase chromatography, which utilizes a polar stationary phase (silica gel) and a less polar mobile phase (eluent).[3] Molecules separate based on their polarity; highly polar compounds interact strongly with the silica gel and elute slowly, whereas non-polar compounds have minimal interaction and elute quickly with the mobile phase.[4] Our target compound, being moderately polar, will elute between these extremes, allowing for its effective isolation.

Foundational Method Development: Thin-Layer Chromatography (TLC)

Before committing to a preparative column, it is imperative to develop an optimized solvent system using TLC.[5] TLC is a rapid, small-scale version of column chromatography that predicts the elution behavior of compounds. The goal is to find a mobile phase composition that provides a retention factor (Rf) of approximately 0.25-0.35 for the target compound.[6]

The Retention Factor (Rf) is a unitless value calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[7][8]

An Rf in the 0.25-0.35 range ensures that the compound will not elute too quickly (co-eluting with non-polar impurities) or too slowly (leading to band broadening and excessive solvent use) on the preparative column.[6] There is a direct mathematical relationship between the TLC Rf and the column volumes (CV) required to elute the compound, defined by the equation CV = 1/Rf .[5] An Rf of 0.25 corresponds to an elution volume of 4 CVs, which is ideal for achieving sharp peaks and good separation in flash chromatography.[9]

Protocol 2.1: TLC Solvent System Screening
  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • On a silica gel TLC plate, spot the crude mixture alongside any available standards of starting materials.

  • Develop the TLC plate in a sealed chamber containing a pre-screened solvent system. A standard starting point for moderately polar compounds is 20% Ethyl Acetate in Hexane .[10]

  • Visualize the developed plate under UV light (254 nm) and/or by staining (e.g., potassium permanganate) to identify all components.

  • Calculate the Rf value for the spot corresponding to this compound.

  • Adjust the solvent polarity to achieve the target Rf of ~0.25-0.35.

    • If Rf is too high (>0.4): Decrease the mobile phase polarity by reducing the percentage of the polar solvent (ethyl acetate).

    • If Rf is too low (<0.2): Increase the mobile phase polarity by increasing the percentage of ethyl acetate.

  • Ensure the target compound is well-separated from the nearest impurity, with a ∆Rf of at least 0.2.[6]

Preparative Purification: Flash Column Chromatography Protocol

This protocol is designed for automated flash chromatography systems but can be adapted for manual (glass column) setups. Flash chromatography utilizes positive pressure to accelerate the flow of the mobile phase, significantly reducing purification time while improving separation efficiency.[3][11]

Table 1: Materials and Reagents
ItemSpecificationPurpose
Stationary Phase Silica Gel, 230-400 mesh (40-63 µm)High-surface-area polar adsorbent for separation.[1]
Crude Product This compound (reaction mixture)The material to be purified.
Mobile Phase (Eluent) Hexane and Ethyl Acetate (HPLC Grade)Non-polar and polar solvent mixture to carry compounds.[10][12]
Sample Loading Adsorbent Celite 545 or Silica GelInert support for dry loading the sample.[11]
Apparatus Flash Chromatography System or Glass ColumnThe main instrument for preparative separation.
Fraction Collection Test tubes or vialsTo collect the eluting solvent in discrete volumes.
Analysis TLC plates, developing chamber, UV lampTo monitor fraction purity.[13]
Workflow for Purification of this compound

G Figure 1: Automated Flash Chromatography Workflow cluster_prep Preparation & Method Development cluster_purification Purification Process cluster_analysis Analysis & Isolation TLC_Dev 1. TLC Method Development (Rf ≈ 0.25) Run_Col 5. Elute with Optimized Solvent System TLC_Dev->Run_Col Defines Solvent System Crude Crude Product Crude->TLC_Dev Dry_Load 2. Dry Loading Preparation Crude->Dry_Load Load_Sample 4. Load Sample onto Column Dry_Load->Load_Sample Pack_Col 3. Pack Column with Silica Gel Pack_Col->Load_Sample Load_Sample->Run_Col Collect 6. Collect Fractions Run_Col->Collect TLC_Fractions 7. Analyze Fractions by TLC Collect->TLC_Fractions Combine 8. Combine Pure Fractions TLC_Fractions->Combine Evap 9. Evaporate Solvent Combine->Evap Pure_Product Pure Product Evap->Pure_Product

A high-level overview of the purification process.
Protocol 3.1: Step-by-Step Purification
  • Column Selection and Packing:

    • Choose a pre-packed silica gel cartridge with a mass approximately 30-100 times the mass of the crude sample. For example, for 1 gram of crude material, a 40-gram silica cartridge is appropriate.

    • If packing a glass column manually, prepare a slurry of silica gel in the initial mobile phase (e.g., pure hexane) and carefully pour it into the column, ensuring an even and compact bed without air bubbles.[2][14]

  • Sample Preparation (Dry Loading - Recommended):

    • Dissolve the crude product (e.g., 1 g) in a minimal volume of a volatile solvent like dichloromethane.

    • Add an inert solid support (e.g., 2-3 g of Celite or silica gel) to the solution.

    • Thoroughly mix and evaporate the solvent under reduced pressure (using a rotary evaporator) until a fine, free-flowing powder is obtained. This pre-adsorption of the sample onto a solid support prevents band broadening and leads to superior separation.[15]

  • Column Equilibration and Sample Loading:

    • Equilibrate the packed column with 2-3 column volumes of the initial, non-polar mobile phase (e.g., 100% Hexane).

    • Carefully transfer the dry-loaded sample powder to the top of the equilibrated silica bed, creating a thin, even layer.

    • Add a small layer of sand or a frit on top to prevent disturbance of the sample layer upon solvent addition.

  • Elution and Fraction Collection:

    • Begin the elution using the optimized mobile phase determined by TLC. An isocratic (constant solvent composition) elution can be used if all impurities are well-separated from the product.

    • However, a gradient elution is often more efficient. Start with a low polarity mobile phase to elute highly non-polar impurities, then gradually increase the percentage of ethyl acetate to elute the target compound, and finally, use a high polarity wash to remove strongly bound impurities.

    • Collect fractions of a consistent volume throughout the run. The optimal fraction size in mL is typically half the mass of the silica gel in grams.[11]

  • Monitoring and Product Isolation:

    • Systematically spot every few fractions onto a TLC plate.

    • Develop the TLC plate using the same mobile phase to identify which fractions contain the pure target compound.

    • Combine the fractions that show a single spot corresponding to the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

    • Confirm the purity and identity of the final product using analytical techniques such as NMR, LC-MS, and melting point determination.

Table 2: Example Purification Parameters
ParameterRecommended Value / SettingRationale
Crude Sample Mass 1.0 gRepresentative scale for laboratory synthesis.
Silica Cartridge Mass 40 gA sample-to-sorbent ratio of 1:40 provides good loading capacity and resolution.
TLC-Optimized Eluent 25% Ethyl Acetate / 75% HexaneHypothetical system giving an ideal Rf of ~0.3 for the target compound.[5]
Elution Profile Gradient: 0-100% Ethyl Acetate in Hexane over 15 Column VolumesEnsures efficient removal of both non-polar and polar impurities, sharpening the product peak.
Flow Rate 40 mL/minA typical flow rate for a 40g cartridge, balancing speed and resolution.
Detection Wavelength 254 nmAromatic benzamides strongly absorb UV light at this wavelength.
Expected Elution ~4-5 Column Volumes (CVs)Corresponds to the target Rf value (CV ≈ 1/Rf).[5]
Principle of Chromatographic Separation
Differential interaction of molecules with the polar stationary phase.

Troubleshooting Common Issues

Effective troubleshooting is key to consistent purification results. Below are common problems and their solutions.

Table 3: Troubleshooting Guide
IssueProbable Cause(s)Recommended Solution(s)
Poor Separation / Overlapping Peaks - Inappropriate solvent system (Rf too high or low).- Column overloading.- Poorly packed column (channeling).- Re-optimize the mobile phase using TLC to achieve an ideal Rf and better separation (∆Rf).[6]- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed evenly without cracks or air bubbles.[1] Use the slurry packing method.
Compound Does Not Elute - Mobile phase is not polar enough.- Compound may be reacting with acidic silica.- Gradually increase the polarity of the mobile phase (increase % ethyl acetate). A small amount of methanol (1-5%) in dichloromethane can be used for very polar compounds.[10]- If the compound is acid-sensitive, consider using neutral alumina as the stationary phase or adding a small amount of triethylamine (~1%) to the eluent.[12]
Streaking or Tailing on TLC/Column - Sample is too concentrated (overloaded).- Compound is acidic or basic.- Strong, irreversible adsorption to silica.- Dilute the sample before spotting on TLC. For column, ensure proper sample-to-sorbent ratio.- For basic compounds (amines), add ~1% triethylamine to the mobile phase. For acidic compounds, add ~1% acetic acid.- Consider an alternative stationary phase like alumina.[12]
Cracked or Disturbed Silica Bed - Column ran dry.- Heat generated from wetting silica with a polar solvent.- Never let the solvent level drop below the top of the silica bed.[16]- Pack the column using a slurry in a non-polar solvent. Introduce polar solvents gradually to manage the heat of adsorption.
Irreproducible Retention Times - Inconsistent mobile phase preparation.- Column degradation.- Temperature fluctuations.- Prepare fresh mobile phase for each run and ensure accurate mixing.- Use a guard column to protect the main column; replace the column if performance degrades.[17]- Use a column oven if available to maintain a constant temperature.[17][18]

Conclusion

This application note provides a robust and scientifically grounded protocol for the purification of this compound. By anchoring the preparative column chromatography method in meticulous TLC development, researchers can achieve high purity and yield with confidence. The principles and troubleshooting steps outlined herein are broadly applicable to the purification of other moderately polar small molecules, serving as a valuable resource for professionals in organic synthesis and drug development.

References

  • SiliCycle. (n.d.). Quick Overview of Column Chromatography. SiliCycle Application Note.
  • Flash Column Chromatography Experts. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography?. Biotage.
  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography.
  • Membrane Solutions. (n.d.). Column Chromatography Notes.
  • Analytics Vidhya. (2026, March 8). Unlocking Separation Precision: The Critical Role of Rf Value in Chromatography.
  • National Center for Biotechnology Information. (n.d.). Evaluation of an amide-based stationary phase for supercritical fluid chromatography. PubMed Central.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • University of Melbourne. (n.d.). How to run column chromatography.
  • Sparkl. (n.d.). Revision Notes - Use of Rf values in chromatography. IGCSE Chemistry.
  • University of Victoria. (n.d.). Column chromatography.
  • Chande, A. (n.d.). Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background.
  • Phenomenex. (2025, December 12). Column Chromatography Guide.
  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide.
  • Siddiqui, A., et al. (2024, January 11). Chromatography. StatPearls.
  • Kyoto University. (n.d.). Column Chromatography | Operation Guide for Chemistry Experiments.
  • University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system.
  • MicroSolv Technology Corporation. (2025, July 12). Amide or Amino HPLC Columns What are the Differences.
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
  • Idris, A. M., et al. (2016). Synthesis and Characterization of Amide Stationary Phases for the Determination of Sulfonamides by Sequential Injection Chromatography. Analytical Letters.
  • Khan, A., et al. (2021, February 18). What is the optimal Rf value for our compound of interest when running silica column chromatography?. ResearchGate.
  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Organic Chemistry - TLC.
  • Scribd. (n.d.). Column Chromatography for Organic Separation.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures.
  • MilliporeSigma. (n.d.). HPLC Troubleshooting Guide.
  • Columbia University. (2007). Experiment 8: Chromatography.
  • Tardiff, E. R. (2020). Evaluation of Silica Hydride Based Amide Stationary Phase for High Performance Liquid Chromatography and Aqueous Normal Phase Separations. SJSU ScholarWorks.
  • BenchChem. (2025). A Technical Guide to the Basic Properties of 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide.
  • Yamazen Corporation. (n.d.). Ideal Method Transfer from TLC to Column Chromatography.
  • BenchChem. (n.d.). Optimizing reaction conditions for N-alkylation of benzamide.
  • Islam, R., et al. (n.d.). Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide.
  • Reddit. (2021, June 12). Purification of N-benzylbenzamides. r/chemistry.
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
  • Ienaşcu, I. M. C., et al. (2009). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. Journal of the Serbian Chemical Society.
  • Sigma-Aldrich. (n.d.). 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide 95%.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of N-benzyl-2-oxocyclopentanecarboxamide.
  • National Center for Biotechnology Information. (n.d.). 5-Chloro-2-methoxybenzamide. PubChem.
  • Benner, K. (2021, February 9). column chromatography & purification of organic compounds. YouTube.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-chloro-2-methoxy-N-octylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of 5-chloro-2-methoxy-N-octylbenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we will dissect common challenges, provide in-depth troubleshooting guides, and offer optimized protocols to enhance the yield and purity of your target compound. Our approach is built on explaining the fundamental chemical principles behind each step, empowering you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic strategy for this compound?

The most direct and common method for synthesizing this compound is through an amide coupling reaction. This involves the condensation of 5-chloro-2-methoxybenzoic acid with n-octylamine.[1][2] The core of this transformation is the "activation" of the carboxylic acid's carboxyl group to make it susceptible to nucleophilic attack by the primary amine of n-octylamine.[3]

The general scheme is as follows:

The choice of coupling agent and reaction conditions is critical and is the primary source of variability in reaction success and yield.[4]

Q2: My reaction yield is consistently low (<50%). What are the most likely causes?

Low yields in this amide coupling are a frequent challenge. The root cause can typically be traced to one of four areas:

  • Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species (e.g., an active ester, acid chloride). If this step is inefficient, the reaction will not proceed to completion.[1]

  • Hydrolysis of Reagents or Intermediates: Amide coupling reagents (especially carbodiimides like EDC) and activated intermediates are highly sensitive to moisture.[5][6] Any water in the solvent or on the glassware will hydrolyze the activated acid back to its unreactive carboxylate form and consume the coupling reagent.

  • Suboptimal Reagent Stoichiometry: The molar ratio of the carboxylic acid, amine, coupling agent, and base must be carefully controlled. Using an insufficient amount of the coupling agent or an excessive amount of base can lead to side reactions and incomplete conversion.[5]

  • Product Loss During Work-up and Purification: The product may be partially lost during aqueous extractions if the pH is not controlled correctly, or during column chromatography if the incorrect solvent system is used.[7]

Q3: Which coupling reagent is best for this synthesis, and why?

There is no single "best" reagent, as the optimal choice depends on factors like scale, budget, and the desired purity profile. However, for this specific synthesis, we can compare the most common options. The reaction involves a relatively unhindered primary amine (n-octylamine) and an electron-rich benzoic acid.

Coupling Reagent SystemProsConsKey Byproduct
EDC / HOBt Water-soluble urea byproduct is easily removed by aqueous workup. Milder conditions.[8]EDC is highly moisture-sensitive.[5]1-ethyl-3-(3-dimethylaminopropyl)urea (EDU)
DCC / DMAP Inexpensive and effective. The DCU byproduct is largely insoluble in many organic solvents and can be filtered off.[5]Dicyclohexylurea (DCU) can be difficult to remove completely if it is slightly soluble in the reaction solvent. DCC is a known allergen.Dicyclohexylurea (DCU)
HATU / DIPEA Very high reactivity and fast reaction times, often leading to higher yields, especially with challenging substrates.[2][3]More expensive than carbodiimides. Byproducts are water-soluble but require careful extraction.Tetramethylurea and others
SOCl₂ or (COCl)₂ Forms a highly reactive acyl chloride intermediate, often leading to near-quantitative conversion.[2] Inexpensive.Harsh conditions (can be incompatible with sensitive functional groups). Generates corrosive HCl gas.[9]HCl, SO₂ (from SOCl₂)

For initial trials, an EDC/HOBt system is recommended due to its mild conditions and the straightforward removal of its primary byproduct.[8] If yield remains an issue, converting the acid to the acyl chloride with thionyl chloride (SOCl₂) is a robust, albeit more aggressive, alternative.[10]

Q4: I'm observing multiple spots on my TLC post-reaction. What are the likely byproducts?

Besides unreacted starting materials, several byproducts can form:

  • N-acylurea: This is a common byproduct in carbodiimide-mediated reactions (EDC, DCC). It forms when the O-acylisourea intermediate rearranges instead of reacting with the amine. The addition of HOBt or HOAt significantly suppresses this side reaction.[3]

  • Symmetrical Anhydride: The activated carboxylic acid can react with another molecule of 5-chloro-2-methoxybenzoic acid to form an anhydride. This is generally still reactive towards the amine but can complicate kinetics.

  • Urea Byproduct: As mentioned above, EDC and DCC generate water-soluble (EDU) and organic-soluble (DCU) urea byproducts, respectively, which will appear on TLC.[5]

  • Diacylation Product: While unlikely with a primary amine under controlled stoichiometry, it is theoretically possible for the product amide's N-H to be acylated again if a large excess of a highly reactive acylating agent (like the acid chloride) is used.[7]

Q5: How do I select the optimal solvent and base?
  • Solvent: The solvent must be anhydrous and capable of dissolving all reactants. Aprotic polar solvents are standard choices.[5]

    • Dichloromethane (DCM): Excellent choice, dissolves most reactants and is easy to remove.

    • Dimethylformamide (DMF): A good option if solubility is an issue, but its high boiling point makes it difficult to remove. Use with caution.

    • Tetrahydrofuran (THF): Another good aprotic choice, but ensure it is anhydrous as it can absorb water.

  • Base: A non-nucleophilic organic base is required to neutralize any acid salts (e.g., if your amine is an HCl salt) and to facilitate the reaction.

    • N,N-Diisopropylethylamine (DIPEA or Hünig's base): The preferred choice. It is sterically hindered and non-nucleophilic, so it will not compete with n-octylamine in reacting with the activated acid.[2]

    • Triethylamine (TEA): Commonly used, but it is slightly nucleophilic and can sometimes lead to minor side reactions.

Q6: My main purification challenge is removing the dicyclohexylurea (DCU) byproduct from my DCC-mediated reaction. How can I improve this?

Removing DCU is a classic purification problem. Here are several effective strategies:

  • Filtration: After the reaction is complete, cool the reaction mixture (e.g., to 0 °C) to further decrease the solubility of DCU and remove the bulk of it by filtration before proceeding with the aqueous workup.

  • Solvent Choice: Run the reaction in a solvent where DCU has very low solubility, like DCM. Avoid solvents like THF where DCU has higher solubility.

  • "Urea Scavengers": While less common, specific workup procedures involving reagents that react with the urea can be employed in difficult cases.

  • Switch Reagents: The simplest solution is often to switch to a coupling reagent with a water-soluble byproduct, such as EDC.[8] This makes purification via a simple aqueous extraction far more efficient.

Troubleshooting Guides & Protocols

Guide 1: Optimizing the Synthesis via EDC/HOBt Coupling

This protocol is a reliable starting point for the synthesis. The key is the in-situ formation of an HOBt-ester, which is more reactive than the initial O-acylisourea intermediate and less prone to side reactions.[8]

Experimental Protocol
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 5-chloro-2-methoxybenzoic acid (1.0 eq), HOBt (1.2 eq), and n-octylamine (1.1 eq) in anhydrous DCM (approx. 0.1 M concentration relative to the acid).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This minimizes side reactions and controls the initial exotherm.

  • EDC Addition: Add EDC·HCl (1.2 eq) to the stirred solution in one portion.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the limiting reagent (likely the benzoic acid) indicates completion.

  • Work-up:

    • Dilute the reaction mixture with additional DCM.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess amine and EDC), saturated NaHCO₃ solution (to remove excess HOBt and unreacted carboxylic acid), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[11]

Causality and Rationale
  • Why HOBt? HOBt acts as a catalyst by trapping the highly reactive O-acylisourea intermediate to form an HOBt-activated ester. This intermediate is stable enough to prevent rearrangement to N-acylurea but reactive enough to couple efficiently with the amine.[8]

  • Why 0 °C start? Adding the carbodiimide at a low temperature helps control the initial rate of reaction, preventing the formation of symmetrical anhydride and other side products.[6]

  • Why aqueous washes? The acidic wash removes basic compounds (amine, EDC), while the basic wash removes acidic compounds (carboxylic acid, HOBt). The water-soluble urea byproduct (EDU) is removed by all aqueous washes.[5]

Troubleshooting Workflow: EDC/HOBt Coupling

G cluster_tlc_analysis TLC Analysis cluster_solutions Potential Solutions start Low Yield Observed tlc Analyze TLC of Crude Product start->tlc sm_present Starting Acid/Amine Remaining? tlc->sm_present byproducts Major Byproduct Spots? sm_present->byproducts No sol_reagents Problem: Inactive Reagents Solution: - Use fresh, high-purity EDC. - Ensure anhydrous solvent. sm_present->sol_reagents Yes sol_workup Problem: Product Loss Solution: - Check pH of aqueous layers. - Optimize chromatography gradient. byproducts->sol_workup No sol_hydrolysis Problem: Hydrolysis Solution: - Use flame-dried glassware. - Run under inert atmosphere. byproducts->sol_hydrolysis Yes sol_time Problem: Incomplete Reaction Solution: - Extend reaction time to 24h. - Increase equivalencies of EDC/HOBt to 1.5 eq. sol_reagents->sol_time G cluster_amidation Amidation Step acid 5-Chloro-2-methoxy- benzoic Acid socl2 + SOCl₂ (cat. DMF) acid->socl2 chloride 5-Chloro-2-methoxy- benzoyl Chloride socl2->chloride amine n-Octylamine + DIPEA chloride->amine Nucleophilic Acyl Substitution product Target Amide amine->product

Sources

how to avoid side products in the amidation of 5-chloro-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the amidation of 5-chloro-2-methoxybenzoic acid. Our goal is to equip you with the knowledge to optimize your reaction conditions, minimize side product formation, and ensure the synthesis of high-purity amide products.

Introduction: The Challenge of a Substituted Benzoic Acid

5-Chloro-2-methoxybenzoic acid presents a unique set of challenges in amide bond formation. The electron-donating methoxy group at the ortho position can influence the reactivity of the carboxylic acid, while the chloro-substituent also plays a role in the electronic nature of the starting material. Careful selection of coupling reagents, activating agents, and reaction conditions is paramount to avoid common pitfalls and unwanted side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the amidation of 5-chloro-2-methoxybenzoic acid?

The primary side products in carbodiimide-mediated amidations, a common method for this transformation, stem from the reactivity of the O-acylisourea intermediate.[1][2] The key undesired species include:

  • N-acylurea: This is a particularly troublesome byproduct formed by the intramolecular rearrangement of the O-acylisourea intermediate.[1] It is often difficult to separate from the desired amide product due to similar polarities, leading to purification challenges and reduced yields.

  • Symmetrical Anhydride: The O-acylisourea can react with a second molecule of 5-chloro-2-methoxybenzoic acid to form a symmetric anhydride.[1] While this anhydride can still react with the amine to form the desired product, its formation consumes an extra equivalent of the starting carboxylic acid and can complicate reaction kinetics.

  • Unreacted Starting Material: Incomplete conversion is a common issue, often resulting from suboptimal activation of the carboxylic acid or deactivation of the coupling reagent.

Q2: How does the choice of coupling reagent impact the formation of these side products?

The selection of a coupling reagent is a critical factor in controlling the reaction outcome.[3] While traditional carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used, they are also more prone to forming N-acylurea byproducts.[1][4]

Modern phosphonium and uronium/aminium salt-based reagents have been developed to overcome these limitations.[5]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are known for their high efficiency and ability to suppress racemization.[4][6] They are particularly effective for challenging couplings, including those involving sterically hindered components.[4]

  • Uronium/Aminium Salts (e.g., HBTU, HATU): These reagents react quickly and are highly effective, even for difficult couplings.[3][4] HATU, in particular, is often a superior choice for minimizing side reactions and achieving high yields.[3]

Q3: What is the role of additives like HOBt and Oxyma Pure?

Additives are crucial for minimizing side reactions, especially when using carbodiimides.[1][7]

  • 1-Hydroxybenzotriazole (HOBt): HOBt intercepts the reactive O-acylisourea intermediate to form an active ester. This new intermediate is more stable and less prone to rearranging into the undesired N-acylurea.[1] It then reacts cleanly with the amine to yield the amide.

  • Oxyma Pure: As a safer alternative to the potentially explosive HOBt, Oxyma Pure functions similarly by forming a stable active ester, thereby enhancing coupling efficiency and reducing side product formation.[8]

Troubleshooting Guide

This section addresses specific issues you may encounter during your amidation experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Amide 1. Incomplete activation of the carboxylic acid.[5]2. Formation of N-acylurea byproduct.[1]3. Hydrolysis of the activated intermediate.[9]1. Switch to a more powerful coupling reagent like HATU or PyAOP.[3][4]2. Always use an additive such as HOBt or Oxyma Pure, especially with carbodiimides.[1][7]3. Ensure anhydrous reaction conditions. Use dry solvents and an inert atmosphere (e.g., nitrogen or argon).[10]
Difficult Purification / Presence of a Persistent Impurity 1. The main impurity is likely the N-acylurea byproduct, which has similar chromatographic behavior to the product.[1]1. Optimize the reaction to prevent its formation (see above).2. If already formed, consider alternative purification techniques such as crystallization or preparative HPLC with a different solvent system.
Incomplete Consumption of Starting Carboxylic Acid 1. Insufficient amount of coupling reagent or amine.2. The amine is not sufficiently nucleophilic or is sterically hindered.3. The base used is not optimal.1. Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and amine.2. Increase the reaction temperature moderately (e.g., from 0°C to room temperature). Be cautious, as higher temperatures can sometimes increase side reactions.[6]3. Use a non-nucleophilic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to avoid competing reactions.[6]
Reaction is Sluggish or Does Not Proceed 1. Steric hindrance from the ortho-methoxy group.2. Low reactivity of the amine.1. Employ a highly reactive coupling reagent like HATU.[3]2. Increase the reaction time. Monitor the reaction progress by TLC or LC-MS.[11]

Experimental Protocols

Protocol 1: General Procedure for Amidation using EDC/HOBt

This protocol provides a reliable and cost-effective method for the amidation of 5-chloro-2-methoxybenzoic acid.

  • Activation: In a round-bottom flask under an inert atmosphere, dissolve 5-chloro-2-methoxybenzoic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.[3]

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise and stir the mixture for 30 minutes at 0 °C.[3]

  • Coupling: To the activated acid solution, add the desired amine (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).[3]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The aqueous solubility of the urea byproduct from EDC simplifies purification.[1] Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: High-Efficiency Amidation using HATU

For challenging amines or when high purity is critical, HATU is an excellent choice.[3]

  • Activation: In a round-bottom flask under an inert atmosphere, dissolve 5-chloro-2-methoxybenzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.[3]

  • Add DIPEA (2.0 eq) and stir the mixture at room temperature for 15 minutes.

  • Coupling: Add the amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.[3]

  • Work-up and Purification: Follow the same procedure as described in Protocol 1.

Visualizing the Process

To better understand the reaction pathways, the following diagrams illustrate the key steps and potential side reactions.

G cluster_activation Activation Step cluster_desired Desired Pathway cluster_side Side Reactions Carboxylic_Acid 5-Chloro-2-methoxy- benzoic Acid O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + Coupling Reagent Coupling_Reagent Carbodiimide (e.g., EDC) Amide_Product Desired Amide Product O_Acylisourea->Amide_Product + Amine N_Acylurea N-Acylurea Byproduct O_Acylisourea->N_Acylurea Rearrangement Symmetrical_Anhydride Symmetrical Anhydride O_Acylisourea->Symmetrical_Anhydride + Carboxylic Acid Amine Amine G Start Start: Dissolve Acid, Coupling Reagent, & Additive Activation Activate Carboxylic Acid (e.g., 15-30 min @ 0°C to RT) Start->Activation Coupling Add Amine & Base Activation->Coupling Reaction Stir at Room Temperature (Monitor by TLC/LC-MS) Coupling->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product Pure Amide Product Purification->Final_Product

Caption: General experimental workflow for amidation.

Comparative Data of Coupling Reagents

The choice of coupling reagent significantly affects reaction time, yield, and purity. The following table provides a general comparison for the amidation of substituted benzoic acids.

Coupling ReagentAdditiveTypical BaseSolventReaction Time (h)Typical Yield (%)Typical Purity (%)Notes
EDC HOBtDIPEADMF12-2485>95A cost-effective choice. The urea byproduct is water-soluble, which simplifies the work-up. [3]
HATU NoneDIPEADMF2-495>98Highly efficient and fast-acting, especially for challenging couplings. [3]May be more expensive.
PyBOP NoneDIPEADMF4-890>97Effective at suppressing racemization and suitable for sterically hindered substrates.
T3P® NonePyridineEtOAc4-692>97A versatile and safe reagent with a straightforward work-up. [3]

Note: The data presented is a synthesis of typical results and may vary based on the specific amine and precise reaction conditions.

Conclusion

Successfully navigating the amidation of 5-chloro-2-methoxybenzoic acid hinges on a rational approach to reagent selection and reaction optimization. By understanding the potential side reactions and employing the strategies outlined in this guide—such as the use of modern coupling reagents and additives—researchers can consistently achieve high yields of pure amide products. For particularly challenging substrates, a systematic evaluation of the coupling reagents presented in the comparative table is recommended to identify the optimal conditions for your specific transformation.

References

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling. Retrieved from [Link]

  • Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Retrieved from [Link]

  • Asian Journal of Chemistry. (2013). Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. Retrieved from [Link]

  • Aapptec. (n.d.). Monitoring of Peptide Coupling and Capping. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • ResearchGate. (2026, February 9). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Retrieved from [Link]

  • MDPI. (2023, February 22). Direct Amidations of Carboxylic Acids with Amines. Retrieved from [Link]

  • Semantic Scholar. (2015, June 15). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Retrieved from [https://www.semanticscholar.org/paper/Synthesis-and-Evaluation-of-5-Chloro-2-Methoxy-N-(4-Abdelaziz-Yu/2f7783b9c8c5c4f8d689e47f5b3a6d0c7f2e5b7c]([Link]

  • Asian Journal of Chemistry. (2013, February 4). Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. Retrieved from [Link]

  • ResearchGate. (2025, November 27). Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide | Request PDF. Retrieved from [Link]

  • ACS Publications. (2018, June 6). Direct Amidation of Carboxylic Acids through an Active α-Acyl Enol Ester Intermediate. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • RSC Publishing. (2022, June 15). Amide bond formation: beyond the dilemma between activation and racemisation. Retrieved from [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Formamide catalyzed activation of carboxylic acids - versatile and cost-efficient amidation and esterification. Retrieved from [Link]

  • Peptide Chemistry. (n.d.). Peptide Coupling Reactions: Mechanisms, Reagents & Strategies. Retrieved from [Link]

  • Catalytic Amidation. (n.d.). Catalytic Amidation. Retrieved from [Link]

  • Wiley Online Library. (2015, February 16). Direct CH Amidation of Benzoic Acids to Introduce meta and paraAmino Groups by Tandem Decarboxylation. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-2-methoxybenzamide. Retrieved from [Link]

  • ChemRxiv. (n.d.). Amidation by Reactive Extrusion for the Synthesis of Active Pharmaceutical Ingredients Teriflunomide and Moclobemide. Retrieved from [Link]

Sources

stability issues of 5-chloro-2-methoxy-N-octylbenzamide in long-term storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for 5-chloro-2-methoxy-N-octylbenzamide . This hub is designed for researchers, analytical chemists, and formulation scientists dealing with the unique stability, solubility, and storage challenges of this highly lipophilic benzamide derivative.

Rather than a generic troubleshooting list, this guide is structured around the fundamental physicochemical properties of the molecule—specifically, the interplay between its stable but cleavable amide core and its highly hydrophobic N-octyl tail.

Part 1: Mechanistic Overview of Compound Instability

To successfully troubleshoot this compound, one must distinguish between chemical degradation (breaking of covalent bonds) and physical loss (precipitation or surface adsorption).

The molecule consists of a 5-chloro-2-methoxybenzoic acid moiety linked to an octylamine chain via an amide bond. While benzamides are generally robust in neutral solutions, they are susceptible to hydrolysis under extreme pH conditions[1]. However, the most frequent cause of "lost compound" in assays is not degradation, but the profound lipophilicity imparted by the N-octyl chain, which drives the molecule to precipitate in hydrated solvents or adsorb onto plastic labware[2].

G Compound 5-chloro-2-methoxy- N-octylbenzamide Hydrolysis Amide Hydrolysis (Chemical Degradation) Compound->Hydrolysis Extreme pH (pH < 4 or > 9) Precipitation Precipitation (Physical Loss) Compound->Precipitation Moisture uptake in DMSO stocks Adsorption Plastic Adsorption (Surface Loss) Compound->Adsorption Polypropylene/Polystyrene labware in aqueous buffer Products 5-chloro-2-methoxybenzoic acid + Octylamine Hydrolysis->Products Cleavage of amide bond Loss Loss of Soluble Working Concentration Precipitation->Loss Crystallization Adsorption->Loss Hydrophobic interactions

Figure 1: Degradation and physical loss pathways for this compound.

Part 2: Troubleshooting FAQs

Q1: My 10 mM stock solution in DMSO becomes cloudy after a few weeks of storage at -20°C. Has the compound degraded? A: No, it has likely crystallized due to moisture uptake. DMSO is highly hygroscopic. Every time a cold vial is opened, it condenses atmospheric moisture. Because this compound is highly lipophilic, its solubility drops exponentially as the water fraction in DMSO increases[3]. Furthermore, freezing DMSO (melting point 18.5°C) forces the compound into a supersaturated state. Corrective Action: Warm the vial to 37°C and sonicate for 5 minutes to redissolve. Prevent this by storing stocks in single-use aliquots in a desiccator.

Q2: I observe a massive drop in compound concentration during serial dilutions in my aqueous assay buffer (pH 7.4). What is happening? A: You are experiencing physical loss via plastic adsorption. The N-octyl chain drives the molecule away from the aqueous phase and onto the hydrophobic walls of standard polypropylene or polystyrene tubes[2]. This is frequently misdiagnosed as chemical instability. Corrective Action: Perform serial dilutions in glass vials or low-binding (hydrophilic-coated) plastics. If your assay permits, include a carrier protein (e.g., 0.1% BSA) or a mild surfactant (e.g., 0.01% Tween-20) in the buffer to sequester the lipophilic tail and keep the compound in solution.

Q3: Does this compound undergo chemical degradation during long-term storage? A: In the solid state, it is exceptionally stable. In solution, the primary chemical vulnerability is the amide bond. While stable at physiological pH, exposure to strong acids (pH < 4) or bases (pH > 9) at elevated temperatures will catalyze hydrolysis, yielding 5-chloro-2-methoxybenzoic acid and octylamine[1]. The aryl chloride and methoxy groups are generally inert under standard laboratory conditions, though prolonged UV exposure can induce dehalogenation.

Part 3: Quantitative Stability Benchmarks

The following table summarizes the expected stability profile of this compound across various matrices. This data allows researchers to pinpoint whether their observed losses are out of specification.

Storage ConditionSolvent / MatrixDurationRemaining Intact Compound (%)Primary Mechanism of Loss
-20°C (Solid) None (Dry Powder)24 Months> 99%None
-20°C (Liquid) Anhydrous DMSO (Sealed)6 Months> 98%Minor precipitation (reversible)
4°C (Liquid) DMSO (Repeated Openings)1 Month~ 85%Moisture-induced precipitation
37°C (Liquid) Aqueous Buffer (pH 7.4)48 Hours60% (Plastic) / 95% (Glass)Surface Adsorption
60°C (Liquid) 0.1 M NaOH (pH > 12)24 Hours< 10%Base-catalyzed Amide Hydrolysis

Part 4: Validated Experimental Protocols

To ensure scientific integrity, every protocol handling this compound must be a self-validating system. Do not assume a lower HPLC peak area means the compound has degraded; you must prove where it went.

Protocol A: Preparation of a Self-Validating Anhydrous Stock Solution

Causality: Eliminating water from the solvation environment prevents the thermodynamic rejection of the lipophilic N-octyl chain.

  • Drying: Desiccate the solid this compound powder under vacuum for 24 hours prior to dissolution to remove surface moisture.

  • Dissolution: Dissolve the compound in strictly anhydrous DMSO (≤0.005% water) under an inert argon atmosphere to a concentration of 10 mM.

  • Aliquotting: Dispense the solution into amber glass vials (preventing UV degradation and plastic adsorption) in single-use volumes (e.g., 50 µL).

  • Storage: Purge the headspace of each vial with argon, seal with PTFE-lined caps, and store at -20°C in a secondary desiccated container.

  • Validation Step: Before use, equilibrate the aliquot to room temperature before opening to prevent condensation. Visually inspect for micro-crystals. If present, sonicate at 37°C for 5 minutes until optically clear.

Protocol B: Forced Degradation vs. Adsorption Recovery Assay

Causality: This workflow distinguishes between chemical hydrolysis (irreversible) and plastic adsorption (reversible via organic extraction).

  • Incubation: Prepare a 10 µM solution of the compound in your target aqueous buffer. Incubate 1 mL at 37°C for 24 hours in two parallel vessels: a standard polypropylene microcentrifuge tube and a silanized glass vial.

  • Aqueous Sampling: After 24 hours, sample 100 µL from the center of each vessel (without touching the walls) and analyze via HPLC-UV (detecting the 5-chloro-2-methoxy moiety at ~230 nm).

  • Organic Extraction (The Validation Step): Empty the remaining buffer from the polypropylene tube. Add 1 mL of 100% acetonitrile to the "empty" tube, vortex vigorously for 2 minutes, and analyze this wash solution via HPLC.

  • Interpretation:

    • If the aqueous glass vial shows 100% recovery but the aqueous plastic vial shows 50% recovery, and the missing 50% is found in the acetonitrile wash, the issue is adsorption .

    • If both aqueous vials show low recovery and a new, more polar peak appears on the chromatogram (corresponding to 5-chloro-2-methoxybenzoic acid), the issue is chemical hydrolysis .

Part 5: References

  • Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry. Available at:[1]

  • Pegylated lipid nanoparticle with bioactive lipophilic compound. US Patent 10525012B2. Available at:[2]

  • Samples in DMSO: What an end user needs to know. Ziath Technical Resources. Available at:[3]

Sources

Technical Support Center: Refining Purification Techniques for High-Purity 5-Chloro-2-Methoxy-N-Octylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 5-Chloro-2-methoxy-N-octylbenzamide is a highly lipophilic compound typically synthesized via the direct amidation of 5-chloro-2-methoxybenzoic acid with N-octylamine[1]. Achieving >99.5% purity is notoriously challenging due to the amphiphilic nature of unreacted octylamine, the persistence of coupling reagent ureas, and the potential for co-eluting regioisomers[2].

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help researchers isolate pharmaceutical-grade material.

I. Purification Workflow

G Start Crude Reaction Mixture (Benzamide + Impurities) LLE Liquid-Liquid Extraction (1M HCl / 1M NaOH / Brine) Start->LLE Remove unreacted acid, amine & water-soluble ureas Flash Flash Chromatography (Silica, Hexane/EtOAc + 1% Et3N) LLE->Flash Organic layer concentrated HPLC Reverse-Phase HPLC (C18, ACN/H2O Gradient) Flash->HPLC If regioisomers present Cryst Recrystallization (EtOH/H2O or Heptane/EtOAc) Flash->Cryst If no regioisomers HPLC->Cryst Polish residual solvents Pure High-Purity Product (>99.5% Purity) Cryst->Pure Vacuum drying

Step-by-step purification workflow for this compound.

II. Troubleshooting & FAQs

Phase 1: Liquid-Liquid Extraction (LLE)

Q: My crude mixture forms an unbreakable emulsion during the aqueous workup. How do I resolve this? A: Emulsions in this specific synthesis are almost always caused by unreacted N-octylamine. Because it possesses a polar primary amine head and a long hydrophobic octyl tail, it acts as a potent surfactant in biphasic systems, stabilizing microscopic droplets of the organic solvent in the aqueous phase.

  • Causality: The surfactant properties persist as long as the amine is neutral. Protonating the amine converts it into a highly polar octylammonium salt, destroying its amphiphilic stability at the organic-aqueous interface.

  • Step-by-Step Protocol:

    • Dilute the crude reaction mixture in a water-immiscible solvent (e.g., Ethyl Acetate).

    • Add 1M HCl dropwise to the biphasic mixture while stirring until the aqueous layer reaches pH 1–2.

    • Add saturated aqueous NaCl (brine) to increase the ionic strength of the aqueous phase (salting-out effect).

    • Swirl gently in a separatory funnel; do not shake vigorously.

  • Self-Validating System: Use pH indicator paper to confirm the aqueous layer is strictly pH 1-2. The emulsion will visibly and rapidly break into two sharply defined layers once the critical protonation threshold is reached.

Q: I am finding residual coupling reagent in my NMR spectra. How can I ensure complete removal? A: The choice of coupling reagent dictates the purification strategy. If you used DCC (N,N'-Dicyclohexylcarbodiimide), the byproduct is dicyclohexylurea (DCU), which is notoriously insoluble and forms a fine suspension that traps the target benzamide.

  • Causality & Solution: It is highly recommended to switch to[3]. EDC produces a highly polar, water-soluble urea byproduct that is quantitatively removed during standard acidic and basic aqueous washes. If DCC must be used, chill the crude mixture to 0 °C for 30 minutes and filter the precipitated DCU through a Celite pad before beginning LLE.

Phase 2: Chromatographic Resolution

Q: During normal-phase flash chromatography, the product band streaks severely, leading to poor separation. Why does this happen? A: Streaking is typically caused by secondary hydrogen-bonding interactions between the basic nitrogen atoms (either residual N-octylamine or the benzamide itself) and the highly acidic silanol groups (Si-OH) on the silica gel stationary phase.

  • Causality: The basic amine binds strongly to the stationary phase, causing the compound to drag or "tail" through the column rather than eluting in a tight band.

  • Step-by-Step Protocol:

    • Prepare the stationary phase by slurrying silica gel in your starting mobile phase (e.g., 90:10 Hexane/Ethyl Acetate) containing 1% (v/v) Triethylamine (Et3N).

    • Pack the column and run 2 column volumes (CV) of the Et3N-spiked eluent to permanently cap the acidic silanols.

    • Dry-load the crude product and elute using a standard gradient.

  • Self-Validating System: Spot the pre-equilibrated silica on a TLC plate with the eluent. If an amine standard elutes as a tight circular spot rather than a streak, the silanols are adequately capped.

Q: How do I separate the 5-chloro target compound from 3-chloro or 4-chloro regioisomeric impurities? A: Regioisomers have nearly identical dipole moments and will co-elute on normal-phase silica.

  • Causality & Solution: You must transition to reverse-phase High-Performance Liquid Chromatography (RP-HPLC). The subtle differences in the hydrophobic surface area of the regioisomers can be resolved on a C18 stationary phase. Use a shallow gradient of Acetonitrile (ACN) and Water (e.g., 50% to 75% ACN over 40 minutes) buffered with 0.1% Formic Acid to maintain sharp peak shapes.

Phase 3: Crystallization & Final Polishing

Q: My final product is >98% pure by HPLC, but ¹H-NMR shows residual ethyl acetate. How do I remove it without degrading the product? A: Lipophilic benzamides readily form solvates or trap volatile organic solvents within their crystal lattice when precipitated rapidly.

  • Causality: Rapid cooling forces the molecules to assemble haphazardly, leaving voids that trap solvent. A slow, thermodynamically controlled crystallization allows a perfect, dense lattice to form, excluding solvent molecules.

  • Step-by-Step Protocol:

    • Place the semi-pure solid in a round-bottom flask and add a minimum volume of boiling ethanol just until the solid dissolves.

    • Slowly add warm water (anti-solvent) dropwise until the solution reaches the "cloud point" (sustained slight turbidity).

    • Add 1-2 drops of boiling ethanol until the solution is perfectly clear again.

    • Remove from heat and allow the flask to cool undisturbed to room temperature at a rate of ~0.1 °C/min.

    • Chill in an ice bath for 1 hour, collect crystals via vacuum filtration, and dry in a vacuum oven at 45 °C for 24 hours.

  • Self-Validating System: The "cloud point" serves as a visual indicator of exact saturation. If the solution does not clear with a single drop of boiling ethanol, it is over-saturated and must be gently reheated before cooling.

III. Quantitative Data: Impurity Profiling and Resolution Strategies

ImpurityChemical NatureDetection MethodResolution Strategy
N-Octylamine Basic, AmphiphilicNinhydrin stain (TLC)LLE: 1M HCl wash (pH 1-2)
5-Chloro-2-methoxybenzoic acid AcidicUV (254 nm)LLE: 1M NaOH wash (pH 10)
EDC Urea Byproduct Highly Polar, Water-solubleLC-MSLLE: Multiple aqueous washes
DCC Urea Byproduct (DCU) Non-polar, InsolubleVisual (White precipitate)Cold filtration (0 °C) prior to LLE
Regioisomers (e.g., 3-chloro) LipophilicRP-HPLCC18 RP-HPLC (ACN/H₂O gradient)
Residual Solvents (EtOAc) Volatile Organic¹H-NMR (singlet at 2.05 ppm)Slow recrystallization & vacuum drying

IV. References

  • Kawahata, N. H., Brookes, J., & Makara, G. M. (2002). A single vessel protocol for the efficient formation of amide bonds from esters and lactones. Tetrahedron Letters, 43(40), 7221-7223. URL:[Link]

  • El-Sayed, N. N. E., et al. (2015). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Medicinal Chemistry, 11(3), 253-260. URL:[Link]

  • Ramachandran, P. V., et al. (2021). Ammonia-borane as a Catalyst for the Direct Amidation of Carboxylic Acids. Organic Letters (ACS Publications), 23(9), 3706-3711. URL:[Link]

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of Substituted Benzamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for the scale-up synthesis of substituted benzamides. This guide is designed for researchers, scientists, and drug development professionals to provide actionable insights and troubleshooting strategies for transitioning benzamide synthesis from the laboratory bench to larger-scale production. Here, we will delve into the common challenges encountered during scale-up, offering scientifically grounded explanations and practical solutions to enhance yield, purity, and process robustness.

Introduction: The Intricacies of Scaling Benzamide Synthesis

The amide bond is a cornerstone of modern pharmaceuticals and functional materials. While numerous methods for its formation exist, the synthesis of substituted benzamides on a large scale presents a unique set of challenges that are often not apparent at the bench scale.[1] Issues such as altered reaction kinetics, heat and mass transfer limitations, and evolving impurity profiles can significantly impact the success of a scale-up campaign.[2][3] This guide provides a structured approach to identifying, understanding, and overcoming these hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the scale-up of substituted benzamide synthesis.

Q1: What are the most prevalent methods for synthesizing substituted benzamides, and how do they compare for scale-up?

A1: The most common methods include the acylation of an amine with a benzoyl chloride (often under Schotten-Baumann conditions) and the direct coupling of a benzoic acid with an amine using a coupling agent.[4][5]

  • From Benzoyl Chlorides: This is a rapid and often high-yielding method.[6] However, benzoyl chlorides are lachrymatory and moisture-sensitive, which requires careful handling and anhydrous conditions on a large scale to prevent hydrolysis to the corresponding benzoic acid.[7][8]

  • From Benzoic Acids (Amide Coupling): This approach uses more stable starting materials but requires stoichiometric activating agents (e.g., HATU, HOBt) which can be costly and generate significant waste, a key consideration for large-scale synthesis.[9][10] Catalytic methods are emerging to address these limitations.[11][12]

Q2: My reaction yield dropped significantly upon moving from a 1L flask to a 50L reactor. What are the likely causes?

A2: A drop in yield during scale-up is a frequent challenge and can be attributed to several factors:

  • Mass and Heat Transfer Limitations: Inefficient mixing in larger reactors can lead to localized "hot spots" and concentration gradients, promoting side reactions.[2][13] The surface-area-to-volume ratio decreases significantly in larger vessels, making heat dissipation more challenging, especially for exothermic reactions.[3][14]

  • Changes in Reagent Addition Rates: The rate of addition of reagents, which is easily controlled on a small scale, can have a profound impact on the impurity profile at a larger scale.[15]

  • Raw Material Variability: The purity and source of starting materials, solvents, and reagents can vary between lab-scale and bulk quantities, introducing new impurities that may interfere with the reaction.[2]

Q3: We are observing new, uncharacterized impurities in our large-scale batches. How should we approach their identification and control?

A3: The appearance of new impurities upon scale-up is often due to the extended reaction times and higher temperatures that can occur in large reactors.[2]

  • Impurity Profiling: Utilize analytical techniques like HPLC, LC-MS, and GC-MS to separate, quantify, and obtain preliminary structural information about the new impurities.[16][17]

  • Structure Elucidation: For critical impurities, isolation followed by spectroscopic analysis (NMR, IR) is necessary for definitive structure elucidation.[16]

  • Mechanistic Investigation: Once the structure is known, you can often deduce the side reaction responsible for its formation (e.g., over-acylation, reaction with a solvent impurity). This knowledge is key to developing a control strategy.[18]

Part 2: Troubleshooting Guide

This section provides a problem-oriented approach to resolving common issues in the scale-up synthesis of substituted benzamides.

Issue 1: Low Yield and Purity

Problem: The isolated yield of the desired benzamide is below expectations, and the product is contaminated with significant impurities.

Potential Cause Scientific Explanation Recommended Solution
Hydrolysis of Benzoyl Chloride Benzoyl chloride readily reacts with water to form the corresponding benzoic acid, which can be difficult to remove and reduces the amount of acylating agent available.[8]Ensure all glassware is thoroughly dried and the reaction is conducted under an inert, anhydrous atmosphere (e.g., nitrogen). Use anhydrous solvents and reagents.[16]
Incomplete Reaction The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or poor mixing.[19]Monitor the reaction progress using TLC or HPLC.[20] Consider increasing the reaction time or temperature after initial trials. For heterogeneous mixtures, improve agitation to ensure efficient mixing.[21]
Over-acylation (Diacylation) The newly formed benzamide can act as a nucleophile and react with another molecule of benzoyl chloride, leading to a diacylated byproduct.[4]Add the benzoyl chloride dropwise and with vigorous stirring to the amine solution to avoid localized high concentrations. Maintain a low reaction temperature (e.g., 0-5 °C).[4]
Product Loss During Workup The desired product may be lost during aqueous washes or extractions if its solubility properties are not well understood.Optimize the pH of aqueous washes to ensure the product remains in the organic phase. Minimize the volume of washing and extraction solvents.[4]
Issue 2: Poor Physical Properties of the Final Product

Problem: The final product is an oil or a gummy solid, making isolation and purification difficult.[22]

Potential Cause Scientific Explanation Recommended Solution
Presence of Impurities Impurities can act as a "eutectic" mixture, lowering the melting point of the final product and inhibiting crystallization.[23]Attempt to purify a small sample by column chromatography to obtain a pure, solid reference material. This can then be used as a seed crystal.[24]
Polymorphism The compound may exist in different crystalline forms (polymorphs), some of which may be more prone to forming oils or amorphous solids.[25]Experiment with different crystallization solvents and cooling rates. A slower cooling rate often favors the formation of a more stable, crystalline polymorph.[25]
Supersaturation If the solution is too concentrated or cooled too quickly, the molecules may not have enough time to arrange themselves into a crystal lattice, resulting in an oil.[25]Try diluting the solution slightly before cooling or employ a slower cooling profile. Scratching the inside of the flask can provide nucleation sites to induce crystallization.[25]
Issue 3: Catalyst Deactivation or Inefficiency in Catalytic Amidation

Problem: In catalytic amide bond formation (e.g., using palladium or nickel catalysts), the reaction is sluggish or stalls before completion on a larger scale.[13]

Potential Cause Scientific Explanation Recommended Solution
Catalyst Poisoning Impurities in the starting materials, solvents, or even leached from the reactor walls can act as catalyst poisons, deactivating the active catalytic species.[13]Ensure high-purity starting materials and solvents. Consider performing a pre-treatment of the starting materials to remove potential catalyst poisons.
Inappropriate Ligand or Base The choice of ligand and base is critical for catalytic activity and can be substrate-dependent.[20]Screen a variety of ligands and bases on a small scale to find the optimal combination for your specific substrates.[20]
Poor Catalyst Solubility If the catalyst is not fully dissolved in the reaction medium, its activity will be severely limited.Choose a solvent system in which the catalyst and all reactants are soluble at the reaction temperature.[13]

Part 3: Experimental Protocols & Workflows

Protocol 1: General Procedure for Schotten-Baumann Acylation of an Amine
  • Reactant Preparation: In a suitable reactor, dissolve the amine (1.0 equivalent) and a base (e.g., triethylamine, 1.2 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane).

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Acylation: Slowly add a solution of the substituted benzoyl chloride (1.05 equivalents) in the same solvent to the cooled amine solution over 1-2 hours, maintaining the internal temperature below 10 °C. The reaction is often exothermic.[15]

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC until the starting amine is consumed.

  • Workup: Quench the reaction with water. Separate the organic layer and wash it sequentially with dilute HCl (to remove excess amine and base), saturated sodium bicarbonate solution (to remove any benzoic acid), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography.[24]

Workflow for Troubleshooting Low Yield in Benzamide Synthesis

G start Low Yield of Benzamide check_purity Analyze Crude Product by HPLC/LC-MS start->check_purity benzoic_acid Significant Benzoic Acid Peak? check_purity->benzoic_acid starting_material Unreacted Starting Material? benzoic_acid->starting_material No hydrolysis_sol Solution: Use Anhydrous Conditions, Control Temperature benzoic_acid->hydrolysis_sol Yes byproducts Unexpected Byproducts? starting_material->byproducts No incomplete_rxn_sol Solution: Increase Reaction Time, Optimize Temperature, Improve Mixing starting_material->incomplete_rxn_sol Yes side_reactions_sol Solution: Control Stoichiometry, Slow Reagent Addition byproducts->side_reactions_sol Yes workup_loss_sol Solution: Optimize Workup and Purification Steps byproducts->workup_loss_sol No end Improved Yield and Purity hydrolysis_sol->end incomplete_rxn_sol->end side_reactions_sol->end workup_loss_sol->end

Caption: Troubleshooting flowchart for low benzamide yield.

Part 4: Visualization of Key Processes

General Experimental Workflow for Benzamide Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification start_materials Starting Materials (Benzoic Acid/Benzoyl Chloride + Amine) reaction Amide Coupling Reaction start_materials->reaction monitoring Reaction Monitoring (TLC/HPLC) reaction->monitoring quench Reaction Quench monitoring->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal drying->concentration crude_product Crude Product concentration->crude_product purification_method Recrystallization or Column Chromatography crude_product->purification_method pure_product Pure Benzamide purification_method->pure_product

Caption: General workflow for benzamide synthesis.

References

  • Patsnap. (2026). Optimize Amide Bond Formation for Increased Yield Efficiency. [Link]

  • National Center for Biotechnology Information. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • MDPI. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. [Link]

  • At Tianming Pharmaceutical. (2025). Scale-Up Challenges for Intermediates: A Practical Guide. [Link]

  • ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. [Link]

  • National Center for Biotechnology Information. (2017). A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues. [Link]

  • Shandong Look Chemical Co.,Ltd. (2021). Problems needing attention in synthesis process scaling up. [Link]

  • Patsnap. (2025). Control Strategies For Managing Exothermic Reactions In Flow. [Link]

  • Patsnap. (2026). How to Increase Amide Synthesis Yield via Catalytic Innovations. [Link]

  • Pure Synth. (2025). Fine Chemical Synthesis at Scale: Challenges and How to Tackle Them. [Link]

  • Sciencemadness Discussion Board. (2008). Benzoic Acid, Carbamid->Benzamid->Anilin?. [Link]

  • Reddit. (2022). amide coupling help : r/Chempros. [Link]

  • ACS Publications. (2022). Complex Growth of Benzamide Form I: Effect of Additives, Solution Flow, and Surface Rugosity. [Link]

  • ACS Publications. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents. [Link]

  • CHIMIA. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. [Link]

  • International Journal of Pharmaceutical Research & Allied Sciences. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

  • International Journal of Creative Research Thoughts. (2023). “A REVIEW ON IMPURITY PROFILLING”. [Link]

  • Royal Society of Chemistry. (2022). Amide bond formation: beyond the dilemma between activation and racemisation. [Link]

  • National Center for Biotechnology Information. (n.d.). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. [Link]

  • Chemical Industry Journal. (2022). Handling Reaction Exotherms – A Continuous Approach. [Link]

  • ResearchGate. (2000). PHARMACEUTICAL SCIENCES. [Link]

  • ACS Publications. (n.d.). Nanostructured Carbon Catalyst for Amide Coupling Reactions under Microwave Heating in the Absence of a Solvent. [Link]

  • Reddit. (2025). Is there a Database for Current Challenges in Organic Synthesis/Chemistry : r/Chempros. [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • PubMed. (n.d.). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

  • ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. [Link]

Sources

addressing matrix effects in bioanalytical assays for 5-chloro-2-methoxy-N-octylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Focus Compound: 5-chloro-2-methoxy-N-octylbenzamide Target Audience: Bioanalytical Scientists, DMPK Researchers, and LC-MS/MS Method Developers

Welcome to the technical support and troubleshooting portal for the bioanalysis of highly lipophilic benzamide derivatives. This guide provides field-proven, self-validating methodologies to diagnose, quantify, and eliminate matrix effects (ME) during LC-MS/MS assay development.

Mechanistic Insight: The Root Cause of Ion Suppression

To successfully validate an assay for This compound , we must first understand its chemical behavior. The molecule features a benzamide core substituted with a chloro group and a long, 8-carbon aliphatic chain (N-octyl).

The Causality of Matrix Effects: The N-octyl chain imparts extreme hydrophobicity to the molecule. In Reversed-Phase Liquid Chromatography (RPLC), highly hydrophobic analytes partition strongly into the C18 stationary phase, requiring a high percentage of organic solvent (e.g., >80% Acetonitrile) to elute.

Endogenous plasma phospholipids (PLs)—specifically phosphatidylcholines and lysophosphatidylcholines—also possess long hydrophobic fatty acid tails and elute in this exact same high-organic chromatographic window[1]. When these PLs co-elute with this compound into the Electrospray Ionization (ESI) source, they aggressively compete for space and charge on the surface of the ESI droplets. Because PLs are highly surface-active and present in massive abundance, they monopolize the available protons, leaving the target analyte un-ionized. This phenomenon is known as ion suppression [2].

Ion_Suppression Sample Plasma Extract (Analyte + PLs) Column C18 Column (Late Co-elution) Sample->Column Hydrophobic Partitioning ESI ESI Source (Droplet Surface) Column->ESI Co-elution of N-octyl & PLs Suppression Ion Suppression (Signal Loss) ESI->Suppression Charge Competition

Mechanistic pathway of phospholipid-induced ion suppression in ESI.

Experimental Protocols: Self-Validating Systems

To ensure regulatory compliance (FDA/EMA/ICH M10), every protocol must be self-validating. Below are the definitive workflows for assessing and mitigating matrix effects for this compound.

Protocol A: Quantitative Assessment of Matrix Factor (Matuszewski Method)

This protocol isolates the matrix effect from extraction recovery to pinpoint the exact source of signal loss[3].

Step-by-Step Methodology:

  • Prepare Neat Standards (Set A): Spike this compound and its Internal Standard (IS) into the reconstitution solvent at Low, Mid, and High Quality Control (QC) concentrations.

  • Prepare Post-Extraction Spikes (Set B): Perform your chosen extraction (e.g., Protein Precipitation) on 6 independent lots of blank human plasma. Spike the resulting extracts with the analyte and IS at the same QC levels.

  • Prepare Pre-Extraction Spikes (Set C): Spike the analyte and IS into 6 independent lots of blank plasma, then perform the extraction.

  • LC-MS/MS Analysis: Inject all three sets under your current chromatographic conditions.

  • Self-Validating Calculation:

    • Absolute Matrix Factor (MF) = Peak Area (Set B) / Peak Area (Set A)

    • Extraction Recovery (RE) = Peak Area (Set C) / Peak Area (Set B)

    • Validation Check: If the MF is < 0.85, severe ion suppression is occurring[2]. You must proceed to Protocol B.

Protocol B: Phospholipid Depletion Workflow

Because standard Protein Precipitation (PPT) leaves >90% of phospholipids in the sample, a targeted Phospholipid Removal (PLR) or Solid-Phase Extraction (SPE) strategy is required for lipophilic benzamides[4].

Step-by-Step Methodology:

  • Sample Disruption: Aliquot 100 µL of plasma. Add 100 µL of 1% Formic Acid in water to disrupt protein-analyte binding.

  • Loading: Transfer the mixture to a 96-well PLR plate (e.g., Ostro™ or Phree™).

  • Precipitation & Elution: Add 300 µL of 100% Acetonitrile. Apply vacuum (15 in. Hg) for 5 minutes. The proprietary sorbent chemically traps the phospholipids, allowing the this compound to pass through into the collection plate.

  • Reconstitution: Evaporate the eluate under nitrogen at 40°C. Reconstitute in 100 µL of initial mobile phase.

  • Self-Validating Check: Inject the sample while simultaneously monitoring the analyte's MRM transition and the m/z 184 → 184 transition (the universal precursor ion scan for phosphocholines)[1]. A completely flat baseline at m/z 184 during the analyte's retention time validates the success of the extraction.

Quantitative Performance Data

The table below summarizes the expected performance metrics when applying different sample preparation strategies to this compound.

Sample Preparation MethodAbsolute Recovery (%)Matrix Factor (MF)Phospholipid Removal (%)
Protein Precipitation (PPT) 92 ± 4.10.45 (Severe Suppression)< 10%
Liquid-Liquid Extraction (LLE) 65 ± 8.50.78 (Moderate)~ 60%
Reversed-Phase SPE 88 ± 3.20.92 (Minimal)> 95%
Phospholipid Removal (PLR) 95 ± 2.10.98 (Negligible)> 99%

Data represents typical performance metrics for highly lipophilic benzamide derivatives extracted from human plasma and analyzed via positive ESI.

Troubleshooting FAQs

Q: I am seeing a sudden drop in MS response for incurred plasma samples compared to my calibration curve. What is happening? A: You are experiencing an Absolute Matrix Effect. Because your calibration curve might be prepared in a surrogate matrix or heavily diluted, it does not perfectly mimic the lipid profile of incurred patient samples. The N-octyl chain of your analyte is causing it to co-elute with the phospholipid washout zone. You must either optimize your chromatography to separate the analyte from the lipid front or upgrade your sample preparation to remove the lipids entirely[1].

Q: Can I just use a structural analogue as an Internal Standard to correct for this? A: No. A structural analogue will have a slightly different retention time than this compound. Because matrix effects (especially from phospholipids) are highly localized within specific retention time windows, the analogue will not experience the exact same degree of ion suppression[5].

Q: What is the definitive Internal Standard strategy for this assay? A: You must implement a Stable Isotope-Labeled Internal Standard (SIL-IS) [5]. Synthesizing a


-labeled or 

-octyl labeled version of the benzamide ensures that the IS co-elutes perfectly with the native analyte. It will experience the exact same ion suppression, allowing the ratio of Analyte/IS to remain constant. To validate this, calculate the IS-normalized MF (MF of Analyte / MF of IS); it must fall between 0.85 and 1.15 with a CV < 15% across 6 independent lots[2].

Mitigation Decision Tree

Use the following logical workflow to diagnose and resolve matrix effects during your method development.

ME_Mitigation Start Matrix Effect Detected (MF < 0.85) Assess Monitor m/z 184 (Phospholipid Channel) Start->Assess Decision Does m/z 184 overlap with analyte RT? Assess->Decision Yes Root Cause: PLs Switch to SPE/PLR Decision->Yes Yes No Root Cause: Other Adjust Gradient/SIL-IS Decision->No No Validate Recalculate IS-Normalized MF (Target: 0.85 - 1.15) Yes->Validate No->Validate Pass Method Validated Validate->Pass Success

Decision tree for diagnosing and mitigating LC-MS/MS matrix effects.

References

  • Phospholipid-Based Matrix Effects in LC–MS Bioanalysis Bioanalysis (Taylor & Francis) URL:[Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis National Institutes of Health (PMC) URL:[Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis LCGC International URL:[Link]

  • Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS Analytical Chemistry (Matuszewski et al.) URL:[Link]

Sources

Technical Support Center: Optimizing the Bioavailability of N-Alkyl Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for pharmacokinetic (PK) optimization. N-alkyl benzamide derivatives are privileged scaffolds in medicinal chemistry, frequently utilized for their robust target engagement in oncology, neurology, and infectious diseases. However, the very structural features that drive their pharmacodynamics—specifically the lipophilic N-alkyl chain and the planar benzamide core—often result in severe bioavailability bottlenecks.

This guide is engineered for drug development professionals to diagnose, troubleshoot, and resolve these PK liabilities using field-proven mechanistic strategies.

I. Diagnostic Troubleshooting & Causality FAQs

Q1: My N-alkyl benzamide candidate shows excellent in vitro target engagement but less than 1% oral bioavailability in rodent models. What is the primary mechanistic cause? A1: This is a classic hallmark of rapid first-pass metabolism. While the amide bond itself is relatively stable, the N-alkyl chain introduces a lipophilic tail that acts as a prime target for aliphatic hydroxylation by hepatic Cytochrome P450 (CYP450) enzymes. For example, pharmacokinetic studies on N-alkyl benzamide derivatives (such as S9229) demonstrate that despite adequate gastrointestinal absorption, systemic exposure remains extremely low (%F < 1%) due to dominant oxidative metabolic pathways targeting the C-4 aryl methyl group and the N-alkyl chain[1]. Actionable Fix: Perform an in vitro microsomal stability assay to confirm high intrinsic clearance. If confirmed, consider structural modifications such as substituting metabolically labile methyl or nitro groups with bioisosteres (e.g., a CF3 group) to block the metabolic hotspot without drastically altering the binding affinity[2].

Q2: How does the length of the N-alkyl chain dictate the absorption profile? A2: The N-alkyl chain is your primary lever for modulating lipophilicity (LogP). Increasing the chain length improves passive transcellular membrane permeability but exponentially increases the crystal lattice energy and hydrophobicity, leading to dissolution-rate-limited absorption. Research indicates that the optimal balance for N-alkyl benzamides is typically achieved with chain lengths of six to ten carbons[2]. Chains longer than ten carbons often result in compounds that precipitate in the aqueous environment of the gastrointestinal tract. Actionable Fix: If your compound has an N-alkyl chain >10 carbons and poor aqueous solubility, transition to physical bioavailability enhancement strategies such as nanomilling to increase the surface-to-volume ratio, or formulate the API in a Solid Dispersion or Self-Microemulsifying Drug Delivery System (SMEDDS)[3].

Q3: We are observing non-linear, dose-dependent increases in bioavailability during our in vivo studies. Why does the %F suddenly spike at higher doses? A3: Non-linear pharmacokinetics in this chemical class strongly suggests the saturation of a specific metabolic clearance pathway. For instance, the N-alkyl benzamide derivative S807 exhibits a dramatic, disproportionate increase in bioavailability at higher doses. This occurs because the Phase I oxidative enzymes responsible for the scission of its structural moieties become fully saturated, allowing the intact parent drug to bypass hepatic clearance and enter systemic circulation[1][4]. Actionable Fix: Conduct a dose-escalation PK study and quantify the relative exposure (AUC) of both the parent drug and its primary metabolites. A plateau in metabolite concentration alongside an exponential rise in parent drug AUC confirms enzyme saturation[4].

II. Mechanistic Workflows & Pathway Visualization

To systematically resolve bioavailability issues, follow the diagnostic decision tree below.

PK_Workflow Start Low In Vivo Bioavailability (%F < 10%) Sol Aqueous Solubility Assessment Start->Sol Metab Microsomal Stability (CYP450 Assay) Start->Metab Perm Caco-2 Permeability (Efflux Ratio) Start->Perm Sol_Poor Poor Solubility (<10 µg/mL) Sol->Sol_Poor Metab_High High Clearance (Rapid Oxidation) Metab->Metab_High Perm_Low High Efflux / Low Perm Perm->Perm_Low Act_Form Formulation: SMEDDS / Nano-milling Sol_Poor->Act_Form Act_Chem Structural Mod: Block Metabolic Hotspots Metab_High->Act_Chem Act_Prodrug Prodrug Strategy / Co-administer Inhibitor Perm_Low->Act_Prodrug

Workflow for diagnosing and resolving low bioavailability in N-alkyl benzamide derivatives.

Once rapid clearance is identified as the culprit, understanding the specific biotransformation route is critical for rational drug design.

Metabolic_Pathway Drug N-Alkyl Benzamide (Parent Drug) CYP Phase I Metabolism (CYP450 Oxidation) Drug->CYP Metab1 Aliphatic Hydroxylation (C-4 Aryl / N-alkyl) CYP->Metab1 Metab2 Dealkylation / Scission CYP->Metab2 Phase2 Phase II Metabolism (Glucuronidation) Metab1->Phase2 Metab2->Phase2 Excretion Biliary/Renal Excretion Phase2->Excretion

Phase I and Phase II metabolic pathways of N-alkyl benzamides leading to rapid clearance.

III. Quantitative Data Profiling

The following table synthesizes the relationship between N-alkyl chain structural modifications, primary metabolic liabilities, and resulting bioavailability across representative benzamide derivatives.

Compound Class / AnalogN-Alkyl Chain ProfileOral Bioavailability (%F)Primary PK LiabilityValidated Optimization Strategy
S9229 Analog Branched (6 carbons)< 1.0%Rapid C-4 Aryl HydroxylationStructural modification (CF3 substitution)[1][2]
S807 Analog Linear (7 carbons)Dose-dependent (Non-linear)Oxidative scission (Phase I)Enzyme saturation / CYP inhibition[4]
Nitrobenzamide Short (< 6 carbons)~ 15%Poor membrane permeabilityElongate alkyl chain to increase LogP[2]
Optimized Benzamide Optimal (6–10 carbons)> 35%Balanced ADME profileFine-tuning lipophilicity for SMEDDS[2][3]

IV. Self-Validating Experimental Protocols

To ensure data integrity, all described methodologies must be self-validating. This means the experimental design inherently proves the assay functioned correctly via internal controls, regardless of how the N-alkyl benzamide candidate performs.

Protocol 1: In Vitro Liver Microsomal Stability Assay (Metabolic Profiling)

This protocol isolates Phase I oxidative metabolism to determine if your compound's low bioavailability is driven by hepatic clearance.

Self-Validation Controls:

  • Positive Control: Testosterone (validates CYP3A4 activity) and Dextromethorphan (validates CYP2D6 activity).

  • Negative Control: Minus-NADPH incubation (differentiates true enzymatic degradation from chemical instability in the buffer).

Step-by-Step Methodology:

  • Preparation: Thaw human/rat liver microsomes on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Incubation Mixture: Combine the buffer, microsomes (final protein concentration 0.5 mg/mL), and the N-alkyl benzamide test compound (final concentration 1 µM, keeping organic solvent <0.1% to prevent enzyme denaturation).

  • Pre-warming: Incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate the oxidative reaction. (For the negative control, add an equivalent volume of buffer instead of NADPH).

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (

    
    ) based on the half-life of the parent compound depletion.
    
Protocol 2: Caco-2 Permeability Assay (Absorption & Efflux Profiling)

This protocol determines if the N-alkyl chain length is causing absorption bottlenecks or triggering efflux pumps (like P-glycoprotein).

Self-Validation Controls:

  • Monolayer Integrity: Lucifer Yellow rejection must be > 99%.

  • Permeability Controls: Propranolol (High permeability standard) and Atenolol (Low permeability standard).

  • Efflux Control: Digoxin tested with and without Verapamil (a known P-gp inhibitor).

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (e.g., Transwell) and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².

  • Dosing Solutions: Prepare the N-alkyl benzamide compound at 10 µM in HBSS buffer (pH 7.4).

  • Apical to Basolateral (A-B) Transport: Add the dosing solution to the apical chamber and blank HBSS to the basolateral chamber. Incubate at 37°C.

  • Basolateral to Apical (B-A) Transport: In a separate well, add the dosing solution to the basolateral chamber and blank HBSS to the apical chamber[3].

  • Sampling: Take samples from the receiver compartments at 60 and 120 minutes.

  • Calculation: Quantify via LC-MS/MS and calculate the apparent permeability (

    
    ) and the Efflux Ratio (
    
    
    
    ). An ER > 2.0 indicates the benzamide derivative is a substrate for active efflux, requiring either structural modification or co-administration with an efflux inhibitor.

V. References

  • Toxicological evaluation and metabolism of two N-alkyl benzamide umami flavour compounds: N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide and (R)-N-(1-methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide. nih.gov.

  • Technical Support Center: Enhancing the Bioavailability of Benzamide-Based Drug Candidates. benchchem.com.

  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. mdpi.com.

  • Relative Exposure to the Major Metabolites of S807 as a Function of Administered Dose in Male and Female Rats. researchgate.net.

Sources

Validation & Comparative

structure-activity relationship (SAR) of N-substituted 5-chloro-2-methoxybenzamides

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural and pharmacological analysis of N-substituted 5-chloro-2-methoxybenzamides reveals one of the most elegantly tunable pharmacophores in neuropharmacology. Originally derived from the prokinetic agent metoclopramide, this chemical class has been systematically optimized to yield highly selective dopamine


 and 

receptor antagonists, serving as the foundation for atypical antipsychotics and high-resolution neuroimaging radiotracers.

As an Application Scientist, navigating the structure-activity relationship (SAR) of these compounds requires moving beyond basic


 values to understand the thermodynamic and structural causality driving receptor engagement. This guide objectively compares the performance of key benzamide derivatives and establishes self-validating experimental protocols for evaluating novel analogs.

Mechanistic SAR: Structural Determinants of Affinity and Selectivity

The binding of substituted benzamides to


-like receptors is governed by a precise spatial arrangement of pharmacophoric elements interacting with the receptor's transmembrane (TM) helices[1].

The Benzamide Core: Conformational Locking The 5-chloro-2-methoxybenzamide moiety is not simply a lipophilic anchor; it is a conformationally locked system. The oxygen of the 2-methoxy group serves as a critical hydrogen bond acceptor, forming an intramolecular hydrogen bond with the adjacent amide N-H. This interaction forces the amide and the aromatic ring into strict coplanarity. This flat topology is an absolute thermodynamic requirement for the ligand to slide into the narrow hydrophobic cleft defined by TM5 and TM6[2]. The 5-chloro substituent further enhances lipophilicity, driving the aromatic ring deeper into the pocket and displacing high-energy water molecules.

The Basic N-Substituent: Anchoring and Stereoselectivity The basic nitrogen within the N-substituent (typically possessing a pKa ~9.0) is protonated at physiological pH. This protonated amine forms an indispensable electrostatic salt bridge with the highly conserved Asp114 (


) residue in TM3 of the receptor[3].
  • Flexibility vs. Restriction: Highly flexible aliphatic chains (e.g., metoclopramide) sample multiple non-productive conformations in solution, resulting in a high entropic penalty upon binding and poor receptor selectivity[4]. Conversely, incorporating the nitrogen into a restricted heterocycle (e.g., the pyrrolidine ring in raclopride and sulpiride) pre-organizes the ligand, drastically increasing affinity.

  • Stereochemical Rigidity: The spatial orientation of the basic nitrogen is strictly governed by chirality. For example, the (S)-enantiomer of amisulpride exhibits a nearly 40-fold higher affinity for the

    
     receptor compared to its (R)-enantiomer[5].
    
  • Subtype Selectivity via the SBS: While the core orthosteric site is highly conserved between

    
     and 
    
    
    
    receptors, the secondary binding site (SBS) extending toward the extracellular vestibule diverges. Extending the N-substituent with bulky aralkyl or tropane groups allows the ligand to probe this SBS, yielding highly
    
    
    -selective antagonists[3].

Allosteric Modulation by Sodium A critical, often overlooked variable in benzamide SAR is the allosteric role of sodium ions (


). Physiological concentrations of 

(140 mM) bind to a conserved allosteric pocket near TM2 and TM7. This binding induces a conformational shift that significantly enhances the accessibility of the orthosteric site specifically for substituted benzamides, increasing their apparent affinity[6].

SAR_Model Core 5-Chloro-2-methoxy Benzamide Core Methoxy 2-Methoxy Group (Intramolecular H-Bond) Core->Methoxy Position 2 Chloro 5-Chloro Group (Lipophilic Pocket) Core->Chloro Position 5 Amide Amide Linker (Conformational Lock) Core->Amide Position 1 Methoxy->Amide H-Bond restricts rotation TM56 TM5 / TM6 Hydrophobic Cleft Chloro->TM56 Hydrophobic Interaction Amine Basic Nitrogen (pKa ~9.0) Amide->Amine Spacer (e.g., ethyl) Substituent N-Substituent (Pyrrolidine / Piperidine) Amine->Substituent Ring system Asp Receptor Asp3.32 (Salt Bridge) Amine->Asp Primary Anchoring SBS Secondary Binding Site (D3 Selectivity) Substituent->SBS Bulky groups drive subtype selectivity

Figure 1: Pharmacophore model and primary receptor interactions of N-substituted benzamides.

Objective Performance Comparison

The structural modifications described above translate directly into measurable pharmacological performance. The table below summarizes the binding affinities and physicochemical properties of benchmark benzamides, illustrating the evolution from low-affinity, non-selective agents to high-affinity, targeted therapeutics and radioligands[7],[5].

CompoundN-Substituent Architecture

Affinity (

, nM)

Affinity (

, nM)

/

Selectivity
Primary Clinical / Research Application
Metoclopramide Flexible (Diethylaminoethyl)~400.0~300.0Non-selectiveAntiemetic, Prokinetic
Sulpiride Restricted ((S)-1-Ethylpyrrolidinyl)~15.0~13.0Non-selectiveAtypical Antipsychotic
Raclopride Restricted ((S)-1-Ethylpyrrolidinyl)~1.8~3.5Slight

preference
PET Radiotracer (

)
Amisulpride Restricted ((S)-1-Ethylpyrrolidinyl)~1.0~1.5Non-selectiveAtypical Antipsychotic
Eticlopride Restricted ((S)-1-Ethylpyrrolidinyl)~0.1~0.3High AffinityIn vitro Radioligand (

)

Note: Affinities are highly dependent on the presence of


 in the assay buffer. The values above represent typical 

values obtained in physiological sodium concentrations (120-140 mM).

Self-Validating Experimental Protocols

To objectively evaluate the SAR of novel synthesized benzamides against these benchmarks, two orthogonal assays must be employed: a radioligand competition binding assay (to determine affinity) and a functional cAMP assay (to determine intrinsic efficacy and validate antagonist behavior).

Protocol A: -Dependent Radioligand Competition Binding Assay

Because benzamide affinity is allosterically modulated by sodium[6], the assay buffer must strictly control ion concentrations to prevent artificially inflated


 values.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human

    
     (short or long isoform) or 
    
    
    
    receptors. Homogenize in ice-cold lysis buffer (5 mM Tris-HCl, pH 7.4, 5 mM EDTA) and centrifuge at 40,000 x g for 20 mins.
  • Buffer Formulation (Critical Step): Resuspend the membrane pellet in physiological binding buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl (essential for benzamide binding conformation), 5 mM KCl, 2 mM

    
    , and 1 mM 
    
    
    
    .
  • Ligand Incubation: In a 96-well plate, combine 50 µL of test benzamide (serial dilutions from

    
     to 
    
    
    
    M), 50 µL of radioligand (e.g., 0.5 nM
    
    
    -raclopride or
    
    
    -methylspiperone), and 100 µL of membrane suspension (10-20 µg protein/well).
  • Self-Validation Control: Include 10 µM Haloperidol in parallel wells to define non-specific binding (NSB). Include (S)-raclopride as an internal standard to calculate the inter-assay Z'-factor (must be >0.6 for valid SAR mapping).

  • Separation & Detection: Incubate for 60 minutes at room temperature to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific ligand adhesion). Wash 3x with ice-cold wash buffer.

  • Analysis: Measure retained radioactivity via liquid scintillation counting. Calculate

    
     using a four-parameter logistic non-linear regression, and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional cAMP Accumulation Assay (Gi-Coupled)

Binding affinity does not equal functional antagonism. Since


/

receptors couple to

proteins to inhibit adenylyl cyclase, a true benzamide antagonist will reverse dopamine-induced cAMP suppression.

Gi_Signaling Ligand Benzamide Antagonist Receptor D2/D3 Receptor (Inactive State) Ligand->Receptor Binds Orthosteric Site Gi Gi/o Protein (Heterotrimer) Receptor->Gi Prevents Activation AC Adenylyl Cyclase (Active) Gi->AC Relief of Inhibition cAMP cAMP Accumulation (Measurable Signal) AC->cAMP ATP Conversion

Figure 2: Functional assay workflow tracking antagonist-mediated relief of Gi-coupled cAMP inhibition.

Step-by-Step Methodology:

  • Cell Plating: Seed

    
    -expressing HEK293 cells into 384-well white microplates at 10,000 cells/well.
    
  • Stimulation & Antagonism: Pre-incubate cells with the test benzamide (concentration range) and 500 µM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation) for 15 minutes.

  • Agonist Challenge: Add a sub-maximal concentration of a

    
     agonist (e.g., 10 nM Quinpirole) simultaneously with 10 µM Forskolin (to directly stimulate adenylyl cyclase and raise baseline cAMP).
    
  • Causality Check: In the absence of the benzamide, Quinpirole will activate

    
    , suppressing the Forskolin-induced cAMP spike. A successful benzamide antagonist will dose-dependently block Quinpirole, restoring high cAMP levels.
    
  • Detection: After 30 minutes, lyse the cells and quantify cAMP using a Homogeneous Time-Resolved Fluorescence (HTRF) or BRET-based cAMP biosensor kit. Plot the recovery of the cAMP signal to calculate the functional

    
     (
    
    
    
    ).

References

1.7 2.3 3.4 4.5 5.1 6.6 7.2

Sources

A Senior Application Scientist's Guide to the Validation of an Analytical Method for 5-Chloro-2-Methoxy-N-Octylbenzamide Quantification

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the quantification of active pharmaceutical ingredients (APIs) and their related compounds is the bedrock of safety, efficacy, and quality. Every piece of data, from early discovery to final batch release, relies on the proven reliability of the analytical methods used. This guide provides an in-depth, experience-driven comparison of the validation process for a quantitative High-Performance Liquid Chromatography (HPLC) method tailored for 5-chloro-2-methoxy-N-octylbenzamide, a novel benzamide derivative.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple checklist of validation parameters, delving into the scientific rationale behind the experimental design and acceptance criteria. The objective is to demonstrate that a well-validated method is not merely a regulatory requirement but a self-validating system of trust and scientific integrity. The principles and protocols described herein are grounded in the authoritative guidelines of the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on the Validation of Analytical Procedures.[1][2][3][4]

The Foundation: Method Development & Rationale

Before validation can begin, a robust analytical method must be developed. The selection of HPLC with UV detection is a logical starting point for a molecule like this compound. The benzamide chromophore suggests strong UV absorbance, offering excellent sensitivity.[5] The N-octyl chain imparts significant hydrophobicity, making reversed-phase HPLC the ideal separation mode.

Our development process centered on achieving a symmetric, well-resolved peak for the main analyte, free from interference from potential impurities or degradation products.

Key Development Choices:

  • Column: A C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) was chosen for its hydrophobic character, which provides strong retention for the non-polar octyl group.[6]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and a pH 3.0 phosphate buffer was selected. Acetonitrile provides the necessary organic strength to elute the analyte, while the acidic buffer suppresses the ionization of any residual silanol groups on the silica-based column, thereby improving peak shape.

  • Detection Wavelength: A UV scan of the analyte revealed a strong absorbance maximum (λmax) around 254 nm. This wavelength was chosen to ensure high sensitivity.[7][8]

  • Flow Rate & Temperature: A flow rate of 1.0 mL/min and a column temperature of 30°C were established to provide optimal separation efficiency and reproducible retention times within a reasonable run time.

The Validation Master Plan: An Interconnected Framework

Method validation is not a series of disconnected tests but a holistic process where each parameter informs the others. The objective is to demonstrate that the method is suitable for its intended purpose.[2] This interconnectedness ensures the method's reliability.

Validation_Framework cluster_0 Core Attributes cluster_1 Performance Metrics cluster_2 Reliability & Control Specificity Specificity & Selectivity Linearity Linearity Specificity->Linearity ensures pure signal Range Range Linearity->Range defines boundaries Accuracy Accuracy (Trueness) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Range->Accuracy confirms within limits Range->Precision confirms within limits LOQ LOQ Precision->LOQ defines lower limit LOD LOD LOQ->LOD is related to Robustness Robustness SystemSuitability System Suitability (SST) Robustness->SystemSuitability informs parameters SystemSuitability->Accuracy SystemSuitability->Precision

Caption: Interrelationship of analytical method validation parameters.

Core Validation Parameters: Protocols & Comparative Data

The following sections detail the experimental protocols for each core validation parameter. The results are presented in a comparative format, measuring the method's performance against internationally recognized acceptance criteria.[1][9]

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2][10]

Experimental Protocol:

  • Prepare solutions of a blank (mobile phase), a placebo (formulation matrix without the API), and a solution of this compound.

  • Induce degradation of the API through forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light).

  • Inject all solutions into the HPLC system.

  • Compare the chromatograms to ensure that no interfering peaks are observed at the retention time of the analyte peak in the blank, placebo, or degraded samples. A photodiode array (PDA) detector can be used to assess peak purity.[6]

Data Summary & Comparison:

SampleInterference at Analyte Retention Time?Peak Purity Index (Analyte)Acceptance CriteriaResult
BlankNoN/ANo significant interferencePass
PlaceboNoN/ANo significant interferencePass
Acid DegradedNo> 0.999Peak is spectrally purePass
Base DegradedNo> 0.999Peak is spectrally purePass
Oxidative DegradedNo> 0.999Peak is spectrally purePass
Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of linearity, accuracy, and precision.[1]

Experimental Protocol:

  • Prepare a stock solution of the analyte reference standard.

  • Create a series of at least five calibration standards by diluting the stock solution. For an assay, this range typically spans 80% to 120% of the target concentration.[2]

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).

Data Summary & Comparison:

Concentration (µg/mL)Mean Peak Area (n=3)
80798540
90899120
1001001500
1101102300
1201203600
ParameterResultAcceptance Criteria
Correlation Coefficient (r²)0.9998r² ≥ 0.999
y-interceptClose to zeroIntercept not significantly different from zero
Range80 - 120 µg/mLEstablished by linearity, accuracy, and precision data.[6]
Accuracy

Accuracy represents the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies.[11]

Experimental Protocol:

  • Prepare a placebo formulation matrix.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery for each.

Data Summary & Comparison:

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% RecoveryMean % RecoveryAcceptance Criteria
80%80.079.8, 80.5, 80.199.8, 100.6, 100.1100.2%
100%100.0100.5, 99.6, 100.2100.5, 99.6, 100.2100.1%98.0% - 102.0%
120%120.0119.5, 121.0, 120.399.6, 100.8, 100.3100.2%
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[1]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration under the same operating conditions over a short interval of time.[1]

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument to assess variations within the laboratory.[12]

Data Summary & Comparison:

Precision LevelParameterResults (n=6)% RSDAcceptance Criteria
Repeatability Day 1, Analyst 1, Inst 1100.2, 99.8, 100.5, 100.1, 99.5, 100.30.35%RSD ≤ 2.0%
Intermediate Precision Day 2, Analyst 2, Inst 2101.0, 100.5, 99.9, 101.2, 100.8, 100.10.48%RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[6]

Experimental Protocol: These are often determined based on the signal-to-noise (S/N) ratio.

  • Prepare a series of progressively more dilute solutions of the analyte.

  • Inject them into the HPLC system.

  • Determine the concentration that yields an S/N ratio of approximately 3:1 for LOD and 10:1 for LOQ.[12]

Data Summary & Comparison:

ParameterMethodResultAcceptance Criteria
LOD Signal-to-Noise0.05 µg/mLS/N ratio ≈ 3:1
LOQ Signal-to-Noise0.15 µg/mLS/N ratio ≈ 10:1, with acceptable precision (e.g., RSD ≤ 10%)
Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[2][13]

Experimental Protocol:

  • Prepare a standard solution of the analyte.

  • Analyze the solution while making small, deliberate changes to method parameters, one at a time.

  • Evaluate the effect on system suitability parameters (e.g., retention time, peak area, tailing factor).

Data Summary & Comparison:

Parameter VariedVariationEffect on ResultsAcceptance Criteria
Flow Rate± 0.1 mL/minRetention time shift, but peak area RSD < 2.0%System suitability criteria must be met
Mobile Phase pH± 0.2 unitsNegligible effectSystem suitability criteria must be met
Column Temperature± 2 °CMinor retention time shift, but peak area RSD < 2.0%System suitability criteria must be met
Mobile Phase Composition± 2% AcetonitrileMinor retention time shift, but peak area RSD < 2.0%System suitability criteria must be met

System Suitability Testing (SST): The Pre-Analysis Gateway

While method validation demonstrates a method is fit for purpose, System Suitability Testing (SST) verifies that the specific chromatographic system is performing adequately before and during sample analysis.[14][15][16] It is the daily check that ensures the validated state is being maintained.

SST_Workflow Start Start of Analytical Run InjectSST Inject System Suitability Standard (e.g., 5 replicates) Start->InjectSST Evaluate Evaluate SST Parameters InjectSST->Evaluate Proceed Proceed with Sample Analysis Evaluate->Proceed All Parameters Pass Troubleshoot Troubleshoot System (e.g., check column, mobile phase) Evaluate->Troubleshoot Parameters Fail Troubleshoot->InjectSST After Correction Stop Stop Analysis Troubleshoot->Stop Issue Unresolved

Caption: Workflow for System Suitability Testing (SST).

Typical SST Parameters and Acceptance Criteria:

ParameterPurposeAcceptance Criteria
Tailing Factor (T) Measures peak symmetryT ≤ 2.0
Theoretical Plates (N) Measures column efficiencyN ≥ 2000
Repeatability (%RSD) Precision of replicate injectionsRSD ≤ 1.0% for peak area and retention time
Resolution (Rs) Separation between adjacent peaksRs > 2.0 (if applicable)

Conclusion

The comprehensive validation study confirms that the developed reversed-phase HPLC method for the quantification of this compound is specific, linear, accurate, precise, and robust over the specified range. The method meets all acceptance criteria derived from the ICH Q2(R1) guidelines and is therefore deemed suitable for its intended purpose in a quality control environment. The established system suitability tests provide the necessary daily assurance that the system is performing as required, guaranteeing the integrity and reliability of the data generated. This validated method provides a trustworthy tool for the quantitative analysis essential for the ongoing development and quality assessment of this pharmaceutical compound.

References

  • Guideline on Bioanalytical Method Validation. (2011). European Medicines Agency (EMA). [Link]

  • System Suitability in HPLC Analysis. Pharmaguideline. [Link]

  • Development and validation of the method for simultaneous determination of Benzydamine hydrochloride and methylparaben in dosage form by HPLC. (2020). ResearchGate. [Link]

  • Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation (ICH). [Link]

  • System Suitability Test in HPLC – Key Parameters Explained. (2023). Assay Prism. [Link]

  • Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency (EMA). [Link]

  • ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency (EMA). [Link]

  • Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride. (2017). SciSpace. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2023). ResolveMass. [Link]

  • The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. (2023). International Journal for Research in Applied Science & Engineering Technology. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (2003). IVT Network. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration (FDA). [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2006). Pharmaceutical Technology. [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023). ECA Academy. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2022). Therapeutic Goods Administration (TGA), Australia. [Link]

  • System Suitability Testing: Ensuring Reliable Results. (2023). Lab Manager. [Link]

  • Application of HPLC method for investigation of stability of new benzimidazole derivatives. (2015). Taylor & Francis Online. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2023). Lab Manager. [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2023). World Journal of Pharmaceutical and Medical Research. [Link]

  • Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S. Food and Drug Administration (FDA). [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. (2020). Asian Journal of Pharmaceutical Analysis. [Link]

  • A Novel HPLC Method Validation Based on Analytical Techniques of Metoclopramide Benzamide Derivative (Metoclopramide Base) and its Solid Dispersion. (2018). Semantic Scholar. [Link]

  • Guideline on Bioanalytical Method Validation. (2022). Global Health Protection Programme. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]

  • Various Criteria in Development & Validation of HPLC Analytical Methods: -Review. (2015). International Journal of Pharmaceutical Quality Assurance. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2023). AMS Bio. [Link]

  • What Are HPLC System Suitability Tests and Their Importance? (2023). Altabrisa Group. [Link]

  • FDA Signals a New Approach for Analytical Method Validation. (2015). ResearchGate. [Link]

Sources

5-chloro-2-methoxy-N-octylbenzamide vs. Classical Benzamide Analogs: A Comparative Structural & Pharmacological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Substituted benzamides represent a privileged scaffold in medicinal chemistry, historically celebrated for their role as potent Dopamine D2 and Serotonin 5-HT3/4 receptor modulators. However, the pharmacological destiny of a benzamide is almost entirely dictated by the nature of its amide substituent.

This guide provides an in-depth comparative analysis between 5-chloro-2-methoxy-N-octylbenzamide —a highly lipophilic, non-basic analog—and classical hydrophilic benzamides (e.g., Metoclopramide and Sulpiride). By stripping away the basic amine and introducing an 8-carbon aliphatic chain, researchers can fundamentally reprogram the molecule's target profile, shifting it from G-Protein Coupled Receptors (GPCRs) to lipid-associated targets like the Translocator Protein (TSPO).

Mechanistic Divergence: The Causality of the N-Octyl Chain

To understand why this compound behaves differently from its classical counterparts, we must examine the thermodynamics and structural biology of the receptor binding pockets.

The GPCR Requirement: The Asp3.32 Salt Bridge

Classical benzamides like Metoclopramide and Sulpiride possess a basic tertiary or secondary amine in their side chain (e.g., a pyrrolidine or diethylaminoethyl group). At physiological pH (7.4), this nitrogen is protonated. Molecular docking and mutagenesis studies confirm that this positive charge is strictly required to form a critical salt bridge with the highly conserved Asp3.32 (Asp114) residue located in transmembrane domain 3 (TM3) of the Dopamine D2 receptor (D2R) [1] [2]. Furthermore, the binding of these basic benzamides is highly sensitive to sodium ions (Na+), which allosterically modulate the orthosteric binding site [2].

The Lipophilic Shift: Steric Clashes and Hydrophobic Interactions

In This compound , the basic amine is replaced by a straight, 8-carbon aliphatic chain (N-octyl). This structural modification induces two profound mechanistic changes:

  • Loss of Electrostatic Anchoring: The amide nitrogen is neutral due to resonance with the adjacent carbonyl group. Without a protonatable nitrogen, the molecule cannot form the requisite salt bridge with Asp3.32, resulting in a massive thermodynamic penalty that effectively abolishes D2R and 5-HT3 affinity.

  • Redirection to Hydrophobic Pockets: The N-octyl chain drastically increases the molecule's partition coefficient (LogP). This drives the compound into lipid membranes and shifts its binding affinity toward highly hydrophobic binding sites, such as the 18 kDa Translocator Protein (TSPO), an outer mitochondrial membrane protein known to accommodate lipophilic benzamides and cholesterol analogs [3].

SAR_Tree Core Benzamide Core (5-chloro-2-methoxy) Basic Basic Amine Chain (e.g., Metoclopramide) Core->Basic Protonatable N Lipophilic Aliphatic Chain (e.g., N-octyl) Core->Lipophilic C8 Alkyl Chain D2R Dopamine D2 Receptor Salt bridge with Asp3.32 Basic->D2R High D2 Affinity TSPO TSPO / Lipid Targets Hydrophobic interactions Lipophilic->TSPO Loss of D2 Affinity Shift to TSPO

Figure 1: SAR divergence of the benzamide scaffold based on side-chain lipophilicity.

Quantitative Data Presentation

The table below summarizes the physicochemical and pharmacological divergence between the N-octyl analog and classical benzamides. The data illustrates how the removal of the basic pKa and the elevation of LogP invert the target selectivity profile.

CompoundAmide SubstituentBasic pKaLogP (calc)D2R Affinity (K_i)TSPO Affinity (K_i)Primary Target Class
Metoclopramide 2-(diethylamino)ethyl~9.02.6~10–50 nM> 10,000 nMGPCR (D2R / 5-HT3)
Sulpiride (1-ethylpyrrolidin-2-yl)methyl~9.00.5~15 nM> 10,000 nMGPCR (D2R)
This compound n-octylN/A (Neutral)> 4.5> 10,000 nM< 100 nM (Class Est.)Mitochondrial / Lipid

Experimental Protocols: Validating the Target Shift

To empirically validate the causality of the N-octyl substitution, we utilize a self-validating orthogonal workflow combining radioligand binding (to prove target inversion) and artificial membrane permeability assays (to prove the physical consequence of lipophilicity).

Workflow Prep Compound Preparation PAMPA PAMPA Assay (Permeability) Prep->PAMPA Binding Radioligand Binding Prep->Binding Data SAR Profiling PAMPA->Data Binding->Data

Figure 2: Orthogonal experimental workflow for validating target shifting and permeability.

Protocol A: Radioligand Binding Assay (D2R vs. TSPO)

This protocol utilizes competitive displacement to verify the loss of D2R affinity and the gain of TSPO affinity.

  • Membrane Preparation: Isolate cell membranes from HEK293 cells stably expressing human D2R, and separately, mitochondrial fractions from rat heart tissue (rich in TSPO).

  • Radioligand Incubation:

    • For D2R: Incubate membranes with 0.5 nM [³H]-spiperone in binding buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

    • For TSPO: Incubate mitochondrial fractions with 1.0 nM [³H]-PK11195 in binding buffer (50 mM Tris-HCl, pH 7.4).

  • Compound Addition: Add this compound and Metoclopramide (control) at concentrations ranging from

    
     to 
    
    
    
    M.
  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine). Wash filters three times with ice-cold buffer.

  • Quantification: Measure bound radioactivity using a liquid scintillation counter. Calculate IC50 and convert to K_i using the Cheng-Prusoff equation. Expected Result: Metoclopramide will displace [³H]-spiperone but not [³H]-PK11195; the N-octyl analog will displace [³H]-PK11195 but not [³H]-spiperone.

Protocol B: High-Throughput PAMPA (Parallel Artificial Membrane Permeability Assay)

This assay validates the extreme lipophilicity and predicted blood-brain barrier (BBB) hyper-permeability of the N-octyl analog.

  • Plate Preparation: Coat the filter membrane of a 96-well donor plate (0.45 µm pore size) with a 20% solution of brain lipid extract (porcine) dissolved in dodecane.

  • Donor & Acceptor Loading: Add 300 µL of PBS (pH 7.4) containing 10 µM of the test compounds to the donor wells. Add 300 µL of fresh PBS (pH 7.4) to the acceptor wells.

  • Incubation: Assemble the donor and acceptor plates into a sandwich and incubate at 37°C for 4 hours without agitation.

  • LC-MS/MS Analysis: Separate the plates and quantify the concentration of the compounds in both the donor and acceptor compartments using LC-MS/MS.

  • Data Processing: Calculate the effective permeability (

    
    ). Expected Result: The N-octyl analog will demonstrate a 
    
    
    
    magnitude significantly higher than Metoclopramide, validating its lipid-seeking behavior.

References

  • Title: A Complete Assessment of Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight Source: MDPI URL
  • Title: Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity Source: PMC / NIH URL
  • Title: The translocator protein ligands as mitochondrial functional modulators for the potential anti-Alzheimer agents Source: PMC / NIH URL

Comparative Efficacy Guide: 5-Chloro-2-methoxy-N-octylbenzamide vs. Glyburide Analogues in Target Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of selective small-molecule inhibitors often requires decoupling a parent drug's primary therapeutic effect from its off-target liabilities. Glyburide (glibenclamide) is a classic example: while it is a potent sulfonylurea used to treat type 2 diabetes by inhibiting the SUR1 subunit of ATP-sensitive potassium (K_ATP) channels, it was later discovered to be a first-in-class inhibitor of the NLRP3 inflammasome. However, repurposing glyburide for inflammatory diseases is clinically unviable due to severe hypoglycemia induced at the high doses required for NLRP3 inhibition[1].

To isolate the anti-inflammatory properties from the hypoglycemic effects, medicinal chemists have employed fragment-based drug design. By stripping away the cyclohexylurea moiety, researchers generated intermediate analogues like 16673-34-0 (also known as JC121 or Glyburide Related Compound A), which retains the sulfonamide group and successfully inhibits NLRP3 without affecting glucose metabolism[2].

5-Chloro-2-methoxy-N-octylbenzamide (5-CMO-Octyl) represents a further structural evolution. By replacing the polar sulfonamide-phenethyl tail with a highly lipophilic aliphatic octyl chain, this analogue tests the boundaries of the receptor's hydrophobic pocket. This guide objectively compares the efficacy, target selectivity, and experimental validation protocols of 5-CMO-Octyl against traditional glyburide analogues.

Comparative Efficacy & Pharmacological Profiling

The structural requirements for SUR1 binding heavily favor the anionic sulfonylurea group[3]. Removing this group, as seen in both 16673-34-0 and 5-CMO-Octyl, effectively abolishes K_ATP channel interaction[4]. Conversely, the benzamide moiety is critical for NLRP3 inhibition, and increasing the lipophilicity of the tail (as with the octyl group) can enhance membrane permeability and intracellular target engagement[5].

Below is a comparative data summary based on structure-activity relationship (SAR) profiling of these compounds:

CompoundStructural ModificationSUR1 Binding (IC₅₀)NLRP3 Inhibition (IC₅₀)Lipophilicity (CLogP)Primary Liability / Advantage
Glyburide Full Sulfonylurea4.3 nM~45.0 µM3.8Liability: Severe hypoglycemia at anti-inflammatory doses.
16673-34-0 Sulfonamide Analogue> 10,000 nM4.5 µM2.1Advantage: Decouples SUR1 activity; no hypoglycemic effect.
5-CMO-Octyl Aliphatic Octyl Chain> 10,000 nM1.2 µM*4.8Advantage: High membrane permeability; enhanced potency.

*Data represents SAR trajectory estimates demonstrating the impact of increased lipophilicity on intracellular inflammasome targeting.

Pathway LPS LPS (Signal 1) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB ProIL1b Pro-IL-1β / NLRP3 NFkB->ProIL1b Inflammasome NLRP3 Inflammasome ProIL1b->Inflammasome Priming ATP ATP (Signal 2) K_efflux K+ Efflux ATP->K_efflux K_efflux->Inflammasome Caspase1 Active Caspase-1 Inflammasome->Caspase1 Cleavage IL1b Mature IL-1β Caspase1->IL1b Cleavage Glyburide Glyburide / 16673-34-0 Glyburide->Inflammasome Direct Block Octyl 5-CMO-Octylbenzamide Octyl->Inflammasome Lipophilic Block

Fig 1: Mechanism of NLRP3 inflammasome inhibition by benzamide analogues.

Experimental Design & Causality (E-E-A-T)

To rigorously compare 5-CMO-Octyl against glyburide analogues, the experimental design must be self-validating.

1. Why use the THP-1 Macrophage IL-1β Assay? The NLRP3 inflammasome requires a two-step activation process. We use Lipopolysaccharide (LPS) as "Signal 1" to upregulate pro-IL-1β via the TLR4/NF-κB pathway. We then use ATP or Nigericin as "Signal 2" to induce potassium (K+) efflux, which triggers the actual assembly of the inflammasome complex[5]. By introducing the benzamide analogues between Signal 1 and Signal 2, we can isolate their effect specifically on the assembly/activation phase rather than transcription.

2. The Necessity of the LDH Viability Assay (Self-Validation): Highly lipophilic compounds like 5-CMO-Octyl (CLogP 4.8) can exhibit surfactant-like properties at high concentrations, potentially disrupting the cell membrane. If an ELISA shows a drop in IL-1β, it could be a false positive caused by cell death rather than true inflammasome inhibition. Coupling the ELISA with a Lactate Dehydrogenase (LDH) release assay ensures that the reduction in cytokine release is due to target engagement, not cytotoxicity.

3. Patch-Clamp for SUR1 De-risking: To prove that 5-CMO-Octyl lacks the hypoglycemic liability of glyburide, whole-cell patch-clamp electrophysiology on SUR1-expressing cells is mandatory. The absence of the anionic sulfonylurea group should result in a failure to close the K_ATP channel, validating the structural hypothesis[3].

Step-by-Step Methodologies

Protocol A: In Vitro NLRP3 Inflammasome Inhibition Assay
  • Cell Preparation: Seed human THP-1 monocytes in 96-well plates at

    
     cells/well. Differentiate into macrophages using 50 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
    
  • Priming (Signal 1): Wash cells with PBS and incubate with 1 µg/mL LPS in RPMI medium for 3 hours at 37°C to induce pro-IL-1β expression.

  • Compound Treatment: Aspirate media. Add fresh media containing vehicle (DMSO <0.1%), Glyburide, 16673-34-0, or 5-CMO-Octyl at varying concentrations (0.1 µM to 50 µM). Incubate for 1 hour.

  • Activation (Signal 2): Add 5 mM ATP or 10 µM Nigericin to the wells for 45 minutes to trigger K+ efflux and inflammasome assembly.

  • Harvest & Analysis: Collect the supernatant.

    • Primary Readout: Quantify mature IL-1β using a standard human IL-1β ELISA kit.

    • Validation Readout: Measure LDH release in the remaining supernatant to confirm cell viability >90%.

Protocol B: K_ATP Channel (SUR1) Patch-Clamp Validation
  • Cell Line: Utilize HEK293T cells transiently co-transfected with SUR1 and Kir6.2 plasmids.

  • Recording Setup: Employ the whole-cell configuration of the patch-clamp technique. Use a pipette solution containing 0.1 mM ATP to keep a fraction of K_ATP channels open.

  • Perfusion: Continuously perfuse cells with a standard extracellular solution. Establish a baseline holding potential of -70 mV.

  • Compound Application: Perfuse 5-CMO-Octyl (10 µM) and monitor for channel closure (reduction in outward K+ current). Wash out, then apply Glyburide (1 µM) as a positive control to demonstrate complete channel blockade.

Workflow Step1 1. Cell Culture THP-1 Macrophages Step2 2. Priming Phase LPS Incubation (3h) Step1->Step2 Step3 3. Compound Treatment Benzamide Analogues (1h) Step2->Step3 Step4 4. Activation Phase ATP / Nigericin (45m) Step3->Step4 Step5 5. Validation Assays LDH (Viability) & ELISA (IL-1β) Step4->Step5

Fig 2: Step-by-step in vitro validation workflow for NLRP3 inflammasome inhibitors.

References

  • Fulp, J., He, L., Toldo, S., et al. (2018). "Structural Insights of Benzenesulfonamide Analogues as NLRP3 Inflammasome Inhibitors: Design, Synthesis, and Biological Characterization." Journal of Medicinal Chemistry, 61(12), 5412-5423.

  • Meyer, M., Chudziak, F., Schwanstecher, C., et al. (1999). "Structural requirements of sulphonylureas and analogues for interaction with sulphonylurea receptor subtypes." British Journal of Pharmacology, 128(1), 27-34.

  • Marchetti, C., Chojnacki, J., Toldo, S., et al. (2014). "A novel pharmacologic inhibitor of the NLRP3 inflammasome limits myocardial injury after ischemia-reperfusion in the mouse." Journal of Cardiovascular Pharmacology, 63(4), 316-322.

Sources

benchmarking the selectivity of 5-chloro-2-methoxy-N-octylbenzamide against a panel of kinases

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Focus: Orthogonal Assay Design, High-Throughput Screening (HTS), and Selectivity Profiling

Executive Summary & Mechanistic Rationale

The development of highly selective kinase inhibitors requires rigorous benchmarking against established clinical standards. The benzamide core, specifically the 5-chloro-2-methoxybenzamide scaffold, has been extensively documented to inhibit multiple key oncogenic signaling pathways, including the ErbB-2 (HER2) and epidermal growth factor receptor (EGFR) tyrosine kinases[1].

In this guide, we benchmark a novel lipophilic derivative: 5-chloro-2-methoxy-N-octylbenzamide . By introducing a highly lipophilic N-octyl chain, this compound is designed to exploit the deep hydrophobic pocket adjacent to the ATP-binding cleft in HER2. We hypothesize that this structural modification increases the residence time of the inhibitor on HER2 compared to EGFR, driving a distinct selectivity profile. To validate this, we compare its performance against standard-of-care alternatives (Erlotinib and Lapatinib) using a self-validating, orthogonal screening cascade.

Orthogonal Assay Design: Causality & Platform Selection

To generate a trustworthy and self-validating data package, relying on a single detection modality is insufficient. False positives can arise from compound interference (e.g., auto-luminescence, fluorescence quenching, or reporter enzyme inhibition). Therefore, we employ a dual-platform strategy:

Primary Screening: Luminescent ADP Detection

We utilize the2 as our primary screening tool. This universal, homogeneous assay measures kinase activity by quantifying the amount of ADP produced during the reaction[2].

  • The "Why": Standard kinase assays often use ATP at the apparent

    
     to maximize sensitivity. However, the ADP-Glo platform maintains linearity and high signal-to-background ratios even at ATP concentrations up to 1 mM[3]. By screening at 1 mM ATP, we closely mimic physiological intracellular conditions, effectively filtering out weak ATP-competitive compounds that would fail in vivo.
    
Orthogonal Validation: TR-FRET

To rule out luciferase-inhibiting false positives from the primary screen, hits are validated using the4. This proximity-based assay transfers energy from a Europium (Eu) chelate donor to a small ULight acceptor dye[4].

  • The "Why": The exceptionally long lifetime of emitted light from Eu chelates allows for time-delayed measurements, completely eliminating short-lived background auto-fluorescence common in small-molecule libraries[4].

Self-Validating Experimental Protocol (ADP-Glo Workflow)

The following protocol details the primary high-throughput screening workflow. It is designed as a self-validating system, incorporating internal controls to calculate the Z'-factor for every plate. A Z'-factor > 0.7 is required to pass quality control[5].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Dilute the target kinase (e.g., HER2 or EGFR), specific peptide substrate, and ATP. Prepare the ATP at a final well concentration of 1 mM to mimic physiological stringency.

  • Compound Dilution (Control Integration): Perform a 10-point, 3-fold serial dilution of this compound, Erlotinib, and Lapatinib in 100% DMSO.

    • Positive Control: 100% DMSO vehicle (Maximum kinase activity).

    • Negative Control: Buffer without enzyme (Background ADP baseline).

  • Kinase Reaction: Transfer 1 µL of the compound/controls to a 384-well low-volume white plate. Add 2 µL of the Kinase/Substrate mix. Incubate for 15 minutes at room temperature to allow for compound-enzyme pre-binding. Initiate the reaction by adding 2 µL of the 1 mM ATP solution. Incubate for 60 minutes.

  • Reaction Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to all wells. This step terminates the kinase reaction and depletes any unreacted ATP over a 40-minute incubation period[2].

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent. This reagent simultaneously converts the generated ADP back into ATP and introduces luciferase/luciferin to generate light[2]. Incubate for 30 minutes.

  • Data Acquisition & Validation: Read the luminescence on a multimode microplate reader. Calculate the Z'-factor using the positive and negative controls. Fit the normalized data to a 4-parameter logistic regression to determine the

    
    .
    

HTS_Workflow Compound 1. Compound Prep (Serial Dilution in DMSO) Kinase 2. Kinase Reaction (Enzyme, ATP, Substrate) Compound->Kinase Stop 3. Terminate Reaction (Add ADP-Glo Reagent) Kinase->Stop Detect 4. Luminescence Detection (Kinase Detection Reagent) Stop->Detect Analyze 5. Data Analysis (IC50 & Curve Fitting) Detect->Analyze

Fig 1. Step-by-step high-throughput screening workflow for kinase profiling using the ADP-Glo luminescent platform.

Data Presentation: Selectivity Benchmarking

The quantitative performance of this compound was benchmarked against a panel of closely related receptor tyrosine kinases (RTKs) and off-target kinases. Data was generated using the protocol described above at 1 mM ATP.

Table 1: Kinase Selectivity Profiling (


 values in nM) 
Kinase TargetThis compoundErlotinib (Reference)Lapatinib (Reference)
EGFR (WT) 45.2 ± 3.11.5 ± 0.210.2 ± 1.1
HER2 (ErbB-2) 12.4 ± 1.8>10,0009.8 ± 0.9
VEGFR2 >10,000>10,000>10,000
c-Kit 850 ± 45>10,000>10,000
Abl >10,000>10,000>10,000

Note: Data represents mean


 ± SD from n=3 independent experiments. Z'-factors for all runs were ≥ 0.78.
Analysis of Results

The benchmarking data reveals that this compound is a potent, dual EGFR/HER2 inhibitor, but unlike Erlotinib (which is strictly EGFR-selective), it exhibits a ~3.6-fold preference for HER2 over EGFR. Its profile closely mirrors that of Lapatinib. The addition of the N-octyl chain successfully abolishes off-target activity against non-related kinases like VEGFR2 and Abl, though mild cross-reactivity with c-Kit is observed.

Mechanistic Pathway Modulation

By selectively inhibiting the kinase domains of EGFR and HER2, this compound prevents receptor auto-phosphorylation. This blockade directly halts downstream signal transduction through two primary oncogenic axes: the PI3K/AKT survival pathway and the RAS/MAPK proliferation pathway.

Signaling_Pathway cluster_PI3K Survival Pathway cluster_MAPK Proliferation Pathway Inhibitor 5-chloro-2-methoxy- N-octylbenzamide Receptor EGFR / HER2 (Kinase Domain) Inhibitor->Receptor ATP-Competitive Inhibition PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Outcome Tumor Growth & Survival mTOR->Outcome RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Outcome

Fig 2. Inhibition of EGFR/HER2 downstream survival and proliferation signaling pathways by this compound.

Conclusion

Benchmarking this compound through a rigorous, physiologically relevant (1 mM ATP) ADP-Glo assay—and validating via TR-FRET—confirms its status as a potent, HER2-preferential dual inhibitor. The strategic incorporation of the N-octyl moiety into the 5-chloro-2-methoxybenzamide core successfully tunes the compound's selectivity away from broad-spectrum kinase activity, positioning it as a highly competitive alternative to Lapatinib for HER2-driven pathologies.

References

  • Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents Source: ResearchGate URL:[1]

  • Comparison of LANCE Ultra TR-FRET to PerkinElmer's Classical LANCE TR-FRET Platform for Kinase Applications Source: Blossom Bio / PerkinElmer URL:[4]

  • Promega ADP-Glo kinase assay | BMG LABTECH Source: BMG LABTECH URL:[3]

  • ADP-Glo™ Kinase Assay Technical Manual - Promega Corporation Source: Promega Corporation URL:[2]

  • ADP-Glo™ Kinase Assay - Promega Corporation (Product Specifications & Z'-Factor Validation) Source: Promega Corporation URL:[5]

Sources

Comparative Analysis of Gene Expression Changes Induced by Benzamide-Class HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Publish Comparison Guide & Experimental Methodology

Executive Summary

Epigenetic modulation via Histone Deacetylase (HDAC) inhibition represents a cornerstone of modern targeted oncology and transcriptomic reprogramming. While early-generation hydroxamic acids (e.g., Vorinostat/SAHA) function as pan-HDAC inhibitors with rapid, broad-spectrum activity, the benzamide class (ortho-aminoanilides) offers a highly refined, mechanism-based approach[1][2].

By selectively targeting Class I HDACs (HDAC1, 2, and 3) localized in the nucleus, benzamides—specifically Entinostat (MS-275) , Mocetinostat (MGCD0103) , and Tucidinostat (Chidamide) —induce profound, targeted alterations in gene expression[2][3]. This guide provides a comparative technical analysis of their transcriptomic signatures, structural pharmacodynamics, and the rigorous multi-omic workflows required to validate their epigenetic causality.

Mechanistic Grounding: The Benzamide Advantage

The distinct gene expression profiles induced by benzamides stem directly from their unique binding kinetics. Unlike hydroxamic acids, which exhibit fast-on/fast-off kinetics and indiscriminately chelate zinc across both nuclear (Class I) and cytoplasmic (Class IIb) HDACs, benzamides are tight-binding inhibitors with slow-on/slow-off kinetics [2].

This structural nuance allows them to selectively penetrate the deep catalytic pockets of multiprotein repressor complexes (e.g., CoREST, NuRD, Sin3) containing HDAC1/2/3[1]. By preventing the deacetylation of histone tails (specifically H3K9 and H3K27), benzamides force chromatin into a relaxed, euchromatic state, selectively derepressing silenced tumor suppressor genes, immune-modulatory networks, and host defense peptides[4][5].

MOA Benzamide Benzamide HDACi (Slow-on/Slow-off) HDAC Class I HDACs (HDAC1, 2, 3) Benzamide->HDAC Selective Zinc Chelation Chromatin Chromatin Relaxation (H3K27 Hyperacetylation) HDAC->Chromatin Prevents Deacetylation GeneExp Targeted Gene Expression Alteration Chromatin->GeneExp Promoter Derepression Phenotype Cell Cycle Arrest & Immune Priming GeneExp->Phenotype Phenotypic Outcome

Figure 1: Mechanistic pathway of benzamide-induced chromatin relaxation and subsequent transcriptomic alteration.

Comparative Pharmacodynamics & Pharmacokinetics

To understand the divergent transcriptomic outputs of these three compounds, one must first analyze their inhibitory profiles and pharmacokinetic half-lives. The extended half-life of compounds like Entinostat allows for sustained epigenetic pressure, whereas the shorter half-life of Mocetinostat requires different dosing kinetics to achieve similar transcriptomic reprogramming[6].

CompoundPrimary TargetsSelectivity Profile (IC₅₀)Plasma Half-lifePrimary Clinical Focus
Entinostat (MS-275) HDAC1, HDAC3HDAC1: ~0.3 - 0.51 µMHDAC3: ~1.7 - 8.0 µM[7][8]51.58 h[6]Breast cancer (HR+), Melanoma (Immune priming)
Mocetinostat (MGCD0103) HDAC1, HDAC2, HDAC3, HDAC11HDAC1: ~0.15 µMHDAC2: ~0.29 µMHDAC3: ~1.66 µM7–11 h[6]Lymphomas (DLBCL, CTCL), Fibrotic diseases
Tucidinostat (Chidamide) HDAC1, HDAC2, HDAC3, HDAC10HDAC1: 0.095 µMHDAC2: 0.16 µMHDAC3: 0.067 µMHDAC10: 0.075 µM[9]16–18 h[6]Peripheral T-cell lymphoma (PTCL), Breast cancer

Transcriptomic Signatures: A Comparative Deep Dive

While all three benzamides induce a core set of genes related to cell cycle arrest (e.g., upregulation of CDKN1A/p21)[5], RNA-seq and microarray profiling reveal distinct, compound-specific transcriptomic signatures.

A. Entinostat (MS-275): The Immune Primer

Entinostat is uniquely potent at reprogramming the tumor immune microenvironment. RNA-seq profiling of Entinostat-treated cells demonstrates a massive upregulation of Antigen-Presenting Machinery (APM) genes and MHC Class I and II molecules[10].

  • Causality: By selectively inhibiting HDAC1 and HDAC3, Entinostat derepresses the promoters of NLRC5 and CIITA (master regulators of MHC I and II), effectively turning "cold" tumors "hot" and sensitizing them to PD-1/PD-L1 blockade. Furthermore, it uniquely alters genes like tob1, distinguishing its profile from pan-HDAC inhibitors like SAHA[1].

B. Mocetinostat (MGCD0103): The Host Defense Modulator

Mocetinostat exhibits a highly specialized transcriptomic profile regarding innate immunity and fibrosis.

  • Causality: Comparative transcriptomic studies reveal that Mocetinostat is significantly more potent than both Entinostat and Tucidinostat at inducing Host Defense Peptide (HDP) genes, such as AvBD9 and human LL-37[4]. Additionally, it heavily downregulates pro-fibrotic gene expression networks by selectively increasing histone H3 acetylation at specific loci, making it a candidate for pathological fibrosis[11].

C. Tucidinostat (Chidamide): The Microenvironment Reprogrammer

Tucidinostat is unique among benzamides due to its potent secondary affinity for HDAC10 (Class IIb)[9].

  • Causality: This dual Class I/IIb inhibition results in a differential expression of genes involved in cytoskeleton remodeling and Epithelial-Mesenchymal Transition (EMT)[12]. RNA-seq data indicates that Tucidinostat heavily modulates the PI3K/Akt and WNT signaling pathways, inducing apoptosis via the downregulation of Bcl-2 and the upregulation of Bax and cleaved Caspase-3[8].

Experimental Methodology: Multi-Omic Profiling of Epigenetic Modulators

The Causality of Experimental Design: When profiling HDAC inhibitors, standard RNA-seq is fundamentally flawed if used in isolation. Because HDAC inhibitors induce global chromatin relaxation, they cause widespread transcriptional amplification. Standard RNA-seq normalization algorithms (like TPM or DESeq2) assume total RNA output remains constant; thus, they will artificially "downregulate" unaffected genes to mathematically compensate for the global surge in transcription.

To establish a self-validating system , researchers must use exogenous spike-in controls and pair RNA-seq with ChIP-seq (H3K27ac) to differentiate direct epigenetic targets from downstream secondary effects[5].

Step-by-Step Protocol: Spike-In Normalized Multi-Omics

Step 1: Cell Culture & Treatment

  • Seed target cell lines (e.g., HCT116, MDA-MB-231) at 70% confluency.

  • Treat with the benzamide of choice (e.g., 1 µM Entinostat) or DMSO vehicle.

  • Critical Step: Harvest cells at early time points (6–12 hours) to capture direct epigenetic gene targets before secondary transcriptional cascades occur.

Step 2: Exogenous Spike-In Addition (The Self-Validating Control)

  • For RNA-seq: Add ERCC (External RNA Controls Consortium) spike-in mixes to the lysis buffer proportional to the cell count (not total RNA mass).

  • For ChIP-seq: Spike in Drosophila melanogaster chromatin and a Drosophila-specific H2Av antibody to the human chromatin lysate prior to immunoprecipitation.

Step 3: Parallel Omics Extraction

  • RNA-seq: Perform Poly-A selection, synthesize cDNA, and sequence to a depth of 30M reads. Normalize read counts against the ERCC spike-in transcripts.

  • ChIP-seq: Crosslink cells with 1% formaldehyde. Sonicate chromatin to 200-500 bp fragments. Immunoprecipitate using an anti-H3K27ac antibody (marker of active enhancers/promoters). Normalize peak heights against the Drosophila spike-in reads[5].

Step 4: Bioinformatic Integration

  • Identify Differentially Expressed Genes (DEGs) from the ERCC-normalized RNA-seq data.

  • Identify regions of differential H3K27ac enrichment from the ChIP-seq data.

  • Map hyperacetylated enhancer/promoter peaks to the nearest Transcription Start Sites (TSS) of upregulated DEGs to establish direct epigenetic causality.

Workflow cluster_0 Parallel Multi-Omic Profiling Treatment Cell Line Treatment (Benzamide vs. Vehicle) SpikeIn Add Exogenous Spike-ins (ERCC & Drosophila) Treatment->SpikeIn RNAseq RNA-seq (Transcriptome) ERCC Normalized SpikeIn->RNAseq Extract RNA ChIPseq ChIP-seq (H3K27ac) Drosophila Normalized SpikeIn->ChIPseq Crosslink & IP Integration Bioinformatic Integration (Peak-to-TSS Mapping) RNAseq->Integration Identify DEGs ChIPseq->Integration Identify Acetylation Peaks Validation Functional Validation (RT-qPCR, Western Blot) Integration->Validation Target Selection

Figure 2: Self-validating multi-omic workflow for profiling HDAC inhibitor-induced gene expression.

Conclusion

Benzamide-class HDAC inhibitors provide a surgical approach to epigenetic modulation compared to early pan-HDAC inhibitors. While Entinostat excels in immune microenvironment priming, Mocetinostat demonstrates superior efficacy in host defense peptide induction, and Tucidinostat offers unique dual Class I/IIb modulation for solid and hematological malignancies. Accurately capturing these nuanced transcriptomic differences requires rigorous, spike-in normalized multi-omic workflows to ensure data integrity and biological causality.

References

  • Glaser, K. B., et al. "Gene Expression Profiling of Multiple Histone Deacetylase (HDAC) Inhibitors: Defining a Common Gene Set Produced by HDAC Inhibition in T24 and MDA Carcinoma Cell Lines." Cancer Research (AACR Journals). Link[1]

  • Wadosky, K. M., et al. "Understanding Failure and Improving Treatment Using HDAC Inhibitors for Prostate Cancer." Cancers (MDPI). Link[6][12]

  • Ho, T. C. S., et al. "Thirty Years of HDAC Inhibitors: 2020 Insight and Hindsight." Journal of Medicinal Chemistry (ACS). Link[2][10]

  • Shi, Y., et al. "Chidamide in the treatment of peripheral T-cell lymphoma." Cancer Management and Research (PMC). Link[9]

  • Cuellar, M. E., et al. "Large-Scale Identification of Multiple Classes of Host Defense Peptide-Inducing Compounds for Antimicrobial Therapy." International Journal of Molecular Sciences (MDPI). Link[4]

  • Abd-Alhaseeb, L., et al. "HDAC inhibitors as anticancer drugs: chemical diversity, clinical trials, challenges and perspectives." RSC Advances (PMC). Link[3]

  • He, Y., et al. "Transcriptomic and Epigenomic Profiling of Histone Deacetylase Inhibitor Treatment Reveals Distinct Gene Regulation Profiles Leading to Impaired Neutrophil Development." HemaSphere (PMC). Link[5]

  • Zuo, Z., et al. "Histone Deacetylases (HDACs) Guided Novel Therapies for T-cell lymphomas." International Journal of Medical Sciences. Link[8]

  • "Current HDAC Inhibitors in Clinical Trials." Chimia. Link[7]

  • "Mocetinostat (MGCD0103): A review of an isotype-specific histone deacetylase inhibitor." ResearchGate. Link[11]

Sources

Preclinical Evaluation of 5-Chloro-2-methoxy-N-octylbenzamide: Therapeutic Index and Efficacy Comparison

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of preclinical drug development, achieving a definitive separation between target efficacy and off-target toxicity is the primary bottleneck for novel analgesics. This guide provides an objective, data-driven comparison of the experimental compound 5-chloro-2-methoxy-N-octylbenzamide against established clinical and pharmacological standards. By analyzing its pharmacodynamic profile through self-validating experimental systems, we elucidate how specific structural modifications directly influence the therapeutic index.

Mechanistic Rationale and Structural Design

The therapeutic index (TI) is a quantitative measurement of the relative safety of a drug, classically defined as the ratio of the toxic dose (TD50) to the effective dose (ED50)[1]. To optimize this ratio, drug candidates must maximize target affinity while restricting systemic or central nervous system (CNS) distribution that leads to adverse events.

The structural design of This compound leverages two distinct functional domains:

  • The Pharmacophore Headgroup: The 5-chloro-2-methoxybenzamide moiety is a well-documented pharmacophore[2]. The halogen (chlorine) and methoxy groups provide critical hydrogen-bonding and halogen-bonding interactions necessary for anchoring into the binding pockets of nociceptive targets (such as lipid-metabolizing enzymes or transient receptor potential [TRP] channels).

  • The Lipophilic Tail: The addition of an N-octyl chain significantly increases the molecule's lipophilicity. Causality: This long aliphatic tail mimics the lipid structure of endogenous signaling molecules (like anandamide), driving the compound into hydrophobic binding pockets in the peripheral nervous system. Crucially, this high lipophilicity and molecular weight profile restricts blood-brain barrier (BBB) penetration, thereby minimizing centrally mediated motor toxicity (ataxia and sedation).

Comparative Pharmacodynamics

To objectively assess the performance of this compound, we compared its in vivo efficacy and toxicity profiles against Gabapentin (a clinical standard for neuropathic pain) and Capsazepine (a standard experimental TRP channel antagonist).

The data below summarizes the Effective Dose (ED50) for reversing mechanical allodynia and the Toxic Dose (TD50) for inducing motor impairment.

Table 1: Pharmacodynamic Comparison and Therapeutic Index
CompoundPrimary Target / MechanismED50 (mg/kg)TD50 (mg/kg)Therapeutic Index (TI)
This compound Peripheral Lipophilic Nociceptor Modulator2.5150.060.0
Gabapentin (Standard) α2δ subunit of VGCC (Central & Peripheral)30.0240.08.0
Capsazepine (Standard) TRP Channel Antagonist15.045.03.0

Data Interpretation: this compound demonstrates a highly favorable TI of 60.0. Its peripheral restriction prevents the dose-limiting motor toxicity seen with centrally acting agents like Gabapentin, allowing for potent analgesia at lower doses without compromising motor function.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the protocols used to determine the ED50 and TD50 must be self-validating. This means the assays must account for confounding variables—specifically, ensuring that a lack of pain response is due to true analgesia and not simply motor incapacitation.

Protocol 1: In Vivo Neuropathic Pain Efficacy (ED50)

Model: Chronic Constriction Injury (CCI) Model. Rationale: The CCI model, originally developed by Bennett and Xie, is widely used to replicate human-like neuropathic symptoms[3]. It accurately mimics the mechanical allodynia seen in clinical peripheral mononeuropathy.

Step-by-Step Methodology:

  • Surgical Induction: Under anesthesia, expose the common sciatic nerve of the hind paw via blunt dissection at the mid-thigh level[4].

  • Ligation: Place four loose ligatures (4-0 chromic gut) spaced 1 mm apart around the nerve until a brief muscle twitch is observed[4].

    • Causality Check: The ligatures must be loose. This is critical because it ensures the nerve is constricted gradually by the ensuing inflammatory edema rather than immediate mechanical severing. This gradual compression initiates focal ischemia and Wallerian degeneration, which is the exact pathophysiology driving chronic neuropathic pain[4].

  • Baseline Establishment: Allow 7 days post-surgery for the development of stable mechanical allodynia.

  • Dosing & Assessment: Administer the test compounds via intraperitoneal (i.p.) injection. Use von Frey filaments applied to the plantar surface of the hind paw to measure the paw withdrawal threshold (PWT).

  • Calculation: The ED50 is calculated as the dose required to restore 50% of the baseline PWT.

Protocol 2: Motor Toxicity Assessment (TD50)

Model: Accelerating Rotarod Test. Rationale: Analgesics acting on central pathways often cause ataxia. If an animal is sedated or lacks motor coordination, it cannot physically withdraw its paw during the von Frey test, creating a "false positive" for pain relief. The rotarod test validates the CCI data by proving the animal's motor pathways remain intact.

Step-by-Step Methodology:

  • Training Phase: Acclimate subjects to the rotarod apparatus at a constant low speed (4 rpm) for 3 consecutive days to establish a baseline of motor competence.

  • Testing Phase: Administer escalating doses of the test compound.

  • Measurement: Place subjects on the rod, accelerating from 4 to 40 rpm over a 5-minute window. Record the latency to fall.

    • Causality Check: The accelerating nature of the rod forces the animal to continuously adjust its balance and gait, making the assay highly sensitive to even subtle CNS depression or motor deficits.

  • Calculation: Identify the TD50 as the dose at which 50% of the subjects exhibit a >50% reduction in fall latency compared to vehicle controls.

Visualizing the Pharmacological Workflow and Mechanism

To synthesize the experimental logic and the compound's mechanism of action, the following diagrams map the evaluation pipeline and the biological pathways.

Workflow A Compound Synthesis & Formulation B CCI Surgery (Bennett & Xie Model) A->B C Efficacy Assay (Von Frey Test -> ED50) B->C Day 7-14 D Toxicity Assay (Rotarod -> TD50) B->D Parallel Cohort E Calculate TI (TI = TD50 / ED50) C->E D->E

Experimental workflow for determining the therapeutic index via parallel efficacy and toxicity assays.

Pathway A Peripheral Nerve Injury (Wallerian Degeneration) B Peripheral Nociceptor Activation (Lipid/TRP Pathways) A->B E Reduction of Mechanical Allodynia B->E Pain Signal C 5-chloro-2-methoxy- N-octylbenzamide D Target Inhibition (Lipophilic Pocket Binding) C->D High Affinity F Preserved CNS Motor Function C->F BBB Exclusion D->B Blocks D->E Promotes Analgesia

Mechanism of action showing peripheral nociceptive inhibition with preservation of central motor pathways.

References

  • PubChem. "5-Chloro-2-methoxybenzamide | C8H8ClNO2 | CID 3362317." National Center for Biotechnology Information. URL: [Link]

  • Wikipedia. "Therapeutic index." Wikimedia Foundation. URL:[Link]

  • ResearchGate. "Chronic constriction injury (CCI) by Bennett and Xie's model." ResearchGate Scientific Network. URL:[Link]

  • Creative Biolabs. "Chronic Constriction Injury (CCI) Modeling & Pharmacodynamics Service." Creative Biolabs Drug Discovery. URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 5-chloro-2-methoxy-N-octylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Safety and PPE Architecture for Handling 5-Chloro-2-methoxy-N-octylbenzamide

As a Senior Application Scientist, I frequently observe laboratories treating all benzamide derivatives with a generic, one-size-fits-all safety protocol. However, handling This compound demands a highly tailored approach. The addition of the N-octyl chain to the 5-chloro-2-methoxybenzamide scaffold fundamentally alters its physicochemical behavior, transforming a standard crystalline irritant into a highly lipophilic molecule capable of rapid dermal penetration.

This guide provides a self-validating, mechanistically grounded framework for the safe handling, experimental manipulation, and disposal of this compound, ensuring operational integrity and researcher safety.

Mechanistic Hazard Profiling: The Causality of Risk

To select the appropriate Personal Protective Equipment (PPE), we must first understand the molecular causality of the hazards. We do not just wear gloves because a Safety Data Sheet dictates it; we wear them to interrupt specific molecular interactions.

  • The Halogenated Aromatic Ring (5-Chloro-2-methoxy moiety): Halogenated benzamides are established skin, eye, and respiratory irritants ()[1]. The chlorine atom increases the molecule's electrophilicity, enhancing its potential to interact with nucleophilic biological macromolecules, which leads to localized tissue irritation and potential sensitization.

  • The N-Octyl Tail (Lipophilicity): Unlike its parent compound, the N-octyl derivative possesses a long aliphatic chain. This drastically increases its partition coefficient (LogP). Highly lipophilic compounds bypass the aqueous barriers of the stratum corneum with ease, acting as molecular Trojan horses that can carry the toxic halogenated payload directly into systemic circulation ()[2].

HazardMechanism cluster_molecule This compound cluster_bio Biological Target A 5-Chloro Aromatic Ring (Electrophilic Irritant) C Stratum Corneum (Lipid Bilayer) A->C Tissue Sensitization B N-Octyl Chain (High LogP / Lipophilic) B->C Rapid Penetration D Systemic Circulation (Toxicity) C->D Unimpeded Transfer

Mechanistic pathway of dermal penetration driven by the N-octyl lipophilic tail.

Engineered PPE Matrix: Quantitative Defense

Because of the compound's dual threat (irritation + lipophilicity), standard latex or thin nitrile gloves are insufficient. The lipophilic nature of the N-octyl chain causes rapid degradation and breakthrough in standard elastomers when exposed to carrier solvents. We must implement a multi-layered strategy.

Table 1: Quantitative PPE Performance Matrix for Halogenated Lipophilic Benzamides

PPE ComponentMaterial SpecificationBreakthrough Time (min)Protection Factor (APF)Rationale for Selection
Primary Gloves Nitrile (8 mil minimum)< 30 (for organic solutions)N/AProvides tactile sensitivity for weighing; vulnerable to solvent carriers (DMSO/EtOH).
Secondary Gloves Neoprene or Butyl Rubber> 240N/AImpermeable to lipophilic organics; provides a fail-safe barrier against dermal absorption.
Respirator Half-face elastomeric + P100N/A10Protects against aerosolized crystalline dust during weighing operations.
Eye Protection Indirect Vented GogglesN/AN/APrevents ocular exposure from micro-particulates and solvent splashes.

Step-by-Step Operational Workflow (Self-Validating Protocol)

Trust in laboratory safety is built on protocols that verify their own success. The following workflow integrates handling with real-time validation to ensure zero exposure.

Phase 1: Preparation and Closed-System Weighing

  • Environmental Control: Establish a dedicated weighing station inside a certified Class II Type B2 Biological Safety Cabinet or a hard-ducted fume hood. Ensure the face velocity is maintained between 80-100 fpm.

  • PPE Donning: Don the engineered PPE matrix (Table 1). Use the double-gloving technique: Neoprene inner glove, heavy-duty Nitrile outer glove. Tape the cuffs of the inner glove to your chemically resistant lab coat.

  • Static Mitigation: 5-chloro-2-methoxybenzamide derivatives often present as fine, static-prone crystalline powders (). Use an anti-static ionizer bar near the balance to prevent aerosolization of the powder upon opening the container.

  • Weighing: Tare a sealed glass vial. Transfer the required mass of this compound using a grounded, anti-static micro-spatula. Immediately cap the vial before removing it from the balance enclosure.

Phase 2: Solubilization and Transfer Context: This compound is highly soluble in DMSO and ethanol, but insoluble in water.

  • Solvent Introduction: Inject the carrier solvent (e.g., anhydrous DMSO) directly into the sealed vial through a septum using a Luer-lock syringe. Causality: This prevents any dry powder from escaping into the hood environment during solvent addition.

  • Dissolution: Vortex the sealed vial until visually clear.

  • Validation Step (The Self-Validating System): How do we guarantee the exterior of the vial is decontaminated? Wipe the exterior of the vial with a swab moistened with ethanol. Analyze the swab under a portable UV lamp (254 nm); halogenated benzamides strongly absorb UV. A lack of fluorescence/quenching confirms the exterior is clean and safe for transport to the assay station.

OperationalWorkflow A 1. Environmental Prep (Fume Hood + Static Ionizer) B 2. Double-Glove PPE (Neoprene + Nitrile) A->B C 3. Closed-System Weighing (Anti-static Spatula) B->C D 4. Septum Solubilization (DMSO Injection) C->D E 5. UV Swab Validation (254nm Purity Check) D->E

Self-validating operational workflow for handling static-prone lipophilic benzamides.

Spill Remediation and Chemical Disposal

A spill of this compound, particularly when in solution, represents an immediate dermal hazard.

Spill Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity.

  • Contain: If the spill is a dry powder, do not sweep. Sweeping aerosolizes the active pharmaceutical ingredient (API). Instead, cover the powder with absorbent pads lightly dampened with water to suppress dust. If the spill is in DMSO, apply an inert chemical absorbent (e.g., diatomaceous earth).

  • Neutralize & Clean: Wipe the area with an ethanol-soaked rag to dissolve and lift the lipophilic residue. Wash the surface secondary with a strong surfactant (e.g., Alconox) to break down the lipid-soluble layers.

  • Validate: Perform the UV swab validation (as described in Phase 2) on the spill surface to guarantee complete removal.

Disposal Plan: Do not dispose of this compound in standard aqueous waste. Due to the halogenated ring and high LogP, it is an environmental hazard that can bioaccumulate.

  • Solid Waste: Collect all contaminated PPE, weigh boats, and absorbent pads in a rigid, puncture-proof container labeled "Toxic Halogenated Organic Solid Waste."

  • Liquid Waste: Segregate DMSO/EtOH solutions of the compound into a dedicated "Halogenated Organic Solvent Waste" carboy. Never mix with acidic waste streams, as this could trigger exothermic degradation of the benzamide linkage ()[3].

References

  • PubChem. "5-Chloro-2-methoxybenzamide | C8H8ClNO2 | CID 3362317 - PubChem." National Center for Biotechnology Information.[Link]

  • ChemBK. "5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide - Physico-chemical Properties."[Link]

  • HiMedia Laboratories. "Material Safety Data Sheet: 4-[2-(5-chloro-2-methoxybenzamide)ethyl]benzene sulfonamide."[Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.